6-(3-Fluorophenoxy)pyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(3-fluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDOBTDHLFLYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588536 | |
| Record name | 6-(3-Fluorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954252-97-2 | |
| Record name | 6-(3-Fluorophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(3-fluorophenoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis and characterization of 6-(3-Fluorophenoxy)pyridin-3-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 6-(3-Fluorophenoxy)pyridin-3-amine
This guide provides a comprehensive, technically detailed framework for the synthesis and characterization of the novel compound this compound. The methodologies outlined herein are grounded in established principles of organic chemistry and are designed to be both reproducible and scalable. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic organic chemistry. This strategy involves the displacement of a suitable leaving group on the pyridine ring by the 3-fluorophenoxide nucleophile. The choice of starting materials is critical for the success of this reaction, and our proposed route utilizes 6-chloropyridin-3-amine and 3-fluorophenol. This approach is favored due to the commercial availability of the starting materials and the generally high yields associated with SNAr reactions on electron-deficient pyridine rings.
The subsequent sections will detail the step-by-step protocol for this synthesis, followed by a comprehensive guide to the characterization of the final product, ensuring its identity, purity, and structural integrity.
Experimental Protocol: Synthesis
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 6-Chloropyridin-3-amine | ≥98% | Sigma-Aldrich | 5350-93-6 |
| 3-Fluorophenol | ≥99% | Sigma-Aldrich | 372-20-3 |
| Potassium tert-butoxide | 95% | Sigma-Aldrich | 865-47-4 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | 141-78-6 |
| Saturated sodium bicarbonate solution | |||
| Brine | |||
| Anhydrous sodium sulfate |
Step-by-Step Synthesis Procedure
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, is charged with 6-chloropyridin-3-amine (1.0 eq), 3-fluorophenol (1.1 eq), and anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol of 6-chloropyridin-3-amine).
-
Base Addition: The reaction mixture is stirred under a nitrogen atmosphere at room temperature. Potassium tert-butoxide (1.2 eq) is added portion-wise over 15 minutes. The addition of a strong base like potassium tert-butoxide is crucial for the deprotonation of the phenol, forming the more nucleophilic phenoxide.
-
Reaction Progression: The reaction mixture is then heated to 100 °C and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A thorough characterization of the synthesized compound is imperative to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the fluorophenoxy rings. The chemical shifts and coupling constants will provide valuable information about the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The presence of the C-F bond will result in characteristic splitting patterns in the ¹³C NMR spectrum, which can be further investigated using ¹⁹F NMR.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the synthesized compound, which will confirm its elemental composition. The expected molecular weight for C₁₁H₉FN₂O is 204.0702 g/mol .
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is recommended. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally considered acceptable for research purposes.
Characterization Data Summary
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): Aromatic protons in the range of 6.5-8.0 ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): Aromatic carbons in the range of 110-160 ppm, with characteristic C-F coupling. |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₁H₁₀FN₂O⁺: 205.0772; found: [Value to be determined experimentally]. |
| HPLC (C18 column) | Purity: ≥95% |
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
-
Potassium tert-butoxide is a strong base and is corrosive; handle with care.
-
DMF is a potential teratogen and should be handled with extreme caution.
Conclusion
This guide provides a robust and detailed protocol for the synthesis and characterization of this compound. By following the outlined procedures, researchers can confidently synthesize and validate this compound for use in further studies. The emphasis on a well-established synthetic strategy and comprehensive characterization ensures the generation of high-quality, reliable data, which is paramount in the field of drug discovery and development.
References
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
Spectroscopic Characterization of 6-(3-Fluorophenoxy)pyridin-3-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 6-(3-Fluorophenoxy)pyridin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and purity assessment of this compound, which holds potential in medicinal chemistry.
Molecular Structure and Overview
This compound is a heteroaromatic compound featuring a 3-aminopyridine core linked to a 3-fluorophenoxy moiety via an ether bond. This unique combination of functional groups results in a distinct spectroscopic fingerprint. Understanding these spectral characteristics is fundamental to its application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of a publicly available experimental spectrum for this compound, this section presents predicted data and analysis based on established principles and data from analogous structures.
Predicted ¹H NMR Data
The predicted proton NMR spectral data for this compound in a standard deuterated solvent like DMSO-d₆ are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.1 - 8.3 | d | ~2.5 |
| H-4 | 7.3 - 7.5 | dd | ~8.5, 2.5 |
| H-5 | 6.8 - 7.0 | d | ~8.5 |
| H-2' | 7.0 - 7.2 | ddd | ~10.0, 2.5, 1.0 |
| H-4' | 6.9 - 7.1 | ddd | ~8.0, 2.0, 1.0 |
| H-5' | 7.4 - 7.6 | td | ~8.0, 6.0 |
| H-6' | 6.8 - 7.0 | ddd | ~8.0, 2.5, 1.0 |
| -NH₂ | 5.0 - 5.5 | br s | - |
Interpretation of the ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. The protons on the pyridine ring are influenced by the electron-donating amino group and the electron-withdrawing ether linkage. The H-2 proton is anticipated to be the most downfield-shifted on the pyridine ring due to the deshielding effect of the adjacent nitrogen atom. The protons on the fluorophenoxy ring will exhibit splitting patterns influenced by both ortho, meta, and para couplings, as well as coupling to the fluorine atom. The amino protons are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Data
The predicted carbon-13 NMR data provides insight into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 150 |
| C-3 | 135 - 140 |
| C-4 | 120 - 125 |
| C-5 | 110 - 115 |
| C-6 | 155 - 160 |
| C-1' | 160 - 165 (d, JC-F ≈ 240-250 Hz) |
| C-2' | 105 - 110 (d, JC-F ≈ 20-25 Hz) |
| C-3' | 162 - 165 (d, JC-F ≈ 240-250 Hz) |
| C-4' | 110 - 115 (d, JC-F ≈ 1-5 Hz) |
| C-5' | 130 - 135 (d, JC-F ≈ 10-15 Hz) |
| C-6' | 115 - 120 (d, JC-F ≈ 20-25 Hz) |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon atoms of the pyridine ring will have chemical shifts characteristic of heteroaromatic systems. The carbons of the fluorophenoxy ring will exhibit splitting due to coupling with the fluorine atom (¹JC-F, ²JC-F, ³JC-F, and ⁴JC-F), which is a key diagnostic feature. The C-3' carbon, directly attached to the fluorine, will show a large one-bond coupling constant.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-N, C-O, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| N-H Bend | 1600 - 1650 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O-C Stretch (asymmetric) | 1200 - 1250 | Strong |
| C-F Stretch | 1100 - 1200 | Strong |
| Aromatic C-H Bend | 700 - 900 | Strong |
Interpretation of the IR Spectrum
The presence of a primary amine is indicated by the two N-H stretching bands in the 3300-3500 cm⁻¹ region. The strong N-H bending vibration is also a key indicator. The aromatic nature of the molecule is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region. The strong absorption due to the asymmetric C-O-C stretch of the ether linkage and the C-F stretch are also expected to be prominent features of the spectrum. The IR spectrum of the parent 3-aminopyridine shows characteristic N-H stretches around 3430 and 3310 cm⁻¹ and a strong N-H bend around 1620 cm⁻¹.[1][2]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
The predicted mass spectral data for this compound is available from PubChem.[3]
| Ion | Predicted m/z |
| [M]⁺ | 218.08 |
| [M+H]⁺ | 219.09 |
| [M+Na]⁺ | 241.07 |
Interpretation of the Mass Spectrum
The molecular ion peak ([M]⁺) is expected at an m/z of approximately 218, corresponding to the molecular weight of the compound. Given the presence of an odd number of nitrogen atoms (two), the molecular weight is an even number, which is consistent with the nitrogen rule. The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for this molecule could involve the cleavage of the ether bond, leading to the formation of ions corresponding to the 3-fluorophenoxy and 3-aminopyridine moieties.
Proposed Fragmentation Pathway
Sources
An In-depth Technical Guide to 6-(3-Fluorophenoxy)pyridin-3-amine: Properties, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(3-Fluorophenoxy)pyridin-3-amine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural and electronic properties, arising from the amalgamation of a 3-aminopyridine core with a 3-fluorophenoxy moiety, make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The pyridine ring serves as a key pharmacophore in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic placement of an amino group at the 3-position and a fluorinated phenoxy group at the 6-position provides multiple points for synthetic diversification and modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability.
This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed synthetic protocols and an analysis of its reactivity are presented to aid researchers in its effective utilization in drug discovery programs.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O | PubChem[1] |
| Molecular Weight | 204.20 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 60 - 63 °C | Supplier Data |
| Boiling Point | 248 °C | Supplier Data |
| XlogP (predicted) | 2.1 | PubChem[1] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| SMILES | C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)N | PubChem[1] |
| InChI | InChI=1S/C11H9FN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2 | PubChem[1] |
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyridine and fluorophenyl rings. The protons on the pyridine ring will appear as a set of coupled multiplets, while the protons on the fluorophenyl ring will also show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will display 11 distinct carbon signals corresponding to the carbon atoms in the pyridine and fluorophenyl rings. The carbon atoms attached to the fluorine will show a characteristic large coupling constant (¹JCF).
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether linkage, and C-F stretching. Aromatic C-H stretching and ring vibrations will also be present.
-
Mass Spectrometry: The mass spectrum (electron ionization) would show a molecular ion peak (M⁺) at m/z 204. The fragmentation pattern would likely involve cleavage of the ether bond and loss of small neutral molecules. High-resolution mass spectrometry would confirm the elemental composition.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction, a common strategy for the preparation of aryloxy-pyridines. A plausible and efficient synthetic route starts from the readily available 6-chloropyridin-3-amine and 3-fluorophenol.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on established methods for the synthesis of similar aryloxy-pyridines.
Materials:
-
6-Chloropyridin-3-amine (1.0 equiv)
-
3-Fluorophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 6-chloropyridin-3-amine in anhydrous DMF, add 3-fluorophenol and potassium carbonate.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): The base is essential to deprotonate the weakly acidic 3-fluorophenol, generating the more nucleophilic phenoxide anion, which is required for the SNAAr reaction.
-
Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the ionic reaction mechanism. Its high boiling point is also suitable for reactions requiring heating.
-
Heat: The SNAAr reaction on an electron-rich pyridine ring is often slow at room temperature. Heating provides the necessary activation energy to drive the reaction to completion.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its three key functional components: the aminopyridine ring, the fluorophenyl group, and the ether linkage.
Reactivity of the Aminopyridine Moiety
The aminopyridine core is the most reactive part of the molecule. The amino group at the 3-position is a nucleophilic center and can undergo a variety of reactions typical of primary aromatic amines.
-
Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce further diversity and to modulate the electronic properties of the molecule.
-
Alkylation: The amino group can also be alkylated, although care must be taken to control the degree of alkylation.
-
Diazotization: The primary amine can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups.
-
Cross-Coupling Reactions: The aminopyridine scaffold can participate in transition metal-catalyzed cross-coupling reactions. For example, the pyridine nitrogen can act as a directing group in C-H activation reactions, or the amino group can be used to form more complex heterocyclic systems. A particularly relevant reaction is the Suzuki-Miyaura coupling, which is widely used in drug discovery to form biaryl structures.[3][4][5][6]
Caption: Key reactivity pathways of this compound.
Reactivity of the Fluorophenoxy Group and Ether Linkage
The fluorophenoxy group is generally less reactive than the aminopyridine moiety. The fluorine atom is a weak deactivator for electrophilic aromatic substitution on the phenoxy ring. The ether linkage is chemically robust and generally unreactive under most synthetic conditions. It can be cleaved under harsh conditions, such as with strong acids like HBr or HI, but this is typically not a desired reaction in a drug discovery context.
Applications in Drug Discovery
The 6-(aryloxy)pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[7] The aminopyridine moiety is an excellent hydrogen bond donor and acceptor and can form key interactions with the hinge region of the ATP-binding site of many kinases. The phenoxy group can be directed towards the solvent-exposed region of the active site, allowing for modifications to improve potency, selectivity, and pharmacokinetic properties. The fluorine atom on the phenoxy ring can enhance binding affinity through favorable interactions and can also block sites of metabolism, thereby improving the metabolic stability of the compound.
Role as a Kinase Inhibitor Scaffold
Numerous patents and publications describe the use of 6-(aryloxy)pyridin-3-amine derivatives as inhibitors of various kinases implicated in cancer and inflammatory diseases. For example, derivatives of this scaffold have been investigated as inhibitors of p38 MAP kinase, a key signaling protein in the inflammatory response.
Caption: Interaction of the this compound scaffold with a kinase active site.
The aminopyridine portion of the molecule typically forms one or more hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase. This interaction is crucial for anchoring the inhibitor in the active site. The 3-fluorophenoxy group can then be modified to optimize interactions with other parts of the binding pocket, leading to improved potency and selectivity.
Conclusion
This compound is a versatile and valuable building block for drug discovery. Its synthesis is straightforward, and its chemical reactivity allows for extensive diversification. The aminopyridine scaffold is a proven pharmacophore for kinase inhibition, and the addition of the 3-fluorophenoxy group provides opportunities to fine-tune the properties of the resulting molecules. This guide has provided a comprehensive overview of the key chemical properties, synthesis, reactivity, and applications of this important compound, which should serve as a valuable resource for researchers in the field of medicinal chemistry.
References
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Lu, Z., Wilsily, A., & Fu, G. C. (2011). Stereoconvergent Amine-Directed Alkyl-Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 133(21), 8154–8157. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4993. [Link]
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Rosenthal, R. J., et al. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106037. [Link]
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- 1. PubChemLite - this compound (C11H9FN2O) [pubchemlite.lcsb.uni.lu]
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- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility and Stability of 6-(3-Fluorophenoxy)pyridin-3-amine for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-(3-fluorophenoxy)pyridin-3-amine, a heterocyclic building block with significant potential in medicinal chemistry. Given the prevalence of pyridine-containing scaffolds in FDA-approved drugs, understanding the fundamental physicochemical properties of novel derivatives is paramount for efficient drug development.[1][2] This document outlines detailed, field-proven protocols for determining aqueous and organic solvent solubility, establishing a stability profile through forced degradation studies, and developing the requisite analytical methodologies. The causality behind experimental design choices is emphasized to empower researchers in generating robust and reliable data for process chemistry, formulation development, and regulatory submissions.
Introduction
This compound is a substituted aminopyridine featuring three key structural motifs: an electron-rich pyridine ring, a primary aromatic amine, and a fluorophenoxy ether. This combination of functional groups makes it an attractive scaffold for interacting with biological targets while offering sites for further chemical modification. The pyridine nucleus, in particular, is a well-established pharmacophore known to enhance pharmacokinetic properties, often by participating in hydrogen bonding with receptors.[1]
The journey from a promising chemical entity to a viable drug candidate is critically dependent on its physicochemical characteristics. Solubility directly influences reaction kinetics, purification efficiency, and, most importantly, bioavailability. Stability dictates a compound's shelf-life, determines necessary storage conditions, and reveals potential degradation pathways that could yield inactive or harmful byproducts. This guide provides the foundational methodologies to thoroughly characterize these two critical attributes for this compound.
Physicochemical Properties: Predicting Behavior
Before embarking on extensive experimental work, a review of the compound's known and predicted physicochemical properties offers valuable insights into its likely behavior. These parameters help in the rational selection of solvents and analytical conditions.
Rationale for Selection:
-
Molecular Weight (MW): A fundamental property influencing diffusion and transport characteristics.
-
XlogP/LogP: The logarithm of the partition coefficient between octanol and water, this value is a key indicator of lipophilicity. A higher LogP suggests greater solubility in non-polar organic solvents and potentially lower solubility in aqueous media.[3]
-
Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms in a molecule. It is a strong predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
-
Hydrogen Bond Donors/Acceptors: The presence of amine (donor) and nitrogen/oxygen atoms (acceptors) indicates the potential for strong intermolecular interactions, which significantly influences both solubility and crystal lattice energy.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉FN₂O | PubChem[4] |
| Molecular Weight | 218.21 g/mol | PubChem[4] |
| XlogP (Predicted) | 2.1 | PubChem[4] |
| LogP (Predicted) | 2.4717 | ChemScene[3] |
| TPSA (Predicted) | 48.14 Ų | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
Note: The molecular formula C₁₂H₁₁FN₂O listed in one source corresponds to the related methanamine derivative and has been corrected here based on the structure of the title compound.[3][4]
Solubility Profiling: A Quantitative Approach
Solubility data is a critical prerequisite for nearly every stage of drug development. From optimizing reaction conditions in process chemistry to developing viable formulations for preclinical and clinical studies, precise knowledge of a compound's solubility in relevant media is non-negotiable.
Rationale for Solvent Selection
The choice of solvents should be systematic and relevant to pharmaceutical manufacturing and formulation. Solvents are categorized based on polarity and their classification under the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents.[5][6]
-
Class 3 Solvents (Low Toxic Potential): These are preferred for all applications. Examples include Ethanol, Acetone, Isopropyl Alcohol (IPA), and Ethyl Acetate.
-
Class 2 Solvents (Limited Use): These should be used when necessary but their concentration in the final product is restricted. Examples include Methanol, Toluene, and Acetonitrile.
-
Aqueous Buffers: Solubility in aqueous media at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) is essential to predict behavior in the gastrointestinal tract and bloodstream.
Experimental Workflow for Equilibrium Solubility Determination
The most robust and widely accepted method for determining equilibrium solubility is the shake-flask method. Its trustworthiness lies in ensuring that a true equilibrium between the dissolved and undissolved solid is achieved. An adaptation of a standardized protocol for a similar molecule is presented below.[7]
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to a series of glass vials, each containing a precise volume (e.g., 1 mL) of the selected solvents.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a portion of the supernatant and immediately filter it through a 0.45 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove all undissolved solids. This step is critical; any particulate matter will lead to an overestimation of solubility.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration of the dissolved compound by comparing the peak area to a standard curve prepared with known concentrations of the reference standard.
-
Calculation: Account for the dilution factor to determine the original concentration in the saturated solution, which represents the equilibrium solubility.
Data Presentation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 2: Template for Solubility Data of this compound at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Polar Protic | Methanol | Experimental Data | Calculated Data |
| Ethanol | Experimental Data | Calculated Data | |
| Isopropanol | Experimental Data | Calculated Data | |
| Polar Aprotic | Acetone | Experimental Data | Calculated Data |
| Acetonitrile | Experimental Data | Calculated Data | |
| Ethyl Acetate | Experimental Data | Calculated Data | |
| Non-Polar | Toluene | Experimental Data | Calculated Data |
| Aqueous | Water | Experimental Data | Calculated Data |
| pH 2.0 Buffer | Experimental Data | Calculated Data |
| | pH 7.4 Buffer | Experimental Data | Calculated Data |
Stability Assessment and Forced Degradation
Stability testing is crucial for identifying conditions that may compromise the compound's integrity. Forced degradation (or stress testing) is an essential exercise to purposefully degrade the compound under more aggressive conditions than it would typically encounter.
Causality of Forced Degradation: The primary goals are not just to see if the compound degrades, but to:
-
Identify Degradation Pathways: Understand the chemical liabilities of the molecule (e.g., susceptibility to hydrolysis, oxidation).
-
Generate Degradants: Produce degradation products for structural elucidation.
-
Develop a Stability-Indicating Method: Demonstrate that the chosen analytical method can accurately measure the parent compound in the presence of its degradation products.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways are plausible:
-
Oxidative Degradation: The primary aromatic amine is a potential site for oxidation, which can be accelerated by the presence of trace metal ions.[8] The electron-rich aromatic rings could also be susceptible.
-
Hydrolytic Degradation: While aryl ethers are generally stable, the ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.
-
Photodegradation: Aromatic and heterocyclic systems can absorb UV light, potentially leading to photochemical reactions.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocol: Stress Testing
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a mixture like 50:50 acetonitrile/water.
-
Stress Conditions: For each condition, mix the stock solution with the stressor. A parallel "control" sample, diluted with water instead of the stressor and kept at room temperature, should be run for comparison. Aim for 5-20% degradation.
-
Acid Hydrolysis: Mix with 0.1 N HCl. Heat at 60-80°C.
-
Base Hydrolysis: Mix with 0.1 N NaOH. Heat at 60-80°C.
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal: Heat the solution and a sample of the solid compound at 80°C.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Sample at appropriate intervals (e.g., 0, 2, 8, 24 hours).
-
Quenching: Stop the degradation by neutralizing the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same concentration with mobile phase.
-
Analysis: Analyze all stressed samples, controls, and a time-zero sample by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound peak is accounted for by the appearance of degradation product peaks.
-
Identification: Use LC-MS analysis on the degraded samples to obtain the mass-to-charge ratio (m/z) of the major degradation products to aid in their structural elucidation.
Data Presentation
Summarize the findings in a table to provide a clear overview of the compound's stability profile.
Table 3: Template for Forced Degradation Summary
| Stress Condition | Duration/Temp | % Assay of Parent | Mass Balance (%) | Observations (No. of Degradants) |
|---|---|---|---|---|
| 0.1 N HCl | 24 h / 60°C | Experimental Data | Calculated Data | e.g., 2 major, 1 minor |
| 0.1 N NaOH | 24 h / 60°C | Experimental Data | Calculated Data | e.g., Significant degradation |
| 3% H₂O₂ | 24 h / RT | Experimental Data | Calculated Data | e.g., Stable |
| Heat (Solution) | 48 h / 80°C | Experimental Data | Calculated Data | e.g., Minor degradation |
| Photolytic | 1.2M lux-hr | Experimental Data | Calculated Data | e.g., 1 major degradant |
Recommended Analytical Methodology: HPLC
A robust, stability-indicating HPLC method is the cornerstone of both solubility and stability studies. The method must be able to resolve the parent peak from any impurities or degradation products.
Rationale for Method Choice: Reversed-phase HPLC is the preferred technique for molecules of this polarity and size. It is versatile, reproducible, and provides excellent resolution. UV detection is appropriate due to the presence of chromophores in the aromatic rings.
Table 4: Starting HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent efficiency and is a standard for pharmaceutical analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient | 5% to 95% B over 10 minutes | A generic gradient to ensure elution of the parent and any potential degradants. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV at 254 nm or DAD scan | 254 nm is a common wavelength for aromatic compounds; a DAD provides more comprehensive data. |
| Injection Vol. | 2 µL | A small volume to prevent peak distortion. |
This method serves as a starting point and must be fully validated for its intended purpose.
Conclusion
The systematic evaluation of solubility and stability is a foundational activity in modern drug development. This guide provides a comprehensive and scientifically-grounded framework for characterizing this compound. By following the detailed protocols for equilibrium solubility determination and forced degradation analysis, researchers can generate the critical data needed to assess the viability of this compound. The emphasis on understanding the causality behind each experimental step ensures that the resulting data is not only accurate but also defensible, paving the way for informed decisions in process optimization, formulation design, and progression toward clinical evaluation.
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Expert Opinion on Drug Discovery.[Link]
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Amino Acid Analysis. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.[Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI Molecules.[Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.[Link]
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Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency.[Link]
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The Strategic Utility of 6-(3-Fluorophenoxy)pyridin-3-amine in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer both synthetic versatility and inherent biological relevance is paramount. 6-(3-Fluorophenoxy)pyridin-3-amine has emerged as a pivotal building block, strategically employed in the synthesis of complex bioactive molecules, most notably in the development of targeted kinase inhibitors. This technical guide provides a comprehensive overview of this compound, from its rational synthesis and purification to its critical applications in drug discovery. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and explore the significance of its structural motifs in fostering high-affinity interactions with biological targets.
Introduction: The Rise of the Aminopyridine Scaffold
The aminopyridine core is a privileged structure in medicinal chemistry, renowned for its ability to engage in key hydrogen bonding interactions within the ATP-binding sites of various kinases.[1][2] This has led to its incorporation into a multitude of kinase inhibitors targeting a range of diseases, from cancer to inflammatory disorders. The strategic positioning of the amino group on the pyridine ring allows it to act as a hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region. This compound capitalizes on this established pharmacophore, while introducing a synthetically tractable handle and a strategically placed fluorine atom to fine-tune the physicochemical and pharmacokinetic properties of the resulting drug candidates.
Synthesis and Purification of this compound
The synthesis of this compound is most efficiently achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. This approach offers high yields and regiochemical control.
Step 1: Synthesis of 6-(3-Fluorophenoxy)-3-nitropyridine via Nucleophilic Aromatic Substitution (SNAr)
The first step involves the displacement of a halide from an activated pyridine ring by 3-fluorophenol. 2-Chloro-5-nitropyridine is an ideal starting material due to the activating effect of the nitro group, which renders the C2 position highly susceptible to nucleophilic attack.
Reaction Mechanism:
The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, which subsequently eliminates the chloride ion to restore aromaticity.
Caption: SNAr mechanism for the synthesis of the nitro intermediate.
Experimental Protocol: Synthesis of 6-(3-Fluorophenoxy)-3-nitropyridine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloro-5-nitropyridine | 1.0 | 158.55 | 10.0 g |
| 3-Fluorophenol | 1.1 | 112.10 | 7.8 g |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 17.4 g |
| Dimethylformamide (DMF) | - | - | 100 mL |
Procedure:
-
To a stirred solution of 3-fluorophenol in anhydrous DMF, add potassium carbonate.
-
Heat the mixture to 80 °C and add 2-chloro-5-nitropyridine portion-wise over 30 minutes.
-
Maintain the reaction at 100 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 6-(3-fluorophenoxy)-3-nitropyridine as a solid.
Step 2: Reduction of the Nitro Group to Afford this compound
The nitro group of the intermediate is readily reduced to the corresponding amine using standard catalytic hydrogenation or chemical reduction methods. A common and effective method is the use of hydrazine hydrate in the presence of a Raney nickel catalyst.
Reaction Scheme:
Caption: Reduction of the nitro intermediate to the final product.
Experimental Protocol: Synthesis of this compound
| Reagent/Catalyst | Molar Eq. | MW ( g/mol ) | Amount |
| 6-(3-Fluorophenoxy)-3-nitropyridine | 1.0 | 234.17 | 10.0 g |
| Hydrazine Hydrate (80%) | 5.0 | 50.06 | 10.7 mL |
| Raney Nickel | catalytic | - | ~1 g (slurry in water) |
| Ethanol | - | - | 200 mL |
Procedure:
-
Suspend 6-(3-fluorophenoxy)-3-nitropyridine in ethanol in a round-bottom flask.
-
Carefully add the Raney nickel slurry.
-
Heat the mixture to reflux and add hydrazine hydrate dropwise over 1 hour. Caution: The reaction is exothermic.
-
After the addition is complete, continue refluxing for an additional 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully filter through a pad of Celite to remove the Raney nickel. Caution: Raney nickel is pyrophoric and should be kept wet.
-
The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure this compound.
The Significance of the 3-Fluorophenoxy Moiety in Drug Design
The incorporation of the 3-fluorophenoxy group is a deliberate and strategic choice in the design of bioactive molecules. Fluorine possesses unique properties that can significantly enhance the drug-like characteristics of a compound.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at strategic positions can block sites of oxidative metabolism, thereby increasing the half-life of the drug.[3]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen. This can influence the compound's solubility, cell permeability, and off-target interactions.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and the formation of orthogonal multipolar interactions with backbone amides.[4] The 3-fluoro substituent can orient the phenoxy ring within a hydrophobic pocket, and the fluorine atom itself can form specific interactions that contribute to the overall binding affinity.[5][6] This is exemplified in the crystal structure of p38 kinase with an inhibitor containing a difluorophenoxy group, which demonstrates the engagement of the fluorinated ring in a hydrophobic pocket.[7]
-
Improved Pharmacokinetics: The lipophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can have a context-dependent impact on lipophilicity, allowing for fine-tuning of this property to achieve an optimal pharmacokinetic profile.[8]
Application as a Building Block in Kinase Inhibitor Synthesis
This compound is a versatile building block for the synthesis of a wide range of kinase inhibitors. The primary amino group serves as a nucleophile for coupling with various heterocyclic scaffolds, such as pyrimidines, quinazolines, and pyrido[2,3-d]pyrimidines, which are common cores of kinase inhibitors.
Representative Reaction: Coupling with a Pyrimidine Core
A common synthetic strategy involves the coupling of the aminopyridine with a chloropyrimidine derivative. This can be achieved through either a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Caption: General scheme for the synthesis of a kinase inhibitor.
Experimental Protocol: Synthesis of a Representative Pyrimidine-based Kinase Inhibitor Scaffold (Buchwald-Hartwig Amination)
| Reagent/Catalyst/Ligand | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 204.20 | 500 mg |
| 2,4-Dichloro-5-methylpyrimidine | 1.1 | 163.01 | 438 mg |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.05 | 915.72 | 112 mg |
| Xantphos | 0.1 | 578.68 | 142 mg |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | 325.82 | 1.6 g |
| 1,4-Dioxane (anhydrous) | - | - | 20 mL |
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 2,4-dichloro-5-methylpyrimidine, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Conclusion
This compound stands as a testament to the power of rational design in modern organic synthesis and medicinal chemistry. Its well-defined and efficient synthesis, coupled with the strategic incorporation of a fluorinated phenoxy group and a versatile aminopyridine scaffold, makes it an invaluable tool for the construction of complex and potent bioactive molecules. The principles and protocols outlined in this guide are intended to empower researchers to effectively utilize this building block in their own drug discovery endeavors, paving the way for the development of next-generation targeted therapeutics.
References
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National Center for Biotechnology Information. (2008). 3FLN: P38 kinase crystal structure in complex with R1487. PubChem. Retrieved from [Link]
- Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 238, 114481.
- Abdrakhmanova, G., et al. (2009). 3'-Fluoro substitution in the pyridine ring of epibatidine improves selectivity and efficacy for α4β2 versus α3β4 nAChRs. Neuropharmacology, 57(7-8), 666-673.
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RCSB Protein Data Bank. (2016). 4UJ1: Protein Kinase A in complex with an Inhibitor. Retrieved from [Link]
- Gates, K. S., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology, 26(4), 539-547.
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Journal of Medicinal Chemistry. (1998). 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. Retrieved from [Link]
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MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]
-
MDPI. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2000). Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase. PubMed. Retrieved from [Link]
-
PubMed. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. Retrieved from [Link]
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PubMed. (2012). The role of fluorine in medicinal chemistry. PubMed. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Retrieved from [Link]
-
RCSB Protein Data Bank. (2011). 3PY0: CDK2 in complex with inhibitor SU9516. Retrieved from [Link]
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ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]
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Probing the Molecular Circuitry: A Technical Guide to Elucidating the Mechanism of Action of 6-(3-Fluorophenoxy)pyridin-3-amine Derivatives as Kinase Inhibitors
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The 6-(3-Fluorophenoxy)pyridin-3-amine scaffold represents a promising chemotype in the discovery of novel kinase inhibitors for therapeutic intervention, particularly in oncology. This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of novel derivatives within this class. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind each experimental step, empowering researchers to not only generate robust data but also to interpret it with confidence. This document is structured to guide a research team from initial target validation and biochemical characterization through to detailed cellular pathway analysis and phenotypic outcomes, using the FMS-like tyrosine kinase 3 (FLT3) pathway, a critical target in Acute Myeloid Leukemia (AML), as an illustrative example.
Introduction: The Kinase-Centric Hypothesis
The pyridine and aminopyridine cores are prevalent motifs in a multitude of clinically approved and investigational kinase inhibitors. Their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes them privileged scaffolds in kinase-focused drug discovery. The this compound structure, in particular, suggests a high likelihood of activity against protein kinases. Preliminary structural analyses indicate that the pyridine nitrogen and the exocyclic amine can serve as hinge-binding elements, while the fluorophenoxy group can be directed towards the solvent-exposed region or a hydrophobic pocket of the kinase, offering opportunities for potency and selectivity optimization.
Given the frequent association of similar scaffolds with Receptor Tyrosine Kinases (RTKs), a logical starting point for a novel derivative, hereafter referred to as "Compound-X," is to assess its activity against a panel of clinically relevant kinases, with a particular focus on those implicated in diseases where such inhibitors have shown promise, such as AML.[1][2] FMS-like tyrosine kinase 3 (FLT3) is a well-validated target in AML, with activating mutations driving leukemogenesis.[3] This guide will therefore use the hypothesis that Compound-X is an inhibitor of FLT3 as a framework for outlining a comprehensive mechanism of action study.
Phase I: Target Engagement and Biochemical Validation
The initial phase of investigation is designed to answer a fundamental question: Does Compound-X directly interact with and inhibit the enzymatic activity of the putative kinase target?
In Vitro Kinase Activity Assays
The first step is to quantify the direct inhibitory effect of Compound-X on the kinase of interest. This is achieved through in vitro kinase assays, which measure the transfer of a phosphate group from ATP to a substrate.
Causality of Experimental Choice: A direct biochemical assay is crucial to confirm that any observed cellular effects are due to the inhibition of the kinase's catalytic activity and not due to off-target or non-specific effects.[4][5] A radiometric assay using [γ-³²P]ATP is often considered the gold standard for its sensitivity and direct measurement of phosphate transfer.[4][6] However, non-radiometric formats, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays (e.g., TR-FRET), offer high-throughput capabilities and avoid the complications of handling radioactive materials.[7][8]
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human FLT3 kinase in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of a suitable polypeptide substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1) and ATP in the same buffer. The ATP concentration should be at or near the Km for the kinase to accurately determine the IC₅₀.
-
Prepare a serial dilution of Compound-X in DMSO, and then dilute further in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the Compound-X dilution.
-
Add 10 µL of the 2X kinase solution.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of Compound-X relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Compound-X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description | Example Value |
| Kinase | Recombinant Human FLT3 | 10 ng/well |
| Substrate | Poly(Glu, Tyr) 4:1 | 0.2 mg/mL |
| ATP Concentration | Near Km for FLT3 | 10 µM |
| Compound-X Conc. | 10-point, 3-fold serial dilution | 10 µM - 0.5 nM |
| IC₅₀ | Concentration of Compound-X that inhibits 50% of kinase activity | To be determined |
Table 1: Example Parameters for an In Vitro FLT3 Kinase Assay
Phase II: Cellular Target Engagement and Phenotypic Effects
Once direct biochemical inhibition is established, the investigation must move into a cellular context to confirm target engagement and assess the compound's effect on cancer cell pathophysiology. For our example, we will use an AML cell line that is dependent on FLT3 signaling, such as MV4-11 (which harbors an FLT3-ITD mutation).[1]
Inhibition of Cellular FLT3 Autophosphorylation
Causality of Experimental Choice: In a cellular environment, the kinase is subject to complex regulatory mechanisms. Therefore, it is critical to demonstrate that Compound-X can access the kinase within the cell and inhibit its activity. For RTKs like FLT3, activation involves autophosphorylation.[3][9] Measuring the phosphorylation status of the kinase itself is a direct indicator of target engagement in a cellular context. Western blotting is the most common and reliable method for this assessment.[10][11]
Experimental Protocol: Western Blotting for Phospho-FLT3
-
Cell Culture and Treatment:
-
Culture MV4-11 cells in appropriate media.
-
Treat the cells with a dose-range of Compound-X (e.g., from 0.1x to 100x the biochemical IC₅₀) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[11]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (e.g., anti-p-FLT3 Tyr591).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total FLT3 to confirm equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phospho-FLT3 signal to the total FLT3 signal.
-
Analysis of Downstream Signaling Pathways
Causality of Experimental Choice: Inhibiting a kinase should lead to a corresponding decrease in the phosphorylation of its downstream substrates. Analyzing these downstream events provides further evidence of on-target activity and helps to map the signaling pathways being modulated by Compound-X. Key downstream pathways of FLT3 include the STAT5, MAPK (ERK), and PI3K/Akt pathways.[3][9][13]
Caption: FLT3 signaling pathway and the inhibitory action of Compound-X.
This analysis is performed using the same Western blotting protocol as described in section 3.1, but with primary antibodies specific for the phosphorylated forms of the downstream targets (e.g., p-STAT5, p-Akt, p-ERK) and their total protein counterparts for normalization. A dose-dependent decrease in the phosphorylation of these downstream effectors following treatment with Compound-X would strongly support its mechanism of action as an FLT3 inhibitor.
Assessment of Cellular Viability and Proliferation
Causality of Experimental Choice: The ultimate goal of a targeted cancer therapeutic is to inhibit the proliferation of and/or kill cancer cells. Having established that Compound-X inhibits FLT3 signaling, it is essential to determine the functional consequence of this inhibition on cell viability. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[14][15][16]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed MV4-11 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Compound-X for a duration that allows for multiple cell cycles (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability relative to DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of Compound-X concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
| Parameter | Description | Example Value |
| Cell Line | MV4-11 (FLT3-ITD positive) | 5,000 cells/well |
| Treatment Duration | Time to allow for effects on proliferation | 72 hours |
| Compound-X Conc. | 10-point, 3-fold serial dilution | 10 µM - 0.5 nM |
| Readout | Absorbance at 570 nm | - |
| GI₅₀ | Concentration for 50% growth inhibition | To be determined |
Table 2: Example Parameters for an MTT Cell Viability Assay
Evaluation of Apoptosis Induction
Causality of Experimental Choice: Many kinase inhibitors exert their anti-cancer effects by inducing programmed cell death, or apoptosis. It is important to determine if the observed reduction in cell viability is due to cytostatic (inhibition of proliferation) or cytotoxic (induction of cell death) effects. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.[18] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[19]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Treat MV4-11 cells with Compound-X at concentrations around its GI₅₀ value (e.g., 1x, 5x, and 10x GI₅₀) for a suitable time (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
A dose-dependent increase in the percentage of Annexin V-positive cells indicates that Compound-X induces apoptosis.
-
Caption: Logical workflow for MoA studies of a novel kinase inhibitor.
Conclusion: Synthesizing a Coherent Mechanism of Action
By systematically progressing through the experimental phases outlined in this guide, a researcher can build a comprehensive and compelling data package that elucidates the mechanism of action of a novel this compound derivative. A successful investigation would demonstrate that Compound-X:
-
Directly inhibits the enzymatic activity of its target kinase (e.g., FLT3) with a specific potency (IC₅₀).
-
Engages and inhibits the kinase in a cellular context, as evidenced by a reduction in its autophosphorylation.
-
Modulates the downstream signaling pathways regulated by the target kinase.
-
Inhibits the proliferation of cancer cells that are dependent on the target kinase's activity (GI₅₀).
-
Induces a specific cellular phenotype, such as apoptosis, as the underlying cause of its anti-proliferative effects.
This multi-faceted approach, grounded in sound scientific principles and robust methodologies, provides the necessary evidence to advance a promising compound through the drug discovery pipeline. It transforms a novel chemical entity into a well-characterized drug candidate with a clear and defensible mechanism of action.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
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Receptor tyrosine kinase signaling pathways: a review. (n.d.). Journal of Clinical & Cellular Immunology. Retrieved from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]
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Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option. (2021). Cancers. Retrieved from [Link]
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Receptor tyrosine kinases: mechanisms of activation and signaling. (2008). Current Opinion in Cell Biology. Retrieved from [Link]
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MTT assay protocol. (2023). protocols.io. Retrieved from [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]
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FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. (2020). Frontiers in Oncology. Retrieved from [Link]
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FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. (2025, May 20). DIMA Biotechnology. Retrieved from [Link]
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SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma. (2008). Blood. Retrieved from [Link]
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Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. Retrieved from [Link]
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How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved from [Link]
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FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. (2018). Cancer Science. Retrieved from [Link]
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Role of Syk in B-cell development and antigen-receptor signaling. (1998). PNAS. Retrieved from [Link]
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FLT3 as a therapeutic target in AML: still challenging after all these years. (2010). Blood. Retrieved from [Link]
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BTK, the new kid on the (oncology) block?. (2022). Frontiers in Oncology. Retrieved from [Link]
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FLT3 Signaling pathways and their dysregulation in AML. (n.d.). ResearchGate. Retrieved from [Link]
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Targeting Solid Tumors With BTK Inhibitors. (2020). Frontiers in Cell and Developmental Biology. Retrieved from [Link]
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SYK Inhibition and Response Prediction in Diffuse Large B-cell Lymphoma. (2011). Clinical Cancer Research. Retrieved from [Link]
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PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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PI3K/AKT signaling pathway and cancer: an updated review. (2018). Semantic Scholar. Retrieved from [Link]
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Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression. (2024). Journal of Cancer. Retrieved from [Link]
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Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. (2021). Frontiers in Pharmacology. Retrieved from [Link]
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A-Z Guide to Biological Activity Screening of Novel 6-(3-Fluorophenoxy)pyridin-3-amine Analogs
Abstract
The pyridin-3-amine scaffold, particularly when substituted with a phenoxy group, represents a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2] This guide provides a comprehensive, technically robust framework for the biological activity screening of a novel series of 6-(3-fluorophenoxy)pyridin-3-amine analogs. We will detail a tiered, logic-driven screening cascade designed to efficiently identify and characterize promising lead compounds. The methodologies covered range from high-throughput biochemical assays for initial hit identification to cell-based assays for confirming on-target effects and preliminary efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.
Introduction: Rationale and Hypothesized Target Class
The this compound core (Figure 1) is a bioisostere of diaryl ethers, a structure known for enhancing properties like metabolic stability and cell permeability.[3] The aminopyridine moiety is a well-established hinge-binding motif in numerous kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding pocket of these enzymes.[4][5][6] The fluorine substitution on the phenoxy ring can further enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.
Given these structural features, our primary hypothesis is that this novel analog series will exhibit inhibitory activity against one or more protein kinases. Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders, making them a major class of therapeutic targets.[7][8] Therefore, our screening strategy is designed to first broadly assess the anti-kinase potential of the analogs and then systematically narrow down the specific targets and characterize the biological consequences of their inhibition.
Figure 1: Core Scaffold
This compound[9]
The Tiered Screening Cascade
A tiered or cascaded approach is the cornerstone of efficient drug discovery.[10] It allows for the rapid screening of many compounds in cost-effective, high-throughput primary assays, with progressively more complex and biologically relevant assays reserved for a smaller number of validated hits. This strategy maximizes resource efficiency and ensures that the most promising compounds are advanced based on a solid foundation of data.
Below is a visual representation of the proposed screening workflow.
Tier 1: Primary Screening - Hit Identification
Objective: To broadly and rapidly identify analogs ('hits') that exhibit significant inhibitory activity against a panel of therapeutically relevant protein kinases at a single, high concentration.
Assay of Choice: In Vitro Kinase Inhibition Assay
The most direct method to test our hypothesis is through an in vitro kinase assay.[11] We recommend a luminescence-based assay, such as ADP-Glo™, which quantifies the amount of ADP produced during the kinase reaction.[7] The signal is directly proportional to kinase activity; therefore, a reduction in signal indicates inhibition.
Causality: We screen against a diverse panel of kinases (e.g., tyrosine and serine/threonine kinases implicated in oncology) because the aminopyridine scaffold, while common, can be tailored to inhibit various targets.[4][5][12] A broad panel maximizes the chances of finding a potent and potentially selective inhibitor. Screening at a high concentration (e.g., 10 µM) ensures that we do not miss moderately potent hits in this initial pass.
Experimental Protocol: Luminescence-Based Kinase Assay[7]
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), kinase/substrate solution, and ATP solution.
-
Compound Plating: In a 96-well or 384-well plate, add 2.5 µL of each analog (dissolved in DMSO) to achieve a final concentration of 10 µM. Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction Incubation:
-
Add 2.5 µL of the specific kinase enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each analog relative to the DMSO control.
Data Presentation: Primary Screening Results
Results should be tabulated to clearly identify hits, typically defined as compounds causing >50% inhibition.
| Compound ID | Kinase A (% Inh) | Kinase B (% Inh) | Kinase C (% Inh) | Kinase D (% Inh) |
| Analog-001 | 8.2 | 15.4 | 3.1 | 9.7 |
| Analog-002 | 92.5 | 45.1 | 12.8 | 20.3 |
| Analog-003 | 12.1 | 18.9 | 5.6 | 7.8 |
| Analog-004 | 88.7 | 75.3 | 25.4 | 31.0 |
| Staurosporine | 99.8 | 99.5 | 98.9 | 99.6 |
| Data are presented as percent inhibition at a 10 µM compound concentration. Hits (>50% inhibition) are highlighted in bold. |
Tier 2: Hit Validation and Potency Determination
Objective: To confirm the activity of primary hits and quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀).
Assay 1: Dose-Response IC₅₀ Determination
For each hit identified in Tier 1, the same in vitro kinase assay is performed, but with a range of compound concentrations (e.g., 10-point, 3-fold serial dilutions). This allows for the generation of a dose-response curve and the calculation of an IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Causality: An IC₅₀ value is a critical measure of a compound's potency. A lower IC₅₀ indicates a more potent compound. This quantitative metric is essential for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.
Assay 2: Orthogonal Confirmation (Optional but Recommended)
To ensure that the observed inhibition is not an artifact of the primary assay format (e.g., interference with the luciferase system), it is wise to confirm binding using an orthogonal, label-free method. Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can confirm direct physical binding between the compound and the target kinase.
Causality: Orthogonal validation builds confidence that the compound is a true inhibitor of the target kinase.[13] It helps to eliminate false positives early in the discovery process, saving significant time and resources.
Data Presentation: IC₅₀ Values
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Analog-002 | Kinase A | 15 |
| Analog-004 | Kinase A | 250 |
| Analog-004 | Kinase B | 750 |
| Staurosporine | Kinase A | 5 |
Tier 3: Cellular Activity and Target Engagement
Objective: To determine if the biochemical potency of lead compounds translates into a functional effect in a relevant cellular context. A potent biochemical inhibitor may fail in a cellular environment due to poor permeability, rapid metabolism, or cellular efflux.[14]
Assay 1: Cell Viability / Proliferation Assay
Assay of Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[17] The amount of formazan is proportional to the number of living cells.
Causality: If the target kinase (e.g., Kinase A) is crucial for the survival or proliferation of a specific cancer cell line, then a potent inhibitor of that kinase should reduce the viability of those cells. The choice of cell line is critical and should be based on known dependencies on the target kinase pathway. The result is typically reported as a GI₅₀ (concentration for 50% growth inhibition).
Experimental Protocol: MTT Assay[18][19]
-
Cell Seeding: Seed a relevant cancer cell line (e.g., one known to be dependent on Kinase A) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the lead compounds for 72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[18][19]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[16]
-
Data Analysis: Plot absorbance against compound concentration to determine GI₅₀ values.
Assay 2: Cellular Target Engagement via Western Blot
Objective: To confirm that the compound inhibits the target kinase within the cell.
Assay of Choice: Western blotting is a technique used to detect specific proteins in a sample.[20] We can use it to measure the phosphorylation state of a known downstream substrate of our target kinase. If our compound successfully enters the cell and inhibits the kinase, we should observe a dose-dependent decrease in the phosphorylation of its substrate.
Causality: This experiment provides direct evidence of on-target activity in a cellular environment.[21] A reduction in downstream signaling confirms the compound's mechanism of action and links the observed effect on cell viability (from the MTT assay) directly to the inhibition of the intended pathway.
Experimental Protocol: Western Blot for Phospho-Substrate[23][24]
-
Cell Treatment: Plate and grow cells as for the MTT assay. Treat cells with increasing concentrations of the lead compound for a defined period (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate).
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein like β-actin.
Conclusion and Future Directions
This guide outlines a systematic and robust screening cascade for evaluating the biological activity of novel this compound analogs. By progressing from broad biochemical screening to specific cellular assays, this workflow efficiently identifies potent compounds and validates their mechanism of action. Analogs that demonstrate potent biochemical inhibition (low nM IC₅₀), translate this potency into cellular activity (low µM GI₅₀), and confirm on-target engagement (dose-dependent reduction of substrate phosphorylation) should be prioritized as lead candidates for further optimization and preclinical development.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]
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Norman, T., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3597-3611. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Scott, J. S., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3465-3477. Retrieved from [Link]
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H-V, T., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(17), 13063-13086. Retrieved from [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. Retrieved from [Link]
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Yaqoob, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Saudi Pharmaceutical Journal, 31(2), 245-261. Retrieved from [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]
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Kaur, H., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Retrieved from [Link]
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Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Retrieved from [Link]
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Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved from [Link]
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Wang, W., et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(19), 6296. Retrieved from [Link]
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Lock and Key with SignalChem Biotech: Drug Discovery in Action. (2024). SignalChem Biotech. Retrieved from [Link]
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Scott, D. E., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]
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This compound (C11H9FN2O). (n.d.). PubChem. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 6-(3-Fluorophenoxy)pyridin-3-amine
This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of 6-(3-fluorophenoxy)pyridin-3-amine, a molecule of interest in medicinal chemistry. As drug discovery increasingly relies on computational methods to reduce costs and accelerate timelines, a robust understanding of these techniques is paramount.[1] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices, ensuring a self-validating and reproducible research framework. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to apply computational modeling to novel small molecules.
The core of our investigation will be centered on predicting the interaction of this compound with a relevant biological target. Given its structural motifs, particularly the pyridine core, this compound is a candidate for kinase inhibition.[2][3] Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Therefore, for the purpose of this guide, we will model its interaction with a representative and well-studied member of the kinase family. This approach mirrors a common scenario in early-stage drug discovery where a compound's precise target may not yet be experimentally validated.
Part 1: Foundational Steps – System Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. Garbage in, garbage out is the immutable law of computational chemistry. Therefore, meticulous preparation of both the ligand (this compound) and the target protein is a non-negotiable first step.
Ligand Preparation: From 2D Sketch to 3D Reality
The journey begins with an accurate three-dimensional representation of our ligand. This process involves more than just a simple format conversion; it requires careful consideration of the molecule's stereochemistry and electronic properties.
Protocol 1: Ligand Structure Generation and Optimization
-
Obtain 2D Structure: The canonical structure of this compound can be sourced from chemical databases like PubChem.[4] Its SMILES string is C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)N.[4]
-
Generate 3D Coordinates: Utilize software such as Avogadro or Open Babel to convert the 2D representation into a 3D structure. These tools will generate an initial, unoptimized 3D conformation.
-
Energy Minimization: This is a critical step. The initial 3D structure will likely have unfavorable bond lengths, angles, and steric clashes. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to arrive at a low-energy, geometrically plausible conformation.
-
Protonation and Tautomeric States: At physiological pH (around 7.4), the primary amine group on the pyridine ring will be protonated. It is crucial to ensure the correct protonation state is assigned, as this dictates the molecule's ability to form hydrogen bonds.
-
File Format Conversion: For docking with AutoDock Vina, the prepared ligand structure must be saved in the PDBQT format. This format includes atomic coordinates, partial charges (typically Gasteiger charges), and information about rotatable bonds.[5] AutoDock Tools (ADT) is the standard software for this conversion.[6][7]
Causality Behind the Choices: An unoptimized ligand geometry can prevent it from fitting into a protein's binding pocket correctly, leading to false negative results. Incorrect protonation states will result in an inaccurate representation of electrostatic interactions, which are often the primary drivers of binding affinity.
Protein Target Selection and Preparation
As hypothesized, we will proceed with a kinase as our target. A suitable choice is a publicly available, high-resolution crystal structure from the Protein Data Bank (PDB). For this guide, we will use a representative structure of a well-known kinase implicated in inflammatory diseases and cancer.
Protocol 2: Receptor Structure Preparation
-
Download PDB File: Fetch the desired protein structure from the RCSB PDB database.[8] A high-resolution structure (<2.5 Å) is preferable.
-
Clean the Structure: PDB files often contain non-essential molecules such as water, co-solvents, and co-crystallized ligands. These must be removed as they can interfere with the docking process.[6][7] PyMOL or UCSF Chimera are excellent tools for this initial cleaning.[8][9]
-
Add Polar Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Adding hydrogens is essential for correctly defining hydrogen bond donors and acceptors.
-
Assign Partial Charges: Just as with the ligand, the protein atoms need to have partial charges assigned. Kollman charges are a common choice for proteins.[7]
-
Generate PDBQT File: The cleaned and prepared protein structure is then converted to the PDBQT format using AutoDock Tools. This step treats the protein as a rigid entity for the initial docking simulation.
Trustworthiness Through Self-Validation: The choice of a high-resolution crystal structure minimizes uncertainty in the atomic coordinates of the binding site. The removal of crystallographic water molecules is a standard practice, but it's worth noting that some water molecules can be structurally important and mediate ligand binding. Advanced techniques may involve retaining specific, highly conserved water molecules.
Part 2: The Core Experiment – Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is a powerful method for virtual screening and for generating hypotheses about ligand-receptor interactions.[1][10] We will employ AutoDock Vina, a widely used and validated docking engine known for its speed and accuracy.[11]
Defining the Search Space: The Grid Box
We do not need to search the entire protein for a binding site. Docking is computationally expensive, so we define a specific search area, known as a grid box, encompassing the protein's active site.
Protocol 3: Grid Box Generation
-
Identify the Active Site: The active site is typically a pocket or groove on the protein surface. If the downloaded PDB structure contains a co-crystallized inhibitor, its location is the ideal guide for placing the grid box.
-
Set Grid Parameters: Using AutoDock Tools, a 3D grid box is centered on the active site. The dimensions of the box (in x, y, and z) should be large enough to accommodate the ligand and allow it to rotate and translate freely.[5][6]
-
Generate Configuration File: The grid box center coordinates and dimensions are saved in a text file (e.g., config.txt). This file will also specify the paths to the prepared ligand and receptor PDBQT files and the desired output file name.[7]
Executing the Docking Simulation
With the prepared files and the defined search space, we can now run the docking simulation.
Protocol 4: Running AutoDock Vina
-
Open a Command-Line Terminal: AutoDock Vina is a command-line program.
-
Execute the Vina Command: The command to run the simulation is straightforward:
-
--config config.txt: Specifies the configuration file created in the previous step.
-
--log log.txt: Specifies a file to write the output binding affinities and other information.
-
Vina will then perform its search algorithm, exploring various conformations (poses) of the ligand within the grid box and scoring them.[11]
Interpreting the Results: From Scores to Insights
The output of a Vina run consists of a set of predicted binding poses for the ligand, each with an associated binding affinity score.
-
Binding Affinity (kcal/mol): This score is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding. Vina provides a ranked list, with the top-ranked pose having the lowest energy.
-
Visual Analysis: The most crucial step is the visual inspection of the top-ranked poses.[12] This is where scientific intuition and expertise come into play. A good docking result is not just about a low energy score; it must also be chemically sensible.
Protocol 5: Visualization and Interaction Analysis
-
Load Structures into PyMOL: Open the receptor PDBQT file and the output ligand PDBQT file (which contains all the predicted poses) in PyMOL.[9][13][14]
-
Analyze Interactions: For the top-ranked pose, identify the key interactions between this compound and the protein's active site residues. Look for:
-
Hydrogen Bonds: The amine group and pyridine nitrogen are potential hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: The fluorophenoxy and pyridine rings can form hydrophobic contacts with nonpolar residues.
-
Pi-Stacking: Aromatic rings in the ligand can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
-
Generate High-Quality Images: Use PyMOL's visualization capabilities to create clear diagrams illustrating these interactions.[15]
Table 1: Example Docking Results for this compound
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -9.2 | Met109, Gly110 | H-Bond with pyridine N |
| 2 | -8.8 | Leu75, Val83 | Hydrophobic contact |
| 3 | -8.5 | Lys53 | H-Bond with amine group |
| 4 | -8.1 | Phe169 | Pi-stacking with phenoxy ring |
Part 3: Beyond the Static Picture – Molecular Dynamics Simulation
While docking provides a valuable static snapshot of a potential binding mode, biological systems are dynamic. Molecular Dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing insights into its stability and flexibility.[16][17]
Rationale and Workflow
An MD simulation will validate the docking pose. If the ligand remains stably bound in the active site throughout the simulation, it increases our confidence in the docking prediction.[17] Conversely, if the ligand quickly dissociates, the initial pose may have been an artifact. We will use GROMACS, a powerful and widely used open-source MD engine.[18][19][20][21]
Diagram 1: General In Silico Drug Discovery Workflow
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Unlocking the Therapeutic Promise of 6-(3-Fluorophenoxy)pyridin-3-amine: A Pharmacophore-Based Guide to Drug Discovery
Foreword: The Strategic Imperative for Novel Scaffolds in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone of therapeutic innovation, integral to a multitude of FDA-approved drugs.[1][2][3] Its derivatives are particularly prominent in the realm of protein kinase inhibitors, a class of drugs that has revolutionized oncology and the treatment of inflammatory diseases.[4][5] The 6-(3-Fluorophenoxy)pyridin-3-amine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. The strategic placement of a phenoxy group at the 6-position and an amine at the 3-position of the pyridine core creates a unique electronic and steric profile, ripe for exploitation in targeted drug design. The addition of a fluorine atom to the phenoxy ring further enhances its potential, often improving metabolic stability and binding affinity.[6]
This in-depth technical guide provides a comprehensive exploration of the pharmacophore potential of the this compound scaffold. We will delve into its likely biological targets, delineate the key structural motifs crucial for potent bioactivity, and provide detailed, actionable protocols for the development and application of pharmacophore models. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery pipelines.
Deconstructing the Scaffold: An Analysis of Inherent Pharmacophoric Features
The this compound scaffold is a constellation of key pharmacophoric features that underpin its potential as a kinase inhibitor. The aminopyridine core is a well-established "hinge-binder" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region.[7] The phenoxy group can engage in hydrophobic and aromatic interactions within the ATP-binding pocket, while the fluorine atom can modulate binding affinity and physicochemical properties.
Based on extensive analysis of related aminopyridine kinase inhibitors, we can hypothesize the following key pharmacophoric features for the this compound scaffold:
-
Hydrogen Bond Donor: The exocyclic amine at the 3-position is a primary hydrogen bond donor.
-
Hydrogen Bond Acceptor: The pyridine nitrogen is a key hydrogen bond acceptor.
-
Aromatic Rings: Both the pyridine and the fluorophenoxy rings can participate in aromatic/π-π stacking interactions.
-
Hydrophobic Center: The phenoxy moiety provides a significant hydrophobic region.
The spatial arrangement of these features is critical for high-affinity binding to target kinases.
Potential Kinase Targets: A Data-Driven Hypothesis
While direct crystallographic evidence for the binding of this compound to a specific kinase is not yet publicly available, a thorough review of the literature on structurally similar compounds points towards several high-probability targets. Derivatives of phenoxy-pyridinyl-amines and related scaffolds have shown potent inhibitory activity against a range of kinases, including:
-
p38 Mitogen-Activated Protein Kinase (p38 MAP Kinase): A key regulator of inflammatory responses.[4]
-
Fms-like Tyrosine Kinase 3 (FLT3): A critical driver in certain types of acute myeloid leukemia.[8]
-
Phosphoinositide 3-kinases (PI3Ks): Central nodes in cell signaling pathways that are frequently dysregulated in cancer.
The following sections will focus on developing a pharmacophore model with these potential targets in mind, while also providing a framework that can be adapted to other kinases.
The Pharmacophore Generation Workflow: A Step-by-Step Protocol
The development of a robust pharmacophore model is a cornerstone of modern drug discovery.[9][10] It serves as a 3D query to identify novel molecules with the potential for desired biological activity.[11] We will outline both a ligand-based and a structure-based approach to generating a pharmacophore model for the this compound scaffold.
Ligand-Based Pharmacophore Modeling
This approach is employed when a high-resolution crystal structure of the target protein is unavailable. It relies on a set of known active ligands to derive a common feature hypothesis.[10]
Experimental Protocol:
-
Training Set Selection:
-
Compile a dataset of at least 15-20 structurally diverse compounds with known inhibitory activity against a specific kinase target (e.g., p38α).
-
Ensure the activity data (e.g., IC50 values) spans at least three orders of magnitude.
-
Divide the dataset into a training set (70-80% of compounds) and a test set (20-30%).
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule in the training set using a suitable algorithm (e.g., BEST method in Discovery Studio).
-
-
Pharmacophore Feature Identification:
-
Identify the key pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) for each molecule.
-
-
Model Generation and Scoring:
-
Utilize a pharmacophore generation algorithm (e.g., HypoGen in Discovery Studio) to align the conformers and identify common features.[12]
-
The algorithm will generate a series of ranked hypotheses based on a cost function that considers how well the model maps to the active compounds and penalizes mapping to inactive compounds.
-
-
Model Validation:
-
Internal Validation (Test Set): Use the generated pharmacophore model to predict the activity of the compounds in the test set. A good model will have a high correlation between predicted and experimental activities.
-
External Validation (Decoy Set): Screen a database of known inactive molecules (decoys) against the pharmacophore model. A robust model will have a low hit rate for decoys.
-
Fischer's Randomization Test: Scramble the activity data of the training set and generate new hypotheses. The original hypothesis should have a significantly higher score than those from the randomized data.
-
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Structure-Based Pharmacophore Modeling
When a crystal structure of the target kinase is available, a structure-based approach can provide a more precise pharmacophore model.[10]
Experimental Protocol:
-
Protein Preparation:
-
Obtain a high-resolution crystal structure of the target kinase (e.g., p38α, PDB ID: 3FMH) from the Protein Data Bank.[8]
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
-
Binding Site Identification:
-
Identify the ATP-binding site, typically where a co-crystallized ligand is located.
-
-
Interaction Pharmacophore Generation:
-
Use a tool like LigandScout or the "Interaction Pharmacophore" protocol in Discovery Studio to automatically generate pharmacophoric features based on the interactions between the protein and a known ligand.[13]
-
-
Model Refinement and Validation:
-
Manually refine the generated pharmacophore by adding or removing features based on a thorough understanding of the key interactions in the binding pocket.
-
Validate the model by docking a set of known active and inactive compounds and assessing its ability to discriminate between them.
-
Caption: Structure-Based Pharmacophore Modeling Workflow.
Virtual Screening: Identifying Novel Hits
A validated pharmacophore model is a powerful tool for virtual screening of large compound libraries to identify novel molecules with the potential for biological activity.[3][14]
Experimental Protocol:
-
Database Preparation:
-
Pharmacophore-Based Screening:
-
Use the final pharmacophore model as a 3D query to search the conformational database.
-
Retrieve compounds that match the pharmacophoric features.
-
-
Filtering and Hit Selection:
-
Apply drug-likeness filters (e.g., Lipinski's Rule of Five) to the initial hits.[1]
-
Perform molecular docking of the filtered hits into the active site of the target kinase to predict binding poses and estimate binding affinities.
-
Visually inspect the docked poses to ensure key interactions are formed.
-
Prioritize hits for experimental validation based on pharmacophore fit, docking score, and visual inspection.
-
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A Technical Guide for the Initial In Vitro Toxicity Assessment of 6-(3-Fluorophenoxy)pyridin-3-amine
Abstract
The development of novel chemical entities necessitates a rigorous and early assessment of their potential toxicity. This guide provides a comprehensive framework for the initial in vitro toxicity profiling of 6-(3-Fluorophenoxy)pyridin-3-amine, a compound for which public toxicity data is not available. As such, this document outlines a systematic approach, grounded in established methodologies, to generate a foundational dataset on its cytotoxic and apoptotic potential. We will detail the rationale behind the selection of a diverse panel of human cell lines, provide step-by-step protocols for key assays measuring cell viability, membrane integrity, and specific apoptotic pathways, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel compounds.
Introduction: The Rationale for a Multi-Faceted Initial Toxicity Screen
The journey of a novel compound from discovery to potential application is contingent upon a favorable safety profile. The initial toxicity assessment serves as a critical gatekeeper, identifying potential liabilities that could halt development. For a novel molecule like this compound, a tiered and multi-parametric approach is essential. This strategy is not merely about determining a lethal concentration but about understanding the cellular responses to the compound.
Our approach is built on three pillars:
-
Diverse Cellular Models: Toxicity can be organ-specific. Therefore, we utilize a panel of cell lines representing key organ systems: HepG2 (liver), A549 (lung), and HEK299 (kidney).[1][2][3][4][5][6][7][8]
-
Orthogonal Assays: Relying on a single assay can be misleading. We employ a suite of assays that measure different aspects of cell health, including metabolic activity, membrane integrity, and the activation of apoptotic pathways.[9][10][11][12][13]
-
Mechanistic Insights: Beyond a simple "toxic" or "non-toxic" label, we aim to uncover how the compound might be exerting its effects. This includes investigating markers of apoptosis, mitochondrial health, and oxidative stress.
This guide will walk through the experimental design, from cell culture to data analysis, providing the technical details necessary to execute a robust initial toxicity assessment.
Experimental Design and Workflow
The overall workflow is designed to be sequential, with initial broad cytotoxicity screening informing the concentrations used in more detailed mechanistic studies.
Caption: Overall workflow for the initial toxicity assessment of a novel compound.
Detailed Methodologies
Cell Culture and Maintenance
Maintaining healthy, consistent cell cultures is paramount for reproducible results.
-
HepG2 Cells: These human liver cancer cells are widely used in toxicology studies due to their metabolic capabilities.
-
A549 Cells: A human lung carcinoma cell line, representing a key route of exposure.
-
HEK293 Cells: A human embryonic kidney cell line, often used for general toxicity screening.
Primary Cytotoxicity Assays
These initial assays will determine the concentration range of the compound that affects cell viability.
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12][14] This serves as an indicator of cell viability.[14][15]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treat cells with a range of concentrations of this compound for 24 or 48 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16][17]
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15][16]
-
Read the absorbance at 570-590 nm using a microplate reader.[15][16]
The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[18][19]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the compound for the desired time period. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9]
-
After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[9]
-
Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[20]
-
Add a stop solution and measure the absorbance at 490 nm.[20]
Mechanistic Assays
Based on the IC50 values obtained from the primary screens, a narrower range of concentrations will be used to investigate the mode of cell death.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[21] PI is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Seed cells in a 6-well plate and treat with the compound for 24 or 48 hours.
-
Harvest cells (including any floating cells) and wash with cold PBS.[22]
-
Resuspend the cells in 1X Annexin V binding buffer.[9]
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]
-
Analyze the stained cells by flow cytometry within one hour.[9]
Caption: Potential mechanism of action leading to different cellular states detected by Annexin V/PI staining.
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.[23] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3/7 to generate a luminescent signal.[23][24][25]
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat with the compound for a specified time.
-
Add the Caspase-Glo® 3/7 Reagent to each well, which lyses the cells and contains the substrate.[23]
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate reader.
A decrease in mitochondrial membrane potential (ΔΨm) is an early event in apoptosis.[26] The JC-1 dye accumulates in healthy mitochondria, forming red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains as green fluorescent monomers.[26][27][28]
Protocol:
-
Seed and treat cells as previously described.
-
Incubate cells with the JC-1 dye for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the red and green fluorescence using a fluorescence microplate reader. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Oxidative stress, resulting from an imbalance in reactive oxygen species (ROS), can induce cytotoxicity. The DCFH-DA assay measures intracellular ROS levels.[29][30][31] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29][32]
Protocol:
-
Seed and treat cells as previously described.
-
Load the cells with DCFH-DA solution and incubate.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.
Data Presentation and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[9][10] It will be calculated for both the MTT and LDH assays for each cell line.
Table 1: Hypothetical IC50 Values (µM) for this compound
| Cell Line | Assay | 24 hours | 48 hours |
| HepG2 | MTT | 75.3 ± 5.1 | 42.1 ± 3.8 |
| LDH | 98.6 ± 7.2 | 65.4 ± 5.9 | |
| A549 | MTT | 112.8 ± 9.5 | 78.3 ± 6.4 |
| LDH | >200 | 154.2 ± 11.7 | |
| HEK293 | MTT | 55.9 ± 4.7 | 29.8 ± 2.5 |
| LDH | 82.1 ± 6.9 | 51.6 ± 4.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Mechanistic Data Summary
The results from the mechanistic assays should be presented graphically, showing a dose-dependent response for apoptosis induction, caspase activation, loss of mitochondrial membrane potential, and ROS production.
Table 2: Summary of Mechanistic Assay Results (Hypothetical Data at 48 hours)
| Cell Line | Parameter | Effect at IC50 Concentration |
| HepG2 | Apoptosis (Annexin V+) | Significant increase |
| Caspase-3/7 Activity | 3.5-fold increase over control | |
| ΔΨm (Red/Green Ratio) | Significant decrease | |
| ROS Production | 2.1-fold increase over control | |
| HEK293 | Apoptosis (Annexin V+) | Significant increase |
| Caspase-3/7 Activity | 4.2-fold increase over control | |
| ΔΨm (Red/Green Ratio) | Significant decrease | |
| ROS Production | 1.8-fold increase over control |
Conclusion and Future Directions
This technical guide provides a robust framework for the initial in vitro toxicity assessment of this compound. By employing a panel of cell lines and a suite of mechanistically diverse assays, this approach will generate a comprehensive preliminary dataset. The hypothetical data presented suggests that the compound may induce cytotoxicity through an apoptotic mechanism involving mitochondrial dysfunction and oxidative stress, with varying sensitivity across different cell types.
The results from this initial screen will be instrumental in guiding future studies, including more in-depth mechanistic investigations, evaluation in more complex in vitro models (e.g., 3D cultures or co-cultures), and informing the decision-making process for subsequent in vivo safety studies.
References
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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A549 Cell Subculture Protocol. Altogen Biosystems. [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
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Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Elabscience. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. NIH. [Link]
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Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. REPROCELL. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
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HepG2 Cell Culture - HepG2 Transfection. Altogen Biosystems. [Link]
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Culturing A549 cells. Nanopartikel.info. [Link]
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Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. REPROCELL. [Link]
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Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking. UCSC Genome Browser. [Link]
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Culture and transfection of HEK293T cells. Protocols.io. [Link]
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Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. NIH. [Link]
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HEK293s (Thawing, Suspending Cells, Maintaining attached cells, freezing attached cells, maintaining suspension cells). By: Ana-M. [Link]
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Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE. [Link]
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LDH cytotoxicity assay. Protocols.io. [Link]
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LDH Assay. Cell Biologics Inc. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
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Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. Ubigene. [Link]
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Identification of ROS using oxidized DCFDA and flow-cytometry. PubMed. [Link]
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HepG2 culture conditions Medium: DMEM + 10% FBS + 1% pen-strep. Given the there are many formulations of DMEM and different ver. ENCODE. [Link]
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Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Characterization of 6-(3-Fluorophenoxy)pyridin-3-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of 6-(3-Fluorophenoxy)pyridin-3-amine as a TAM Family Kinase Inhibitor
In the landscape of targeted therapeutics, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology.[1][2] The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[3] This document provides detailed experimental protocols for the characterization of This compound , a novel aminopyridine derivative. Based on patent literature describing similar chemical structures, this compound is hypothesized to be an inhibitor of the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer .[4][5][6]
The TAM kinases are key regulators of the immune system, functioning at the intersection of innate and adaptive immunity.[7] Their dysregulation has been implicated in the pathogenesis of cancer, promoting tumor growth, metastasis, and chemoresistance.[7][8] Consequently, inhibitors of the TAM kinase family represent a promising therapeutic strategy to not only directly target cancer cells but also to enhance anti-tumor immunity.[7]
These application notes are designed to provide researchers with robust, field-proven methodologies to investigate the inhibitory potential of this compound against the TAM kinases. The protocols herein describe two widely adopted, non-radioactive kinase assay platforms: the ADP-Glo™ Kinase Assay (Promega) and the LanthaScreen™ TR-FRET Kinase Assay (Thermo Fisher Scientific).[3][4][9][10][11][12]
Physicochemical Properties of this compound
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential as a drug candidate, including its solubility and permeability.
| Property | Value | Source |
| Molecular Formula | C11H9FN2O | [13] |
| Molecular Weight | 204.20 g/mol | [13] |
| XlogP (predicted) | 2.1 | [13] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 2 | PubChem |
PART 1: Biochemical Kinase Assays for TAM Family Kinases
The following sections provide detailed step-by-step protocols for determining the in vitro inhibitory activity of this compound against Tyro3, Axl, and Mer kinases.
ADP-Glo™ Kinase Assay: A Luminescence-Based Approach
The ADP-Glo™ Kinase Assay is a universal, high-throughput screening method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4][13] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[4][13]
Caption: Workflow of the ADP-Glo™ kinase assay for IC50 determination.
This protocol is adapted for a 384-well plate format.[9][14]
Materials:
-
Recombinant human Tyro3, Axl, or Mer kinase (e.g., from Promega or BPS Bioscience)[9][11][12][15][16]
-
Appropriate substrate for each kinase (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound
-
DMSO
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, low-volume 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A typical 11-point, 3-fold serial dilution is recommended, starting from 1 mM.
-
Prepare a DMSO-only control (vehicle control).
-
-
Kinase Reaction Setup (5 µL total volume):
-
To the wells of a 384-well plate, add 1 µL of the compound dilutions or DMSO vehicle control.
-
Add 2 µL of the kinase solution (e.g., 5 ng of Tyro3, 6 ng of Axl, or 10 ng of Mer per well) diluted in 1x kinase reaction buffer.[9][11][12]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for each kinase.
-
Mix the plate gently and incubate at room temperature for 60 minutes.[9][11][12]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[9][14]
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[13][14]
-
-
Data Acquisition:
LanthaScreen™ TR-FRET Kinase Assay: A Fluorescence-Based Approach
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[10] It can be configured as either a binding assay or an activity assay. The activity assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the antibody binds to the phosphorylated substrate, FRET occurs between the terbium donor and the substrate's acceptor fluorophore.[3][10]
Caption: Workflow of the LanthaScreen™ TR-FRET kinase assay for IC50 determination.
This protocol is a general guideline and may require optimization for specific TAM kinases.
Materials:
-
Recombinant human Tyro3, Axl, or Mer kinase
-
Fluorescein-labeled substrate peptide specific for TAM kinases
-
ATP
-
This compound
-
DMSO
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[17]
-
TR-FRET Dilution Buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA
-
Low-volume 384-well assay plates (black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in 100% DMSO as described for the ADP-Glo™ assay.
-
-
Kinase Reaction Setup (10 µL total volume):
-
Add 2.5 µL of 4x compound dilutions or DMSO vehicle control to the wells.
-
Add 2.5 µL of 4x kinase solution diluted in Kinase Buffer A.
-
Initiate the reaction by adding 5 µL of 2x fluorescent substrate/ATP mixture diluted in Kinase Buffer A.
-
Mix gently and incubate at room temperature for 60 minutes.[3]
-
-
Signal Detection (20 µL final volume):
-
Prepare a 2x stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET Dilution Buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Mix gently and incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
PART 2: Data Analysis and Interpretation
Calculation of Percent Inhibition
The percentage of kinase activity inhibition is calculated relative to the vehicle (DMSO) control.
For ADP-Glo™ (Luminescence): % Inhibition = 100 * (1 - (Luminescence_inhibitor - Luminescence_background) / (Luminescence_vehicle - Luminescence_background))
For LanthaScreen™ (TR-FRET Ratio): % Inhibition = 100 * (1 - (TR-FRET_inhibitor - TR-FRET_background) / (TR-FRET_vehicle - TR-FRET_background))
Where:
-
_inhibitor is the signal in the presence of the test compound.
-
_vehicle is the signal of the DMSO-only control (0% inhibition).
-
_background is the signal from a no-kinase control (100% inhibition).
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software package (e.g., GraphPad Prism).[18]
-
The IC50 value is determined from the fitted curve.
PART 3: Cellular Assays (Future Directions)
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand the compound's activity in a more physiologically relevant context.
Cellular Target Engagement
To confirm that this compound inhibits TAM kinases within a cellular environment, a Western blot-based assay can be performed. This involves treating cells expressing the target kinase with the compound and then measuring the phosphorylation status of the kinase or its downstream substrates.
Cell Viability and Proliferation Assays
Assays such as the MTS or MTT assay can be used to determine the effect of the compound on the viability and proliferation of cancer cell lines that are dependent on TAM kinase signaling.[19]
Caption: General workflow for cellular assays to assess inhibitor activity.
Conclusion and Future Perspectives
The protocols outlined in this document provide a comprehensive framework for the initial biochemical characterization of this compound as a potential TAM family kinase inhibitor. Successful demonstration of potent and selective inhibition in these assays would warrant further investigation into its cellular activity, mechanism of action, and potential as a therapeutic agent. The modularity of the described assay platforms allows for their adaptation to screen against a broader panel of kinases to determine the selectivity profile of the compound, a critical step in the drug discovery process.
References
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Aminopyridine derivatives as tam family kinase inhibitors - Patent US-2017022189-A1 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
This compound (C11H9FN2O) - PubChemLite. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13). Frontiers. Retrieved January 18, 2026, from [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed. (2021, December 16). PubMed. Retrieved January 18, 2026, from [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021, January 26). ScienceDirect. Retrieved January 18, 2026, from [Link]
-
Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC - NIH. (2014, October 2). NCBI. Retrieved January 18, 2026, from [Link]
-
Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed. (2022, September 15). PubMed. Retrieved January 18, 2026, from [Link]
- US11034686B2 - Aminopyridine derivatives as TAM family kinase inhibitors - Google Patents. (n.d.). Google Patents.
-
TYRO3 Kinase Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]
-
AXL Kinase Assay Service - Reaction Biology. (n.d.). Reaction Biology. Retrieved January 18, 2026, from [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]
-
c-Mer Kinase Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]
-
Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed. (2023, January 16). PubMed. Retrieved January 18, 2026, from [Link]
-
Determination of IC50 values for p110 with the PI3-kinase inhibitors... - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Kinase Inhibitor Programs related to Immuno-oncology - Signalchem Life Science. (n.d.). Signalchem Lifesciences. Retrieved January 18, 2026, from [Link]
- WO2015081257A3 - Aminopyridine derivatives as tam family kinase inhibitors - Google Patents. (n.d.). Google Patents.
-
Pipeline - Signalchem LifeScience. (n.d.). Signalchem Lifesciences. Retrieved January 18, 2026, from [Link]
-
PUBLICATIONS – Signalchem Lifesciences. (n.d.). Signalchem Lifesciences. Retrieved January 18, 2026, from [Link]
-
Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells - NIH. (2021, March 1). NCBI. Retrieved January 18, 2026, from [Link]
-
Mer tyrosine kinase (MerTK) promotes macrophage survival following exposure to oxidative stress - PMC - NIH. (2013, November 1). NCBI. Retrieved January 18, 2026, from [Link]
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- 2. bpsbioscience.com [bpsbioscience.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. Aminopyridine derivatives as tam family kinase inhibitors - Patent US-2017022189-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2015081257A3 - Aminopyridine derivatives as tam family kinase inhibitors - Google Patents [patents.google.com]
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- 9. pl.promega.com [pl.promega.com]
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Application Notes and Protocols: 6-(3-Fluorophenoxy)pyridin-3-amine in the Development of Targeted Cancer Therapies
Introduction: The Aminopyridine Scaffold as a Privileged Structure in Kinase Inhibition
The dysregulation of protein kinase activity is a fundamental mechanism driving the initiation and progression of many human cancers. This has established kinases as a major class of therapeutic targets. Within the vast chemical space of kinase inhibitors, the aminopyridine scaffold has emerged as a "privileged structure." Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP, makes it an ideal foundation for designing potent and selective inhibitors. The compound 6-(3-Fluorophenoxy)pyridin-3-amine is a key exemplar of this scaffold, offering a versatile platform for the development of novel targeted cancer therapies. The phenoxy group at the 6-position provides a vector for chemical modification to enhance selectivity and potency, while the 3-amino group serves as a crucial anchor within the kinase active site. The fluorine substitution on the phenoxy ring can further modulate the compound's electronic properties and metabolic stability.
This guide provides a comprehensive overview of the application of this compound in the discovery and characterization of novel kinase inhibitors. We will explore its hypothesized mechanism of action, detail protocols for its evaluation, and provide a framework for its progression in a drug discovery pipeline.
Hypothesized Mechanism of Action: Targeting Tyrosine Kinases
Derivatives of 6-phenoxypyridin-3-amine have been identified as crucial intermediates in the synthesis of inhibitors for various kinases, including Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway implicated in various B-cell malignancies[1]. The structural features of this compound suggest its potential as a competitive inhibitor of ATP at the active site of tyrosine kinases.
The proposed mechanism involves the following key interactions:
-
Hinge Binding: The amino group at the 3-position of the pyridine ring is predicted to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.
-
Hydrophobic Interactions: The phenoxy moiety can occupy a hydrophobic pocket adjacent to the ATP-binding site. The fluorine atom can enhance these interactions and improve metabolic stability.
-
Gateway for Selectivity: Modifications to the phenoxy ring and other positions on the pyridine scaffold can be exploited to achieve selectivity for a specific kinase by interacting with unique amino acid residues in the active site.
The following diagram illustrates the hypothesized signaling pathway that could be targeted by inhibitors derived from this compound, using a generic receptor tyrosine kinase (RTK) pathway as an example.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflows for Inhibitor Characterization
The evaluation of this compound and its derivatives as targeted cancer therapies requires a multi-step approach, progressing from biochemical assays to cell-based and potentially in vivo studies. The following workflow outlines the key stages.
Caption: Experimental workflow for characterizing novel kinase inhibitors.
Detailed Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a target kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant target kinase
-
Substrate peptide specific for the kinase
-
ATP
-
This compound or its derivatives
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 4x test compound dilution.
-
Add 2.5 µL of 4x enzyme solution.
-
Add 5 µL of 2x substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Self-Validation:
-
Include positive control inhibitors with known potency against the target kinase.
-
Run a Z'-factor determination to ensure the assay is robust and suitable for high-throughput screening.
Protocol 2: Cellular Phosphorylation Assay (Western Blotting)
This protocol assesses the ability of the test compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context, confirming target engagement.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
This compound or its derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
If the pathway is activated by a growth factor, starve the cells in serum-free media before treatment and then stimulate with the appropriate ligand.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Self-Validation:
-
Use a known inhibitor of the pathway as a positive control.
-
Ensure equal protein loading by probing for a housekeeping protein (e.g., GAPDH or β-actin).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear-bottom assay plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Self-Validation:
-
Include a known cytotoxic agent as a positive control.
-
Ensure that the initial cell seeding density results in logarithmic growth over the 72-hour incubation period.
Quantitative Data Summary
The following table provides a template for summarizing the data obtained from the described assays for a series of this compound derivatives.
| Compound ID | Target Kinase IC50 (nM) | Cellular Phospho-Substrate IC50 (nM) | Cell Line GI50 (µM) |
| Lead-001 | Value | Value | Value |
| Analog-A | Value | Value | Value |
| Analog-B | Value | Value | Value |
| Control | Value | Value | Value |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel targeted cancer therapies. The protocols outlined in this guide provide a robust framework for the initial characterization of inhibitors derived from this scaffold. Further optimization through structure-activity relationship (SAR) studies, guided by co-crystallography with the target kinase, can lead to the identification of potent, selective, and drug-like candidates. Subsequent preclinical evaluation, including in vivo efficacy and safety studies, will be crucial for advancing these promising compounds toward clinical development.
References
Sources
Application Notes and Protocols for High-Throughput Screening of 6-(3-Fluorophenoxy)pyridin-3-amine in Drug Discovery
Introduction: The Aminopyridine Scaffold as a Privileged Structure in Kinase Inhibition
The aminopyridine moiety is a well-established pharmacophore in modern drug discovery, recognized for its ability to form key interactions with the hinge region of protein kinases.[1][2] This structural motif is present in numerous FDA-approved kinase inhibitors, highlighting its importance in the development of targeted therapies for a range of diseases, particularly cancer.[3] The compound 6-(3-fluorophenoxy)pyridin-3-amine (Figure 1) incorporates this privileged scaffold, making it a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. The presence of the fluorophenoxy group can enhance binding affinity and modulate pharmacokinetic properties, offering potential for the development of potent and selective inhibitors.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in HTS for the discovery of novel kinase inhibitors. It outlines detailed protocols for primary and secondary screening assays, as well as a cell-based assay for hit validation, grounded in the principles of scientific integrity and field-proven insights.
Figure 1: Chemical Structure of this compound
High-Throughput Screening Strategy: A Multi-Assay Approach for Hit Identification and Validation
A robust HTS strategy for identifying and validating kinase inhibitors from a compound library that includes this compound involves a tiered approach. This typically begins with a cost-effective and rapid primary screen to identify initial "hits," followed by more complex and biologically relevant secondary and cell-based assays to confirm activity and elucidate the mechanism of action.
Caption: High-throughput screening workflow for kinase inhibitor discovery.
Primary Screening Protocol: Fluorescence Polarization (FP) Assay
Principle: Fluorescence Polarization (FP) is a homogeneous assay technique ideal for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[6][7] In this context, a fluorescently labeled tracer peptide that binds to the kinase of interest is used. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger kinase, its tumbling is slower, leading to higher polarization. A competitive inhibitor like this compound will displace the tracer from the kinase, causing a decrease in polarization.[8][9]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Prepare a stock solution of the purified kinase of interest in Assay Buffer. The final concentration should be optimized to be at or below the Kd of the tracer.
-
Tracer Solution: Prepare a stock solution of the fluorescently labeled peptide tracer in Assay Buffer. The final concentration should be low (typically in the low nanomolar range) to maximize the assay window.[10]
-
Compound Plates: Prepare serial dilutions of this compound and other library compounds in 100% DMSO. A typical starting concentration for screening is 10 mM.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of Assay Buffer into all wells.
-
Add 50 nL of compound solution from the compound plates to the appropriate wells using a pintool or acoustic dispenser.
-
Add 5 µL of the Kinase Solution to all wells except the negative control (tracer only) wells.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Add 10 µL of the Tracer Solution to all wells.
-
Incubate for 1 hour at room temperature, protected from light, to reach binding equilibrium.
-
Measure fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Determine the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent for HTS).[11]
-
Identify hits based on a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
| Parameter | Description | Typical Value |
| Z'-Factor | A measure of assay quality and robustness. | > 0.5 |
| Signal Window | The difference in mP between the positive and negative controls. | > 100 mP |
| Hit Threshold | Statistical cutoff for identifying active compounds. | > 3σ from control |
Secondary Screening Protocol: Förster Resonance Energy Transfer (FRET) Assay
Principle: FRET is a powerful technique to measure enzymatic activity, such as kinase-mediated phosphorylation.[12][13] A peptide substrate is labeled with a donor fluorophore (e.g., a terbium chelate) and an acceptor fluorophore (e.g., fluorescein).[14] When the substrate is phosphorylated by the kinase, a phospho-specific antibody labeled with the acceptor fluorophore binds to the phosphorylated peptide. This brings the donor and acceptor into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[15]
Protocol:
-
Reagent Preparation:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Kinase Solution: Prepare a stock solution of the purified kinase in Kinase Reaction Buffer.
-
Substrate/ATP Mix: Prepare a solution containing the FRET peptide substrate and ATP in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for the kinase.
-
Stop/Detection Solution: Prepare a solution containing a phospho-specific antibody labeled with the acceptor fluorophore and EDTA in a suitable buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of Kinase Solution into all wells.
-
Add 50 nL of the confirmed hit compound solutions (including this compound) in DMSO.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Mix.
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction and detect the signal by adding 10 µL of the Stop/Detection Solution.
-
Incubate for 1 hour at room temperature.
-
Measure the time-resolved FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission intensities.
-
Generate dose-response curves for active compounds and determine their IC₅₀ values.
-
| Compound | IC₅₀ (nM) |
| This compound | Example: 150 |
| Control Inhibitor | Example: 25 |
Cell-Based Assay: Target Engagement and Cellular Potency
Principle: To confirm that a compound is active in a more physiologically relevant environment, a cell-based assay is crucial. This can be achieved by measuring the inhibition of phosphorylation of a downstream substrate of the target kinase in cells. For example, if the target kinase is part of a signaling pathway, the phosphorylation status of a downstream protein can be quantified using technologies like high-content imaging or cell-based ELISA.
Caption: A representative kinase signaling pathway illustrating the point of inhibition.
Protocol (High-Content Imaging):
-
Cell Culture and Plating:
-
Culture a cell line known to have an active signaling pathway involving the target kinase.
-
Plate the cells in 384-well imaging plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a dose-response range of this compound and other confirmed hits for a predetermined time (e.g., 2 hours).
-
-
Cell Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the fluorescence intensity of the phosphorylated substrate per cell.
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the number of cells.
-
Generate dose-response curves and determine the cellular IC₅₀ values.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound as a potential kinase inhibitor. The multi-tiered approach, from a rapid primary FP screen to a confirmatory FRET assay and a biologically relevant cell-based assay, ensures the identification of high-quality, validated hits. The aminopyridine scaffold of this compound makes it a promising starting point for a medicinal chemistry program aimed at developing novel and selective kinase inhibitors for therapeutic intervention. Further characterization of the validated hits would involve kinase panel profiling to assess selectivity, as well as biophysical methods to confirm direct binding and elucidate the binding kinetics.
References
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.).
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (n.d.).
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. (n.d.).
- GPCR Assay Services | Reaction Biology. (n.d.).
- Fluorescence polarization (FP) assay - Bio-protocol. (n.d.).
- Cell-Based High-Throughput Screening Assay System for Monitoring G Protein-Coupled Receptor Activation Using β-Galactosidase Enzyme Complementation Technology | Semantic Scholar. (n.d.).
- Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.).
- Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.).
- High-Throughput GPCR Assay Development - Agilent. (2021, February 2).
- 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (n.d.).
- Protocol for Fluorescence Polarization Assay Using GI224329 - ResearchGate. (n.d.).
- Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells - UCL Discovery - University College London. (n.d.).
- Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed. (2022). Methods in Molecular Biology, 2483, 15-31. doi: 10.1007/978-1-0716-2245-2_2.
- Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.).
- High-Throughput Screening Steps | Small Molecule Discovery Center (SMDC). (n.d.).
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025, January 8).
- Fluorescence Polarization Detection | BMG LABTECH. (n.d.).
- Schematic of fluorescent assay formats used to characterize kinase... - ResearchGate. (n.d.).
- Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. (n.d.).
- This compound (C11H9FN2O) - PubChemLite. (n.d.).
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). Pharmacological Research, 165, 105463. doi: 10.1016/j.phrs.2021.105463.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. (2025). Current Medicinal Chemistry. doi: 10.2174/0115734064398347250815061230.
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- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
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- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
Application Note & Protocol: Synthesis and Evaluation of 6-(3-Fluorophenoxy)pyridin-3-amine-Based Kinase Inhibitors
Introduction: The Pyridin-3-amine Scaffold in Kinase Inhibition
The ATP-binding site of protein kinases is a highly conserved region, making the design of selective inhibitors a significant challenge.[1] Successful kinase inhibitor design often involves a molecular scaffold that can form key hydrogen bond interactions with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. The aminopyridine motif is an excellent hinge-binder.
The 6-(3-fluorophenoxy)pyridin-3-amine scaffold offers several strategic advantages:
-
Hinge-Binding Motif: The pyridine nitrogen and the exocyclic amine at the 3-position can form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.
-
Vector for SAR Exploration: The amine group serves as a convenient chemical handle for introducing a variety of substituents via amide bond formation. These substituents can be tailored to explore different pockets within the kinase active site to enhance potency and selectivity.[2][3]
-
Modulation of Physicochemical Properties: The 3-fluorophenoxy group occupies a hydrophobic pocket. The fluorine atom can improve metabolic stability and modulate the electronic properties of the ring system, potentially enhancing binding affinity.
This guide provides researchers with the foundational methods to synthesize a library of candidate inhibitors based on this promising scaffold and to perform their initial biological characterization.
Synthesis of the Core Scaffold and Derivatives
The synthesis is approached in two main stages: first, the construction of the core intermediate, this compound, followed by its derivatization.
Synthesis of this compound (3)
The core scaffold is synthesized in a two-step sequence starting from 2-chloro-5-nitropyridine (1 ). The process involves a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group.
Sources
- 1. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 6-(3-Fluorophenoxy)pyridin-3-amine Derivatives
Introduction: Targeting Aberrant Kinase Signaling in Oncology with 6-(3-Fluorophenoxy)pyridin-3-amine Derivatives
The this compound scaffold is a key pharmacophore in the development of novel kinase inhibitors for oncology. Derivatives of this structure have shown promise as potent modulators of critical signaling pathways that drive cancer progression, survival, and therapeutic resistance. Notably, this chemical moiety is central to inhibitors targeting the TAM (TYRO3, AXL, and MerTK) family of receptor tyrosine kinases (RTKs) and other key oncogenic kinases like Fms-like tyrosine kinase 3 (FLT3).[1][2][3]
The TAM kinases are increasingly recognized as pivotal players in tumorigenesis and immune evasion.[2][4] Their overexpression and activation are correlated with poor prognosis in a variety of solid and hematologic malignancies.[3][5] TAM kinases regulate a multitude of cellular processes, including cell proliferation, survival, migration, and invasion.[6] Consequently, small molecule inhibitors that target these kinases are of significant interest in cancer drug discovery.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of this compound derivatives. The protocols detailed herein are designed to be self-validating systems, providing robust and reproducible data to elucidate the mechanism of action of these compounds.
Understanding the TAM Kinase Signaling Axis
A foundational understanding of the signaling pathways regulated by TAM kinases is crucial for designing and interpreting cell-based assays. Upon ligand binding (e.g., Gas6 or Protein S), TAM receptors dimerize, leading to autophosphorylation of their intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK pathways, which are central to cell survival and proliferation.
Caption: Recommended Experimental Workflow.
Protocol 1: Cell Viability and Proliferation Assays (XTT/MTT)
Principle: Cell viability assays are foundational for assessing the cytotoxic or cytostatic effects of the test compounds. Tetrazolium-based assays, such as XTT and MTT, measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt to a colored formazan product, and the intensity of this color is directly proportional to the number of viable cells. [7][8] Causality Behind Experimental Choices:
-
Choice of XTT over MTT: While both are valid, the XTT assay produces a water-soluble formazan product, eliminating the need for a solubilization step, which simplifies the protocol and can improve reproducibility. [8]* Seeding Density: Optimizing the initial cell seeding density is critical to ensure that cells are in the logarithmic growth phase during the assay, providing a suitable dynamic range for detecting both anti-proliferative and cytotoxic effects.
-
Serum Concentration: The presence of serum can influence the activity of some compounds due to protein binding. It is crucial to maintain consistent serum conditions throughout the experiment and consider serum-free conditions for specific mechanistic studies.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for AXL, MV4-11 for FLT3) [1]* Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
This compound derivative stock solution (in DMSO)
-
XTT Cell Proliferation Assay Kit
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2, or until a significant color change is observed in the control wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Compound | Target Cell Line | Incubation Time (h) | IC50 (nM) |
| Derivative A | A549 (AXL-high) | 72 | 50 |
| Derivative A | HL-60 (AXL-low) | 72 | >10,000 |
| Positive Control | Staurosporine | 72 | 15 |
Protocol 2: Apoptosis Induction Assay (Caspase-Glo® 3/7)
Principle: To determine if the observed decrease in cell viability is due to the induction of apoptosis, a caspase activity assay is employed. Caspases are a family of proteases that are key mediators of apoptosis. The Caspase-Glo® 3/7 assay uses a luminogenic substrate that is cleaved by activated caspase-3 and -7, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity. [9][10] Causality Behind Experimental Choices:
-
Luminescent Readout: This format offers high sensitivity and a broad dynamic range, allowing for the detection of apoptosis even in samples with low cell numbers. [11][12]The "add-mix-measure" protocol is simple and amenable to high-throughput screening. [9]* Time Course: Measuring caspase activity at different time points (e.g., 24, 48, 72 hours) can provide insights into the kinetics of apoptosis induction by the test compound.
Materials:
-
Cancer cell line
-
White-walled 96-well microplates (for luminescence assays)
-
This compound derivative stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Protocol, using a white-walled 96-well plate.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours to allow for signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
Plot the fold change against the compound concentration.
-
Protocol 3: Target Engagement and Downstream Signaling (Western Blot)
Principle: Western blotting is a powerful technique to confirm that the this compound derivative is engaging its intended kinase target and inhibiting its downstream signaling pathway. This is typically assessed by measuring the phosphorylation status of the target kinase and key downstream effectors like AKT and ERK. [13] Causality Behind Experimental Choices:
-
Phospho-Specific Antibodies: The use of antibodies that specifically recognize the phosphorylated forms of the target proteins is essential for assessing kinase inhibition. [14][15]* Total Protein Normalization: It is critical to probe for the total protein levels of the target and downstream effectors to ensure that any observed decrease in phosphorylation is not due to a general decrease in protein expression. [15]* Ligand Stimulation: For receptor tyrosine kinases like the TAM family, stimulating the cells with the appropriate ligand (e.g., Gas6) before compound treatment can enhance the basal level of phosphorylation, providing a clearer window for observing inhibition.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound derivative stock solution
-
Recombinant ligand (e.g., Gas6)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 200 ng/mL Gas6) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. [16] * Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature. * Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C. * Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein to ensure equal loading.
-
Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound derivatives as potential anticancer agents. By systematically assessing their impact on cell viability, apoptosis, and specific kinase signaling pathways, researchers can gain critical insights into their mechanism of action and therapeutic potential. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to guide further drug development efforts.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
Frontiers in Chemistry. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
PubMed. (2022, September 15). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
PubMed. (2023, September 4). TAM family kinases as therapeutic targets at the interface of cancer and immunity. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TYRO3 Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved from [Link]
-
MDPI. (2022). Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy. Retrieved from [Link]
-
ACS Publications. (2025, May 20). Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells. Retrieved from [Link]
-
PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Retrieved from [Link]
-
AACR Journals. (n.d.). TAM Receptor Tyrosine Kinases in Cancer Drug Resistance. Retrieved from [Link]
-
MDPI. (2018). Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development. Retrieved from [Link]
-
MDPI. (2024, June 18). Targeting Tyro3, Axl, and MerTK Receptor Tyrosine Kinases Significantly Sensitizes Triple-Negative Breast Cancer to CDK4/6 Inhibition. Retrieved from [Link]
-
CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-t[13][17][18]riazolo[4,3-b]t[13][17][18]riazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Retrieved from [Link]
-
Signalchem LifeScience. (n.d.). Novel and Selective Axl Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Acridine, m-AMSA (1), DACA (2) and pyridoacridine (3) framework and numbering. Retrieved from [Link]
-
Biocompare. (2022, November 4). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
AACR Journals. (n.d.). AXL Inhibition Sensitizes Mesenchymal Cancer Cells to Antimitotic Drugs. Retrieved from [Link]
-
Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inhibition of MERTK promotes suppression of tumor growth in BRAF mutant and BRAF wild-type melanoma. Retrieved from [Link]
-
PubMed. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]
-
PubMed. (n.d.). TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : TAM family receptors in cancer biology and therapeutic resistance. Retrieved from [Link]
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6-(3-Fluorophenoxy)pyridin-3-amine in the synthesis of probes for chemical biology
Application Note & Protocols
Leveraging 6-(3-Fluorophenoxy)pyridin-3-amine for the Synthesis of Advanced Chemical Probes for Kinase Biology
Abstract: The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bonds with the kinase hinge region, combined with the favorable physicochemical properties imparted by the fluorophenoxy moiety, makes it an ideal starting point for creating sophisticated chemical biology probes. This guide provides a detailed technical overview and step-by-step protocols for the functionalization of this scaffold into both covalent and affinity-based probes. These tools are designed for critical applications in drug discovery, including target identification, validation, and elucidation of drug-target engagement. The protocols are intended for researchers, chemists, and drug development professionals with a background in organic synthesis and chemical biology.
The this compound Scaffold: A Privileged Core for Kinase Probe Development
The utility of the this compound scaffold stems from its unique combination of structural features. The aminopyridine core acts as an excellent bioisostere for the purine framework found in ATP, enabling it to function as a "hinge-binder" that anchors the molecule within the ATP-binding site of many protein kinases.[3][4] The 3-amino group serves as a versatile chemical handle for introducing a variety of functionalities, from covalent warheads to reporter tags.
The 3-fluorophenoxy group plays a crucial role in modulating the molecule's properties. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.[5] This strategic fluorination is a widely used approach in modern drug design to enhance overall efficiency.[5]
Caption: General workflow for synthesizing chemical probes from the core scaffold.
Detailed Protocols
The following protocols are representative examples for synthesizing covalent and affinity-based probes. Researchers should adapt purification and analytical methods based on the specific properties of their target molecules.
Protocol 1: Synthesis of a Covalent Kinase Probe via Acrylamide Functionalization
This protocol describes the synthesis of a probe designed to covalently modify a non-catalytic cysteine residue near the ATP-binding pocket, a strategy used to achieve potent and selective inhibition. [6]The acrylamide group serves as a Michael acceptor for the thiol side chain of cysteine.
Reaction Scheme: this compound + Acryloyl chloride → N-(6-(3-fluorophenoxy)pyridin-3-yl)acrylamide
Materials & Equipment:
-
This compound
-
Acryloyl chloride
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acylation: While stirring vigorously, add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 15 minutes. Causality Note: Slow, cooled addition is critical to control the exotherm of the acylation and prevent polymerization of the acryloyl chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: This washing sequence removes the base, salts, and any remaining water-soluble impurities, which is essential for clean purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 60% ethyl acetate in hexanes) to yield the pure N-(6-(3-fluorophenoxy)pyridin-3-yl)acrylamide probe.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a Biotinylated Affinity-Based Probe
This protocol details the synthesis of a probe for use in affinity pull-down experiments to identify protein targets from cell lysates. A biotin tag is attached via a flexible polyethylene glycol (PEG) linker to minimize steric hindrance.
Reaction Scheme: this compound + Biotin-PEG-NHS ester → Biotinylated Probe
Materials & Equipment:
-
This compound
-
Biotin-PEG-NHS ester (e.g., Biotin-PEG₄-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
-
High-Performance Liquid Chromatography (HPLC) system for purification (preparative reverse-phase)
-
Lyophilizer
Procedure:
-
Reaction Setup: In a vial under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add DIPEA (2.0 eq) to the solution, followed by the Biotin-PEG-NHS ester (1.05 eq). Expertise Note: The NHS ester is highly reactive towards the primary amine. DIPEA acts as a non-nucleophilic base to scavenge the HCl produced, driving the reaction to completion.
-
Reaction: Stir the mixture at room temperature overnight (12-16 hours). Protect the reaction from light if the linker or tag is light-sensitive.
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting amine.
-
Purification: Upon completion, directly purify the reaction mixture using preparative reverse-phase HPLC. A typical gradient would be water/acetonitrile with 0.1% trifluoroacetic acid (TFA). Trustworthiness Note: HPLC purification is crucial for this type of probe to ensure high purity (>95%), which is a prerequisite for reliable biological experiments and to avoid false positives.
-
Isolation: Collect the fractions containing the pure product and freeze-dry (lyophilize) them to remove the HPLC solvents and obtain the final probe as a TFA salt.
-
Characterization: Confirm the identity and purity of the final biotinylated probe by analytical HPLC and HRMS.
Application Example: Kinase Target Engagement using an Affinity Probe
The biotinylated probe synthesized in Protocol 2 can be used to confirm target engagement in a cellular context via a competitive pull-down assay. This experiment validates that a non-tagged inhibitor binds to the same target as the probe.
Sources
- 1. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Method Development for the Purification of 6-(3-Fluorophenoxy)pyridin-3-amine Reaction Products
Abstract
This application note provides a comprehensive guide for the development of a robust purification strategy for 6-(3-Fluorophenoxy)pyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. The synthesis of this and similar substituted pyridines, often accomplished through nucleophilic aromatic substitution (SNAr), can result in a mixture of the desired product, unreacted starting materials, and regioisomeric byproducts. This guide details a two-step purification protocol involving an initial flash chromatography step for bulk purification, followed by a crystallization method to achieve high purity suitable for downstream applications. The rationale behind the selection of chromatographic conditions and crystallization solvents is discussed in detail, providing researchers with a systematic approach to purifying this and structurally related compounds.
Introduction
This compound is a valuable building block in the synthesis of biologically active molecules. The presence of the fluorophenoxy and aminopyridine moieties makes it a versatile scaffold for drug discovery programs. A common synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a dihalopyridine and 3-fluorophenol, followed by amination. However, these reactions are often not perfectly selective and can lead to a crude product mixture containing various impurities.
The primary challenges in the purification of this compound include the separation of the desired product from unreacted starting materials, such as 6-chloropyridin-3-amine or 2,5-dihalopyridines, and the removal of any potential regioisomers that may form during the synthesis. Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological data. This application note outlines a systematic approach to developing an efficient and scalable purification method.
Analysis of the Crude Reaction Mixture
Prior to developing a purification strategy, it is essential to understand the composition of the crude reaction mixture. A combination of analytical techniques should be employed to identify the target compound and major impurities.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for the initial assessment of the reaction progress and the complexity of the crude mixture. A typical eluent system for this class of compounds is a mixture of ethyl acetate and hexanes. The polarity of the target compound, with its amine and ether functionalities, will dictate its retention factor (Rf).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the crude mixture, allowing for the determination of the relative percentages of the product and impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or triethylamine to improve peak shape for the basic pyridine moiety, is a good starting point.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for confirming the molecular weight of the desired product and for identifying the mass of the major impurities, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of the crude material can provide valuable structural information about the main components of the mixture, confirming the presence of the desired product and helping to identify the nature of the impurities.
A thorough analysis of the crude mixture will inform the design of the purification strategy, particularly the choice of chromatographic conditions and the feasibility of crystallization.
Primary Purification: Flash Chromatography
Flash chromatography is the preferred method for the initial, bulk purification of the crude reaction product. The goal of this step is to remove the majority of impurities and isolate the this compound in good yield and purity.
Rationale for Method Selection
The polarity difference between the desired product and potential impurities, such as unreacted halopyridines or phenol, makes flash chromatography an effective separation technique. The basicity of the pyridine nitrogen can sometimes lead to peak tailing on standard silica gel.[2] This can often be mitigated by the addition of a small amount of a basic modifier to the eluent.
Experimental Protocol
Materials:
-
Crude this compound reaction mixture
-
Silica gel (230-400 mesh)
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
Triethylamine (optional)
-
Flash chromatography system (e.g., automated flash system or glass column)
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material. The column should be packed using the initial mobile phase composition.
-
Mobile Phase Selection: Based on TLC analysis, a gradient elution with ethyl acetate in hexanes is recommended. A typical starting point is a gradient of 10% to 50% ethyl acetate in hexanes.[3] If peak tailing is observed on TLC, add 0.1-1% triethylamine to the mobile phase to improve the peak shape of the basic amine.
-
Chromatography: Load the sample onto the column and begin the elution. Collect fractions and monitor the separation by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Expected Results
Flash chromatography should yield the target compound with a purity of >95% as determined by HPLC. The yield will depend on the efficiency of the synthesis and the separation.
Diagram: Flash Chromatography Workflow
Caption: Workflow for the primary purification of this compound using flash chromatography.
Secondary Purification: Crystallization
For applications requiring very high purity (>99%), a final crystallization step is recommended. Crystallization is a powerful technique for removing trace impurities that may co-elute with the product during chromatography.
Rationale for Method Selection
Crystallization relies on the differences in solubility between the desired compound and impurities in a given solvent system at different temperatures. For aromatic amines, which can sometimes be difficult to crystallize, forming a salt with an acid can significantly improve their crystalline nature.[4]
Solvent Screening Protocol
A systematic solvent screen is necessary to identify a suitable system for crystallization.
Materials:
-
Purified this compound from chromatography
-
A selection of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, water)
-
Hydrochloric acid (e.g., 4M in dioxane or as a concentrated aqueous solution)
-
Test tubes or small vials
-
Heating block or water bath
-
Ice bath
Procedure:
-
Solubility Testing: In separate test tubes, add a small amount (e.g., 10-20 mg) of the purified compound.
-
Single Solvent Systems: To each tube, add a single solvent dropwise at room temperature until the solid dissolves. If the compound is insoluble at room temperature, gently heat the mixture. A good crystallization solvent will dissolve the compound when hot but show poor solubility when cold.
-
Mixed Solvent Systems: If a single solvent is not ideal, try mixed solvent systems. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. Common combinations include ethyl acetate/hexanes, ethanol/water, and toluene/heptane.
-
Salt Formation for Crystallization: If the freebase does not crystallize well, attempt to form the hydrochloride salt. Dissolve the compound in a suitable solvent like isopropanol or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (e.g., 4M in dioxane) and observe for precipitation. The salt may precipitate directly or require cooling.
Recrystallization Protocol (Example)
Based on solvent screening, a mixture of isopropanol and water is often a good choice for the crystallization of aromatic amines.
Procedure:
-
Dissolve the this compound in a minimal amount of hot isopropanol.
-
Slowly add hot water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot isopropanol to clarify the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol/water mixture.
-
Dry the crystals under vacuum.
Expected Results
Crystallization should yield the final product with a purity of >99.5% as determined by HPLC, with a well-defined melting point.
Diagram: Crystallization Method Development
Caption: Decision workflow for developing a high-purity crystallization method.
Summary of Purification Methods
| Method | Stationary/Mobile Phase or Solvent | Purity | Yield | Throughput |
| Flash Chromatography | Silica Gel / Ethyl Acetate in Hexanes (± Triethylamine) | >95% | Good | High |
| Crystallization | Isopropanol/Water or other suitable solvent system | >99.5% | Moderate to Good | Low to Medium |
Conclusion
The successful purification of this compound from a crude reaction mixture can be reliably achieved through a two-step process. An initial purification by flash chromatography effectively removes the bulk of impurities, followed by a final crystallization step to afford the product in high purity. The methodologies and protocols outlined in this application note provide a robust framework for researchers and drug development professionals to obtain high-quality material for their research endeavors. The principles described herein can also be adapted for the purification of other structurally related aromatic amines.
References
- Gontijo, V. S., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 10(1), 1-12.
- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
-
The Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]
-
Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Retrieved from [Link]
-
PubMed Central. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
-
PubMed Central. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Retrieved from [Link]
-
ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Retrieved from [Link]
-
ChemRxiv. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Retrieved from [Link]
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
BioTools. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
PubMed Central. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. Retrieved from [Link]
-
PubMed Central. (2022). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]
Sources
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- 2. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-(3-Fluorophenoxy)pyridin-3-amine in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 6-(3-Fluorophenoxy)pyridin-3-amine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioavailability studies. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection, all validated in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1][2][3]
Introduction and Scientific Rationale
This compound is a pyridine derivative, a class of heterocyclic compounds with significant and diverse biological activities, making them crucial scaffolds in medicinal chemistry.[4][5] The accurate quantification of such molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical components of drug discovery and development.
The primary challenge in bioanalysis is the complexity of the biological matrix, such as plasma, which contains a high abundance of endogenous components like proteins and phospholipids.[6][7] These components can interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte's signal during ionization in the mass spectrometer.[8][9][10] An effective bioanalytical method must therefore incorporate a sample preparation strategy that efficiently removes these interferences while ensuring high recovery of the target analyte.[11][12] Furthermore, the method must be rigorously validated to ensure its accuracy, precision, and reliability for its intended purpose.[1][2]
This guide details a comprehensive workflow, from sample preparation to data analysis, for the quantification of this compound, providing a self-validating system through the use of a stable isotope-labeled internal standard (SIL-IS) and adherence to stringent validation protocols.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O | PubChem CID 16789868[13] |
| Monoisotopic Mass | 204.06989 Da | PubChem CID 16789868[13] |
| Predicted XlogP | 2.1 | PubChem CID 16789868[13] |
| Predicted Ionization | [M+H]⁺: 205.07717 m/z | PubChem CID 16789868[13] |
The molecule's moderate lipophilicity (XlogP 2.1) and its basic pyridine and amine functionalities suggest good retention on reversed-phase chromatography and efficient ionization in positive electrospray ionization (ESI) mode.
Experimental Workflow Overview
The entire analytical process is a multi-stage workflow designed to ensure the selective and sensitive quantification of the analyte.
Caption: Overall bioanalytical workflow from sample receipt to final concentration determination.
Detailed Protocols
Materials and Reagents
-
This compound analytical standard (>99% purity)
-
This compound-d4 (stable isotope-labeled internal standard, SIL-IS)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the bulk of proteinaceous material from plasma samples.[7] Acetonitrile is a highly efficient precipitation agent for this purpose.
Protocol:
-
Thaw frozen human plasma samples to room temperature. Vortex for 15 seconds.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL in 50:50 methanol:water) to each plasma sample, calibration standard, and quality control sample. Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~450 µL) to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water). Vortex and centrifuge briefly before injection.
Caption: Step-by-step diagram of the protein precipitation sample preparation method.
LC-MS/MS Instrumentation and Conditions
This method utilizes a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer, which is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[6]
Liquid Chromatography (LC) Parameters:
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and peak shape for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for better ESI+ ionization and sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B | A rapid gradient ensures efficient elution and short run times, suitable for high-throughput analysis. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nitrogen atoms in the pyridine and amine groups are readily protonated. |
| MRM Transitions | Analyte: 205.1 -> 128.1; SIL-IS: 209.1 -> 132.1 | Specific precursor-to-product ion transitions ensure high selectivity. These would be optimized via infusion. |
| Source Temp. | 500°C | Optimized for efficient desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | High voltage promotes efficient droplet formation and ionization. |
| Collision Gas | Nitrogen | Standard collision gas for fragmentation in the collision cell. |
Method Validation Protocol
The method must be validated according to regulatory guidelines to ensure its reliability.[1][2][14] The following parameters will be assessed.
Selectivity and Matrix Effect
-
Procedure: Analyze blank plasma from at least six different sources. Post-extraction spike blank plasma extracts and compare the response to the analyte in a neat solution.[9]
-
Acceptance Criteria: No significant interfering peaks at the retention time of the analyte or IS. The matrix factor (ratio of analyte peak area in the presence of matrix to analyte peak area in neat solution) should be consistent, with a coefficient of variation (CV) ≤ 15%.
Calibration Curve and Linearity
-
Procedure: Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte (e.g., 1-1000 ng/mL).
-
Acceptance Criteria: At least 8 non-zero standards. A linear regression (1/x² weighting) should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at the Lower Limit of Quantification, LLOQ).
Accuracy and Precision
-
Procedure: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in five replicates on three separate days.
-
Acceptance Criteria: Intra- and inter-day precision (CV) should not exceed 15% (20% at LLOQ). Accuracy (mean %RE) should be within ±15% of the nominal value (±20% at LLOQ).
Stability
-
Procedure: Assess the stability of the analyte in plasma under various conditions: freeze-thaw (3 cycles), short-term bench-top (e.g., 4 hours at RT), long-term storage (-80°C), and post-preparative (autosampler stability).
-
Acceptance Criteria: Mean concentration of stability samples must be within ±15% of the nominal concentration.
Summary of Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference in 6 unique blank matrices. |
| Matrix Effect | CV of matrix factor ≤ 15%. |
| Linearity (r²) | ≥ 0.99 |
| Calibration Standards | ≥ 75% of standards must meet accuracy of ±15% (±20% at LLOQ). |
| Accuracy (Mean %RE) | Within ±15% of nominal (±20% at LLOQ). |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ). |
| Stability | Mean concentration within ±15% of nominal. |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The streamlined protein precipitation procedure offers high throughput, while the optimized chromatographic and mass spectrometric conditions ensure reliable data quality. This method, when fully validated according to the outlined criteria based on FDA guidelines, is fit for purpose in regulated bioanalytical studies, supporting the advancement of drug development programs involving this and structurally similar compounds.
References
-
Title: Importance of matrix effects in LC-MS/MS bioanalysis. Source: Bioanalysis Zone. URL: [Link]
-
Title: Assessment of matrix effect in quantitative LC–MS bioanalysis. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Source: LCGC International. URL: [Link]
-
Title: A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Source: PubMed. URL: [Link]
-
Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab. URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Source: LCGC International. URL: [Link]
-
Title: Matrix effect elimination during LC-MS/MS bioanalytical method development. Source: PubMed. URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: AIT Bioscience. URL: [Link]
-
Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Source: Springer Link. URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Guidance for Industry: Bioanalytical Method Validation (2001). Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Source: PubMed. URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Practical tips on preparing plasma samples for drug analysis using SPME. Source: ResearchGate. URL: [Link]
-
Title: A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Source: PubMed. URL: [Link]
-
Title: Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Source: ACS Publications. URL: [Link]
-
Title: this compound. Source: PubChem. URL: [Link]
-
Title: Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Source: ResearchGate. URL: [Link]
-
Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Source: RSC Publishing. URL: [Link]
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Application Notes & Protocols: Radiolabeling of 6-(3-Fluorophenoxy)pyridin-3-amine Derivatives for PET Imaging
For: Researchers, scientists, and drug development professionals engaged in the development of novel PET radiopharmaceuticals.
Foreword: Strategic Vision for Precursor Utilization
The development of novel Positron Emission Tomography (PET) imaging agents is a cornerstone of modern molecular medicine, enabling non-invasive insights into complex biological processes in vivo. The selection of a suitable precursor molecule is a critical decision point that dictates the entire radiochemical strategy. The compound 6-(3-Fluorophenoxy)pyridin-3-amine represents a versatile scaffold for this purpose. Its structure, featuring a stable pyridinyl ether linkage and a reactive primary amine, provides an ideal "handle" for radiolabeling.
This guide eschews a direct, and often low specific activity, ¹⁸F-for-¹⁹F exchange on the pre-existing fluorophenoxy group. Instead, we present a robust and widely applicable strategy: the indirect labeling of the primary amine via acylation with the prosthetic group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). This methodology is favored for its reliability, high potential for specific activity, and applicability to a wide range of amine-containing vectors, ensuring that the resulting radiotracer is suitable for quantitative in vivo imaging studies. This document provides the foundational chemistry, detailed protocols, and scientific rationale necessary to leverage this precursor in a PET radiopharmaceutical development program.
Principle of the Radiochemical Approach
The primary amine of this compound serves as a nucleophile that can readily react with an activated ester, such as the N-hydroxysuccinimide (NHS) ester of 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA). This forms a stable amide bond, covalently linking the ¹⁸F radiolabel to the precursor molecule. The overall strategy is a two-stage, one-pot or two-pot process:
-
Synthesis of the Prosthetic Group: Production of the high-reactivity labeling agent, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).
-
Conjugation: Reaction of the purified [¹⁸F]SFB with the precursor, this compound, to yield the final radiolabeled product, N-(6-(3-fluorophenoxy)pyridin-3-yl)-4-[¹⁸F]fluorobenzamide.
This approach is depicted in the workflow below.
Caption: Overall workflow for the synthesis of N-(6-(3-fluorophenoxy)pyridin-3-yl)-4-[¹⁸F]fluorobenzamide.
Experimental Protocols
Materials and Reagents
-
Precursors: 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate (Precursor for [¹⁸F]SFB), this compound.
-
Radionuclide: No-carrier-added [¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron.
-
Reagents: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Anhydrous Dimethyl Sulfoxide (DMSO), Tetrapropylammonium Hydroxide (TPAH), O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU), Anhydrous Acetonitrile (MeCN), Sodium Borate buffer (0.1 M, pH 8.5), HPLC-grade solvents, Sterile Water for Injection, USP-grade Ethanol.
-
Hardware: Automated radiochemistry synthesis module, semi-preparative and analytical HPLC systems with UV and radiation detectors, GC system, solid-phase extraction (SPE) cartridges (e.g., QMA, C18).
Protocol 1: Automated Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
This protocol outlines a common three-step, "one-pot" automated synthesis.[1][2][3]
Scientific Rationale: The synthesis begins with nucleophilic substitution on an electron-deficient aromatic ring. The trimethylammonium group is an excellent leaving group, activated by the para-ethoxycarbonyl substituent.[4] [¹⁸F]Fluoride's nucleophilicity is enhanced by forming a complex with K₂₂₂ and ensuring anhydrous conditions. The subsequent steps convert the stable ethyl ester into the highly reactive NHS ester required for conjugation.
Step-by-Step Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]Fluoride solution onto a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Elute the [¹⁸F]F⁻ into the reaction vessel using an eluent solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in MeCN/H₂O (e.g., 80:20).
-
Perform azeotropic drying of the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or under vacuum to remove all water. This step is critical for activating the fluoride for the nucleophilic reaction.
-
-
Step 1: Radiofluorination:
-
Add a solution of 4-(ethoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate (10-15 mg) in anhydrous DMSO (0.5-1.0 mL) to the dried [¹⁸F]F⁻ complex.
-
Heat the reaction vessel to 110-120 °C for 10-15 minutes to produce ethyl 4-[¹⁸F]fluorobenzoate.
-
-
Step 2: Saponification (Hydrolysis):
-
Cool the reaction vessel slightly.
-
Add aqueous tetrapropylammonium hydroxide (TPAH, ~0.5 M, 0.2-0.3 mL).
-
Heat the mixture to 110-120 °C for 3-5 minutes to hydrolyze the ethyl ester to 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA).
-
-
Step 3: NHS Ester Activation:
-
Cool the reaction vessel to ~90 °C.
-
Add a solution of O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU, 15-20 mg) in anhydrous MeCN (0.5 mL).
-
Maintain the temperature at 90 °C for 5-10 minutes to form [¹⁸F]SFB.
-
-
Purification of [¹⁸F]SFB:
Protocol 2: Conjugation to this compound
Scientific Rationale: The primary amine of the precursor acts as a nucleophile, attacking the carbonyl carbon of the NHS ester ([¹⁸F]SFB). The N-hydroxysuccinimide is an excellent leaving group, facilitating the formation of a stable amide bond. The reaction is base-catalyzed; a borate buffer at pH ~8.5 ensures the precursor's amine group is sufficiently deprotonated and nucleophilic without significantly promoting hydrolysis of the [¹⁸F]SFB.[5][6]
Step-by-Step Procedure:
-
Precursor Preparation: Dissolve this compound (1-2 mg) in a small volume of DMSO or DMF (~100 µL).
-
Reaction Setup:
-
Transfer the crude or HPLC-purified [¹⁸F]SFB (in MeCN) into a clean reaction vial.
-
Add 0.1 M sodium borate buffer (pH 8.5, ~200 µL) to the vial.
-
Immediately add the prepared solution of this compound. The final reaction mixture should have a significant organic component (e.g., >30% MeCN) to ensure solubility.
-
-
Incubation: Gently agitate the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 15-20 minutes.
-
Quenching: Quench the reaction by adding the HPLC mobile phase for purification.
Protocol 3: Purification and Formulation
Scientific Rationale: Reversed-phase HPLC separates the desired radiolabeled product from unreacted [¹⁸F]SFB, hydrolyzed [¹⁸F]FBA, and the unlabeled precursor based on differences in polarity. The final formulation step removes the HPLC solvents and exchanges them for a biocompatible solution suitable for injection.
Step-by-Step Procedure:
-
Semi-Preparative HPLC Purification:
-
Inject the quenched reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA).
-
Monitor the eluate with both UV (at ~254 nm) and radiation detectors.
-
Collect the radioactive peak corresponding to the product, N-(6-(3-fluorophenoxy)pyridin-3-yl)-4-[¹⁸F]fluorobenzamide. The product will be more retained (less polar) than [¹⁸F]FBA but may be more or less retained than the precursor depending on the exact HPLC conditions.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the product on a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents (especially acetonitrile and TFA).
-
Elute the final product from the cartridge with a small volume of USP-grade ethanol (e.g., 0.5 mL).
-
Dilute the ethanol solution with sterile saline for injection to the desired final volume and ethanol concentration (typically <10% v/v).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control (QC)
A comprehensive QC process is mandatory to ensure the final product is safe and effective for in vivo use.[7]
Caption: Key quality control tests for final radiotracer release.
| Parameter | Method | Typical Specification | Rationale |
| Identity | Analytical Radio-HPLC | Retention time of the product's radioactive peak matches that of the co-injected, non-radioactive standard. | Confirms that the radioactivity is associated with the correct chemical entity. |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC | ≥ 95% | Ensures that the vast majority of the radioactivity administered is the desired imaging agent, minimizing off-target signals. |
| Chemical Purity | Analytical HPLC (UV) | Peak area of product relative to all other UV-absorbing species. Specific limits depend on intended use. | Identifies and quantifies non-radioactive impurities that could cause pharmacological effects or interfere with binding. |
| Molar Activity (Aₘ) | Calculated from HPLC | > 40 GBq/µmol (> 1 Ci/µmol) at end-of-synthesis. | High molar activity is crucial to avoid mass effects, where the unlabeled compound competes with the radiotracer for target binding. |
| pH | pH meter or strip | 4.5 – 7.5 | Ensures the final formulation is physiologically compatible and will not cause discomfort or tissue damage upon injection. |
| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm (per USP/Ph. Eur.) | Confirms that organic solvents used during synthesis are reduced to safe levels. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Per USP/Ph. Eur. standards | Ensures the product is free from pyrogenic bacterial components. |
| Sterility | Incubation in culture media | No microbial growth | Confirms the absence of viable microorganisms in the final injectable product. |
Expected Results & Data Summary
The following table summarizes the expected outcomes for the synthesis of N-(6-(3-fluorophenoxy)pyridin-3-yl)-4-[¹⁸F]fluorobenzamide using the described protocols.
| Parameter | Value | Reference |
| [¹⁸F]SFB Radiochemical Yield (decay-corrected) | 35 - 50% | [3][8][9] |
| Total Synthesis Time (incl. QC) | 90 - 120 minutes | [8][9] |
| Final Product Radiochemical Yield (decay-corrected) | 10 - 25% (from starting [¹⁸F]F⁻) | [8][10] |
| Radiochemical Purity (Final Product) | > 98% | [5][8] |
| Molar Activity (at EOS) | > 40 GBq/µmol | [2] |
References
-
Thonon, D., Goblet, D., et al. (2011). Fully Automated Preparation and Conjugation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) With RGD Peptide Using a GE FASTlab™ Synthesizer. Molecular Imaging and Biology, 13(6), 1088-95. Available from: [Link]
-
Petersen, I. N., Madsen, J., et al. (2019). One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB). Molecules, 24(19), 3436. Available from: [Link]
-
Vaidyanathan, G., & Zalutsky, M. R. (1994). Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. Bioconjugate Chemistry, 5(4), 352-356. Available from: [Link]
-
Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature Protocols, 1(4), 1655-1661. Available from: [Link]
-
Hou, S., Phung, D. L., et al. (2022). Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). Journal of Visualized Experiments. Available from: [Link]
-
Orlovskaya, V. V., Fedorova, O. S., et al. (2024). Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds. Pharmaceuticals, 17(1), 29. Available from: [Link]
-
Perrin, D. M., et al. (2018). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. Available from: [Link]
-
Al-Qahtani, M., et al. (2022). A facile automated synthesis of N‐succinimidyl 4‐[18F]fluorobenzoate ([18F]SFB) for 18F‐labeled cell‐penetrating peptide as PET tracer. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]
-
ABX GmbH. (n.d.). 4391 FB precursor. ABX Advanced Biochemical Compounds. Available from: [Link]
-
Wuest, F. R., et al. (2017). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Molecules, 22(10), 1596. Available from: [Link]
-
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA TECDOC Series. Available from: [Link]
-
Chen, L., et al. (2013). Biodistribution and Elimination Study of Fluorine-18 Labeled Nε-Carboxymethyl-Lysine following Intragastric and Intravenous Administration in Rats. PLoS ONE, 8(3), e57897. Available from: [Link]
-
Al Jammaz, I., et al. (2021). Fast Fluorine-18 labeling and preclinical evaluation of novel Mucin1 and its Folate hybrid peptide conjugate for targeting breast carcinoma. EJNMMI Radiopharmacy and Chemistry, 6(1), 12. Available from: [Link]
-
Dolle, F. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Accounts of Chemical Research, 47(11), 3221–3235. Available from: [Link]
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- 9. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Troubleshooting the synthesis of 6-(3-Fluorophenoxy)pyridin-3-amine and its derivatives
Welcome to the dedicated technical support guide for the synthesis of 6-(3-Fluorophenoxy)pyridin-3-amine and its derivatives. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical scaffold. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions grounded in established chemical principles.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically involves the formation of a diaryl ether bond between a pyridine core and a fluorophenol moiety. The two most prevalent strategies are Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route, where a leaving group (typically a halogen) at the 6-position of the pyridine ring is displaced by the 3-fluorophenoxide nucleophile. The pyridine ring's inherent electron deficiency, particularly at the C2, C4, and C6 positions, facilitates this attack.[1][2]
-
Metal-Catalyzed Cross-Coupling: When the SNAr reaction is sluggish, copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig amination) reactions are powerful alternatives for forming the C-O ether linkage.[3][4] These methods offer broader substrate scope but require careful optimization of catalysts, ligands, and reaction conditions.[5][6]
The choice between these pathways depends on the starting materials, functional group tolerance, and desired scale. The following workflow provides a general overview of a common synthetic approach starting from 6-chloropyridin-3-amine.
Caption: A generalized workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My SNAr reaction between 6-chloropyridin-3-amine and 3-fluorophenol is not proceeding, or the yield is very low. What are the likely causes and solutions?
A: Low reactivity in this SNAr reaction is a common hurdle. The pyridine ring, while electron-deficient, may not be sufficiently activated for the substitution to occur under mild conditions.
-
Causality: Nucleophilic aromatic substitution on pyridine rings is most facile at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[2][7] While the 6-position is also activated, the reaction can be slow. The strength of the base is critical for deprotonating the phenol to form the more potent phenoxide nucleophile.
-
Solutions:
-
Base Selection: Switch to a stronger, more soluble base. While potassium carbonate (K₂CO₃) is common, caesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "caesium effect," which enhances the nucleophilicity of the phenoxide.[8] Potassium phosphate (K₃PO₄) is another strong base to consider.[9][10]
-
Temperature & Solvent: Ensure the reaction is heated sufficiently. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required to drive the reaction, often at temperatures exceeding 120 °C.[3]
-
Moisture Control: The presence of water can protonate the phenoxide, reducing its nucleophilicity. Use anhydrous solvents and reagents.[10]
-
Switch to a Metal-Catalyzed Reaction: If optimizing the SNAr conditions fails, the most reliable solution is to move to an Ullmann or Buchwald-Hartwig coupling protocol.
-
Q: I am attempting a copper-catalyzed Ullmann coupling, but my yield is poor and I'm recovering mostly starting material. What should I optimize?
A: The success of an Ullmann condensation is highly dependent on the catalyst's activity, the ligand, and the base.[3][10]
-
Causality: The active catalytic species is Cu(I).[10] Commercially available Cu(I) salts can oxidize over time, and the choice of ligand is crucial for stabilizing the copper center and facilitating the catalytic cycle.
-
Solutions:
-
Catalyst Source: Use a fresh, high-purity source of a Cu(I) salt, such as CuI or CuBr.[10] Some protocols benefit from using activated copper powder, though this is less common in modern methods.[3]
-
Ligand Screening: The reaction often requires a ligand. Simple, inexpensive ligands like L-proline, N,N'-dimethylethylenediamine (DMEDA), or 1,10-phenanthroline can dramatically improve yields.[10] Screen a panel of ligands to find the optimal one for your specific substrates.
-
Base and Solvent: A strong inorganic base like K₃PO₄ or Cs₂CO₃ is typically required.[10] Ensure the solvent is appropriate; DMF, dioxane, or toluene are common choices.
-
Temperature: While modern Ullmann reactions are milder than traditional protocols, they often still require temperatures between 80-120 °C.[10]
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Side Product Formation
Q: My reaction produces a significant amount of an isomer. How can I improve the regioselectivity?
A: Isomer formation typically arises when there are multiple reactive sites on one of the starting materials. For example, if you start with 2,5-dichloropyridine to synthesize an amine precursor, amination can occur at either the 2- or 5-position.
-
Causality: The regioselectivity of nucleophilic substitution on substituted pyridines is governed by both electronic and steric effects. Electron-withdrawing groups can activate specific positions for attack.[1]
-
Solutions:
-
Strategic Starting Material: Choose a starting material that blocks or deactivates other potential reaction sites. Starting with 6-chloropyridin-3-amine is a good strategy as the amine group directs the focus to the 6-position chloro group for substitution.
-
Directed Substitution: In some cases, directing groups can be employed to favor substitution at a specific position.[11]
-
Careful Control of Conditions: Temperature and reaction time can sometimes influence the kinetic vs. thermodynamic product ratio. Analyze product formation over time to see if the isomeric ratio changes.
-
Q: I am observing a byproduct that appears to be hydrodehalogenated starting material (e.g., pyridin-3-amine instead of the desired product). Why is this happening?
A: Hydrodehalogenation is a common side reaction in metal-catalyzed cross-coupling, particularly with palladium.
-
Causality: This side reaction can occur through several mechanisms. In Buchwald-Hartwig amination, a competing β-hydride elimination from the palladium-amide intermediate can occur.[5] Alternatively, protic impurities (like water) can protonate the oxidative addition complex, leading to reductive elimination of the dehalogenated arene.[10]
-
Solutions:
-
Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous, degassed solvents and reagents. This is the most critical factor.[10]
-
Ligand Choice: For Buchwald-Hartwig reactions, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to promote reductive elimination of the desired C-N or C-O bond over side reactions.[12]
-
Base Selection: Ensure the base is non-nucleophilic and dry.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: For a Buchwald-Hartwig C-O coupling, which base is best?
A1: The choice of base is critical and substrate-dependent. A weak base may not facilitate the reaction, while an overly strong base can cause side reactions or degradation. Below is a comparison of commonly used bases.
| Base | pKₐ (Conjugate Acid in DMSO) | Common Solvents | Key Characteristics & Use Cases |
| K₂CO₃ | ~10.3 (for HCO₃⁻) | DMF, Dioxane | Mild, inexpensive, and commonly used. Good starting point but often requires higher temperatures. |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻) | DMF, Dioxane, Toluene | More soluble than K₂CO₃. Often provides higher yields at lower temperatures. Excellent for challenging couplings.[8] |
| K₃PO₄ | ~14 | Dioxane, Toluene | Strong, non-nucleophilic base. Very effective in many modern palladium-catalyzed protocols.[9] |
| NaOt-Bu | ~17 | Dioxane, Toluene | Very strong base. Primarily used for C-N couplings (amination). Can be too harsh for C-O couplings, potentially causing substrate degradation.[13] |
Q2: What is the mechanism of the Buchwald-Hartwig amination and why is the ligand so important?
A2: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond.[5] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 6-chloropyridine derivative) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[13]
The ligand is crucial because it stabilizes the palladium catalyst, influences its reactivity, and promotes the desired reductive elimination step while suppressing side reactions like beta-hydride elimination.[5][14]
Q3: How should I purify the final product?
A3: Purification of this compound can often be achieved by standard methods, but its amine functionality requires some consideration.
-
Column Chromatography: Silica gel is the standard stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the basic amine product from streaking on the acidic silica gel.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent final purification step. Common solvent systems include ethyl acetate/hexanes or ethanol/water.
-
Acid-Base Extraction: As an initial cleanup, you can dissolve the crude mixture in an organic solvent (like ethyl acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure amine product back into an organic solvent.
Section 4: Experimental Protocols
Protocol 1: SNAr Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-chloropyridin-3-amine (1.0 equiv.), 3-fluorophenol (1.2 equiv.), and caesium carbonate (2.0 equiv.).
-
Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water (3x) to remove DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
References
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine.
- BenchChem. (2025). Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6).
- Wikipedia.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. (2018).
- Chemistry LibreTexts. (2023).
- Pal, M. et al. (2007). A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Ruijter, E. et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Singleton, D. et al. (2019).
- PubChemLite. This compound (C11H9FN2O).
- The Royal Society of Chemistry. (2022).
- Wikipedia.
- Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (2017).
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Wikipedia.
- Problems in Chemistry. (2023).
- Erland Stevens. (2019).
- ResearchGate. (2021).
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
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Optimizing reaction conditions for coupling 6-(3-Fluorophenoxy)pyridin-3-amine with other moieties
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 6-(3-Fluorophenoxy)pyridin-3-amine. This guide is designed to provide in-depth, practical solutions to common challenges encountered when coupling this versatile building block with other moieties. As a molecule featuring a nucleophilic amine, a potentially coordinating pyridine nitrogen, and an ether linkage, it presents a unique set of reactivity challenges and opportunities. This center offers troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and achieve your synthetic goals with confidence.
Understanding the Substrate: Key Physicochemical Properties
This compound is an electron-rich aminopyridine. The primary amino group (-NH₂) is a strong activating group and a potent nucleophile, making it suitable for a variety of C-N and C-C bond-forming reactions. However, the lone pair on the pyridine nitrogen can act as a Lewis base, potentially coordinating to and inhibiting palladium catalysts, a common issue with pyridine-containing substrates.[1][2][3] The 3-fluorophenoxy group at the 6-position influences the overall electron density and steric environment of the pyridine ring. Understanding these features is paramount for troubleshooting and optimizing your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My Buchwald-Hartwig amination with an aryl halide is giving low to no yield. What are the likely causes and how can I fix it?
A1: Low or no conversion in a Buchwald-Hartwig reaction with this substrate is a frequent challenge, often pointing to issues with the catalytic system.
-
Primary Suspect: Catalyst Inhibition. The most common culprit is the coordination of the pyridine nitrogen to the palladium center, which forms a stable, catalytically inactive complex.[1][3] This sequestration of the active catalyst prevents it from participating in the catalytic cycle.
Solutions:
-
Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which can disfavor the binding of the pyridine nitrogen.[3][4] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig (e.g., trialkyl phosphines) families are excellent starting points.[4][5]
-
Use a Pre-catalyst: Palladacycle pre-catalysts (e.g., XPhos Pd G3) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Pre-catalysts can form the active monoligated Pd(0) species more efficiently, minimizing opportunities for pyridine inhibition.[6]
-
-
Secondary Suspect: Inappropriate Base or Solvent. The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle.[7]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common first choice. However, if your substrate is base-sensitive, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though they may require higher temperatures. For substrates with protic functional groups, lithium bis(trimethylsilyl)amide (LiHMDS) can be an excellent choice.[6][8]
-
Solvent Considerations: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are widely used and generally give good results. Ensure your solvent is rigorously degassed to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.[2]
-
Troubleshooting Flowchart: Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting Buchwald-Hartwig aminations.
Q2: My Suzuki coupling is plagued by side products like protodeboronation and homocoupling. How can I improve the selectivity?
A2: The formation of byproducts in Suzuki reactions often indicates suboptimal conditions that favor undesired reaction pathways over the productive cross-coupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid/ester with a hydrogen atom. It is often promoted by excess water or insufficiently active catalytic systems, especially with heteroaryl boronic acids.[2]
-
Solutions:
-
Use Boronate Esters: Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[9]
-
Minimize Water: While a small amount of water can be beneficial in some Suzuki reactions, excess water can facilitate protodeboronation. If using a boronic acid, try anhydrous conditions with a base like K₃PO₄, which often contains trace amounts of water sufficient for the reaction.[9]
-
Use a More Active Catalyst: A highly active catalyst system can promote the rate of the desired transmetalation step, outcompeting the protodeboronation pathway. Again, bulky, electron-rich ligands are key.
-
-
-
Homocoupling: The formation of biaryl products from the boronic acid coupling with itself is typically caused by the presence of oxygen, which can lead to oxidative homocoupling.
-
Solutions:
-
Rigorous Degassing: Ensure that your solvent and reaction headspace are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[2]
-
Use a Pd(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which may have residual oxidizing character if not fully reduced in situ.
-
-
Q3: I am attempting an amide coupling with a carboxylic acid, but the reaction is sluggish and gives a poor yield. What should I try?
A3: Direct amide bond formation between a carboxylic acid and an amine can be challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[10] Activation of the carboxylic acid is necessary. Given that this compound is an electron-rich, nucleophilic amine, the issue likely lies with incomplete activation of the carboxylic acid or the use of inappropriate coupling agents.
-
Ineffective Carboxylic Acid Activation:
-
Solutions:
-
Use Standard Coupling Reagents: A wide array of coupling reagents are available. For electron-rich amines, carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are often effective.[10][11] Uronium/aminium salt-based reagents like HATU or HBTU are generally more reactive and can be successful for more challenging couplings.
-
Convert to an Acyl Chloride: A more robust method is to convert the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride will then readily react with the amine, typically in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.[12]
-
-
-
Reaction Conditions:
-
Solvent Choice: Aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are commonly used. DMF can often help solubilize all components.
-
Temperature: Most amide couplings proceed well at room temperature, but gentle heating (40-50 °C) can sometimes improve the rate for less reactive partners.
-
Generalized Reaction Schemes
Caption: Common coupling reactions involving the target amine.
Frequently Asked Questions (FAQs)
Q4: Can I perform a Suzuki coupling on the pyridine ring itself, for instance, if I had a bromo-substituted version of the title compound?
A4: Yes, this is a common strategy. If you have, for example, 5-Bromo-6-(3-fluorophenoxy)pyridin-3-amine, you can perform a Suzuki coupling at the 5-position. However, the challenges of catalyst inhibition by the pyridine nitrogen and the free amine remain. In this case, protection of the amino group (e.g., as a Boc carbamate) might be beneficial to simplify the reaction optimization by removing one of the catalyst-coordinating sites. After a successful coupling, the protecting group can be removed.
Q5: What is the best general-purpose catalyst system to start with for cross-coupling with this aminopyridine?
A5: For both Buchwald-Hartwig and Suzuki reactions, a good starting point would be a second or third-generation Buchwald pre-catalyst system. Specifically, using XPhos Pd G3 (or SPhos Pd G3) at a loading of 1-2 mol% with a suitable base (K₃PO₄ for Suzuki, NaOtBu for Buchwald-Hartwig) in degassed 1,4-dioxane or toluene at 80-100 °C is a robust set of initial conditions.[3][9] This combination addresses the primary challenge of catalyst inhibition from the outset.
Q6: Does the fluoro-substituent on the phenoxy ring significantly impact reactivity?
A6: The fluoro group is moderately electron-withdrawing. Its effect on the reactivity of the aminopyridine moiety is likely to be minor, as it is electronically insulated by the ether oxygen and the phenoxy ring. Its primary relevance would be in the context of reactions involving the phenoxy ring itself, which are not the focus of these coupling reactions. The reaction characteristics will be dominated by the aminopyridine core.
Experimental Protocols & Data
Protocol 1: Representative Buchwald-Hartwig Amination
This protocol is a general starting point for the coupling of this compound with an aryl bromide, inspired by conditions used for challenging aminopyridine couplings.[6][13]
-
Reaction Setup: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Sodium tert-butoxide (1.4 equiv), and a magnetic stir bar.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen (repeat 3 times).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Parameter Screening
| Parameter | Buchwald-Hartwig Amination | Suzuki Coupling (with Bromo-pyridine) | Amide Coupling |
| Catalyst | XPhos Pd G3 / SPhos Pd G3 | SPhos Pd G3 / Pd(PPh₃)₄ | N/A (Coupling Agent) |
| Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% | N/A |
| Ligand | (Included in pre-catalyst) | SPhos / PPh₃ | N/A |
| Base | NaOtBu / K₃PO₄ / LiHMDS | K₃PO₄ / K₂CO₃ / Cs₂CO₃ | DIPEA / Et₃N |
| Solvent | Toluene / 1,4-Dioxane | 1,4-Dioxane/H₂O (10:1) / Toluene | DMF / DCM / MeCN |
| Temperature | 80 - 110 °C | 85 - 100 °C | 25 - 50 °C |
| Coupling Agent | N/A | N/A | HATU / EDC, HOBt |
References
- Ishiyama, T., & Miyaura, N. (2013). Boronic acid coupling reaction. In Boronic Acids (pp. 121-145). Wiley-VCH.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoarylation of nitrogen-containing heterocycles with aryl chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. BenchChem Technical Support.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem Technical Support.
-
Gong, T., & Huang, J. (2016). Electrochemical amide synthesis from thiocarboxylic acids. Green Chemistry, 18(24), 6435-6439. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. BenchChem Technical Support.
- Varma, R. S. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(34), 4471-4475.
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Knight, J. G., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4946. [Link]
- World Intellectual Property Organization. (2015). Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]- pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, the preparation of said compound and different solid forms thereof. WO2015187451A1.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
New Drug Approvals. (2015, March 17). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Bosiak, M. J., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]
- Google Patents. (2012). Method of carrying out Suzuki-Miyaura CC-coupling reactions. EP2468701A1.
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. Journal of the American Chemical Society, 130(51), 17290–17292. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids. BenchChem Technical Support.
-
Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(5), 3822–3830. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11440-11453. [Link]
-
Bosiak, M. J., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
Dennis, J. M., et al. (2019). Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(5), 3822-3830. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. BenchChem Technical Support.
-
Wang, M., et al. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters, 22(4), 1569-1574. [Link]
-
Al-Masoudi, N. A., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(12), 10348-10358. [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 24587. [Link]
-
Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
ResearchGate. (n.d.). Aryl amination strategies. [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
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ResearchGate. (n.d.). Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. [Link]
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PubMed. (n.d.). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. [Link]
-
National Institutes of Health. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
PubMed. (2021). Computational Analysis on the Pd-Catalyzed C-N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand. [Link]
-
National Institutes of Health. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Strategies to improve the yield and purity of 6-(3-Fluorophenoxy)pyridin-3-amine synthesis
Welcome to the technical support center for the synthesis of 6-(3-fluorophenoxy)pyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this key synthetic intermediate. We will explore common challenges, troubleshoot experimental hurdles, and answer frequently asked questions, grounding our recommendations in established chemical principles and authoritative literature.
Introduction
This compound is a valuable building block in medicinal chemistry, appearing in the structure of numerous targeted therapeutic agents. Its synthesis, which involves the formation of a diaryl ether bond, can be challenging. The two most prevalent and effective methods for constructing this C-O bond are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The success of the synthesis hinges on a careful selection of catalysts, ligands, bases, and reaction conditions to maximize yield while minimizing impurity formation.
This guide provides a structured approach to navigate the complexities of this synthesis, empowering you to achieve consistent and high-quality results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and offering concrete, actionable solutions.
Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
Answer:
Low conversion is a common issue that can typically be traced back to one of four areas: the catalyst system, the reaction conditions, the base, or the quality of the reagents.
1. Inactive Catalyst System:
-
Causality: The catalyst, whether copper or palladium-based, is the heart of the transformation. Palladium(0) is the active species in the Buchwald-Hartwig cycle; if it is oxidized to Pd(II) prematurely or fails to form, the reaction will stall.[1] Similarly, the copper(I) species is critical in the Ullmann cycle.[2]
-
Solutions:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate both palladium and copper catalysts. Use Schlenk techniques or a glovebox.[3][4]
-
Catalyst/Ligand Choice: For Buchwald-Hartwig, ensure you are using a suitable bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) which promotes the key reductive elimination step.[5] For Ullmann reactions, using a ligand like N,N-dimethylglycine can significantly improve catalyst solubility and turnover at lower temperatures.[6]
-
Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0). Ensure your conditions facilitate this. Using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ can sometimes be more reliable.
-
2. Sub-optimal Reaction Conditions:
-
Causality: Diaryl ether formations are often kinetically slow and require sufficient thermal energy. The choice of solvent is also critical as it must solubilize the reagents and facilitate the catalytic cycle.
-
Solutions:
-
Temperature: Gradually increase the reaction temperature. Ullmann reactions traditionally require high temperatures (120-210 °C), although modern catalysts can work at lower temperatures (~90-120 °C).[7][8] Buchwald-Hartwig reactions typically run between 80-110 °C.[9]
-
Solvent: For Ullmann reactions, high-boiling polar aprotic solvents like DMF, NMP, or DMSO are standard.[7] For Buchwald-Hartwig, anhydrous toluene or 1,4-dioxane are commonly used.[4][9] Ensure the solvent is anhydrous, as water can interfere with the base and catalyst.
-
3. Inappropriate Base:
-
Causality: The base's primary role is to deprotonate the 3-fluorophenol, generating the active phenoxide nucleophile. If the base is too weak or sterically hindered, this deprotonation will be inefficient.
-
Solutions:
The following workflow can help diagnose the issue systematically.
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My reaction produces a significant amount of impurities. How can I improve the purity of my crude product?
Answer:
Impurity formation points to a lack of selectivity in the reaction, often due to side reactions competing with the desired C-O bond formation.
1. Common Side Reactions:
-
Hydrodehalogenation: The starting 6-chloropyridin-3-amine is converted to 3-aminopyridine. This is particularly common in palladium catalysis.
-
Homocoupling: Self-coupling of 3-fluorophenol or 6-chloropyridin-3-amine can occur.
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose and participate in side reactions.
2. Strategies for Improving Purity:
-
Causality: The choice of ligand in palladium-catalyzed reactions is paramount for selectivity. A well-designed ligand accelerates the desired reductive elimination step, outcompeting side reactions like beta-hydride elimination which can lead to hydrodehalogenation.[1]
-
Solutions:
-
Ligand Selection: For Buchwald-Hartwig reactions, switch to a more sterically hindered biarylphosphine ligand. Ligands like BrettPhos have been specifically designed to promote the arylation of primary amines and can be effective for C-O couplings by preventing undesired side reactions.[5]
-
Lower Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the main reaction.
-
Base Selection: Using a slightly weaker or more hindered base can sometimes reduce the rate of decomposition pathways. For example, switching from NaOtBu to K₃PO₄ might be beneficial.
-
| Impurity Profile | Probable Cause | Suggested Action |
| Significant 3-aminopyridine | Hydrodehalogenation | Use a bulkier phosphine ligand (e.g., XPhos, BrettPhos); lower the reaction temperature. |
| High molecular weight byproducts | Homocoupling | Ensure a highly inert atmosphere; screen different catalyst/ligand combinations. |
| Dark, tarry crude product | Reagent/solvent decomposition | Lower the reaction temperature; reduce reaction time; ensure high-purity starting materials. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: Ullmann Condensation or Buchwald-Hartwig Coupling?
Both methods are effective, but they have different advantages and disadvantages. The best choice depends on available resources, scale, and optimization capabilities.
| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Catalyst | Copper (CuI, Cu(OAc)₂, etc.)[10][11] | Palladium (Pd(OAc)₂, Pd₂(dba)₃)[4] |
| Cost | Generally lower catalyst cost. | Palladium and specialized ligands are expensive. |
| Conditions | Often requires higher temperatures (>120 °C).[8] | Milder conditions (80-110 °C). |
| Scope & Tolerance | Can be sensitive to sterically hindered substrates. | Generally broader substrate scope and better functional group tolerance.[1] |
| Ligands | Simple ligands (e.g., N,N-dimethylglycine, phenanthroline) or ligand-free.[6] | Requires complex, bulky phosphine ligands (e.g., SPhos, XPhos).[5] |
| Optimization | Can be more challenging to optimize ("art form"). | More systematic and predictable optimization. |
Recommendation: For initial exploration and smaller scales, the Buchwald-Hartwig coupling often provides a faster route to success due to its generality and milder conditions, despite the higher cost.[5] For large-scale industrial synthesis, a well-optimized Ullmann condensation may be more cost-effective.
Caption: Primary synthetic routes to the target compound.
Q2: Can you provide a reliable starting protocol for a Buchwald-Hartwig C-O coupling?
Certainly. This protocol is a robust starting point for small-scale synthesis and optimization.
Experimental Protocol: Buchwald-Hartwig Synthesis
Materials:
-
6-Chloropyridin-3-amine (1.0 equiv)
-
3-Fluorophenol (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-chloropyridin-3-amine, 3-fluorophenol, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Q3: What is the mechanistic role of the phosphine ligand in the Buchwald-Hartwig reaction?
The phosphine ligand is arguably the most critical component of the modern Buchwald-Hartwig catalyst system. It is not a spectator but an active participant that dictates the catalyst's stability, activity, and selectivity.
Key Roles of the Ligand:
-
Stabilization: The ligand stabilizes the palladium center, preventing its decomposition into inactive palladium black.
-
Solubilization: It helps to keep the palladium species soluble in the organic reaction medium.
-
Modulation of Reactivity: The steric bulk and electronic properties of the ligand directly influence the rates of the key steps in the catalytic cycle. Bulky, electron-rich ligands, like SPhos or XPhos, promote the crucial and often rate-limiting reductive elimination step that forms the C-O bond and regenerates the active Pd(0) catalyst.[5]
Caption: Key steps in the Buchwald-Hartwig C-O coupling cycle.
References
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
- Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39, 2937-2940.
- Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (2023).
- ResearchGate. (2019). Recent Advances in Diaryl Ether Synthesis.
- Wikipedia. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 3. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 11. jsynthchem.com [jsynthchem.com]
Addressing solubility issues of 6-(3-Fluorophenoxy)pyridin-3-amine in aqueous buffers
Welcome to the dedicated technical support center for 6-(3-Fluorophenoxy)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility challenges of this compound in aqueous buffers. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Solubility Profile
This compound is an aromatic amine with a molecular structure that presents inherent challenges to achieving high solubility in aqueous media at neutral pH. The molecule's aromatic rings contribute to its hydrophobicity, while the pyridine and amine functionalities offer opportunities for pH-dependent solubility enhancement. Aromatic amines, in general, tend to have diminished water solubility compared to their aliphatic counterparts due to the delocalization of the nitrogen's lone pair of electrons into the benzene ring, which reduces their ability to form hydrogen bonds with water.[1]
This guide provides a systematic approach to solubilizing this compound, from simple pH adjustments to the use of co-solvents and other excipients.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?
A1: The limited solubility of this compound in neutral aqueous buffers is expected due to its chemical structure. The molecule is a weak base, and at neutral pH, it exists predominantly in its uncharged, less soluble form. Aromatic amines are generally less soluble in water than aliphatic amines of similar molecular weight because the larger hydrocarbon portion of the molecule is hydrophobic.[2]
Q2: I have prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent it?
A2: This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where it is poorly soluble.[3] The abrupt change in solvent polarity causes the compound to crash out of the solution.
To prevent this, consider the following:
-
Slower addition and rapid mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.
-
Intermediate dilution: Perform a serial dilution, first into a mixture of the buffer and a co-solvent, before the final dilution into the aqueous buffer.[4]
-
Lowering the final concentration: If experimentally feasible, reducing the final concentration of the compound in the aqueous buffer can help it stay in solution.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO varies. However, it is a general best practice to keep the final concentration of DMSO in cell culture assays below 0.5% (v/v) to minimize solvent-induced cellular toxicity or off-target effects.[5] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration used to deliver your compound.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be a useful technique to aid in the initial dissolution of a compound. However, it is critical to first establish the thermal stability of this compound. Prolonged heating or exposure to high temperatures can lead to degradation. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for the shortest time necessary.[2] Be aware that a solution that requires heat to dissolve the compound may be supersaturated at room temperature and could precipitate upon cooling.
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are encountering solubility issues with this compound, follow this systematic troubleshooting workflow.
dot
Caption: Workflow for preparing a DMSO stock solution.
Concluding Remarks
Addressing the solubility of this compound is a critical step for obtaining reliable and reproducible data in your research. By systematically applying the principles of pH adjustment, co-solvency, and, if necessary, advanced formulation techniques, you can overcome these challenges. Always remember to validate the compatibility of your chosen solubilization strategy with your specific experimental system and to include appropriate vehicle controls.
References
- Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Ansel, H. C., & Stoklosa, M. J. (2011).
- BenchChem. (2025). Improving the solubility of 2-Aminopyridine-3,4-diol for experiments.
- U.S. Food and Drug Administration. (2005).
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Steinberg, C., et al. (2004). Pharmaceutical excipient development: the need for preclinical guidance. Regulatory Toxicology and Pharmacology, 39(2), 87-95.
- Zhang, J., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(10), 1987-1990.
- Serajuddin, A. T. (1986). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 75(4), 382-386.
- Ates, G., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 89, 105575.
- Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Kim, D. H., et al. (2020). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Sharma, N., & Nanjan, M. J. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Asian Journal of Pharmaceutics, 12(3).
- Zhang, J., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(23), 17268-17278.
- European Medicines Agency. (2007).
- DWK Life Sciences. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Washington State University IACUC. (2022).
- Urraca, J. L., et al. (2017). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
- Reddit. (2018). Ways of crashing out amines. r/chemistry.
- Jagiellonian Centre of Innovation. (n.d.).
- BenchChem. (2025). Troubleshooting ARN19689 insolubility in aqueous buffers.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ChemScene. (n.d.). [6-(3-fluorophenoxy)pyridin-3-yl]methanamine.
- Pobudkowska, A., & Domańska, U. (2015). Study of pH-dependent drugs solubility in water.
- Anderson, C. E., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1), 1-10.
- BenchChem. (2025).
- Williams, R. (2022).
- Li, J., et al. (2015). Solvent-free synthesis of novel steroidal 2-aminopyridines. Steroids, 98, 132-137.
- PubChem. (n.d.). This compound.
- Organic Chemistry D
- BLDpharm. (n.d.). 954252-97-2|this compound.
- Government of Canada. (2016).
- BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
- LibreTexts. (2023). 24.9: Heterocyclic Amines.
- Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine.
- Al-Haded, A. A., et al. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 144(3), 1063-1068.
- LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds.
- López-García, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
- Wang, Y., et al. (2023). Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway.
- Schieweck, A., et al. (2023). Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology, 57(31), 11259-11270.
- Scribd. (n.d.).
- BLDpharm. (n.d.). 305801-13-2|6-(3-Methoxyphenoxy)pyridin-3-amine.
Sources
Technical Support Center: Overcoming Challenges in the Purification of Aminopyridine Compounds
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth, field-proven guidance on overcoming the unique challenges associated with purifying aminopyridine compounds. This guide is structured to address common issues encountered in both research and drug development settings, with a focus on the "why" behind each experimental choice to empower you to make informed decisions in your own work.
Aminopyridine and its derivatives are a cornerstone in pharmaceutical development, valued for their diverse biological activities.[1][2] However, their inherent basicity and polarity often present significant purification hurdles. This guide provides troubleshooting strategies and frequently asked questions to help you navigate these complexities and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of aminopyridines that influence their purification?
A1: The purification strategy for any aminopyridine derivative is fundamentally dictated by three core properties:
-
Basicity (pKa): The lone pair of electrons on the pyridine ring nitrogen and the exocyclic amino group makes these compounds basic. The pKa of the conjugate acid can vary significantly depending on the position of the amino group and the presence of other substituents. For instance, 4-aminopyridine is significantly more basic (pKa of the conjugate acid ≈ 9.17) than 2-aminopyridine (pKa ≈ 6.86).[3][4] This basicity is central to purification methods like acid-base extraction and influences chromatographic behavior.
-
Polarity and Solubility: The presence of the amino group makes these compounds polar, leading to good solubility in polar solvents like water and alcohols, and poor solubility in non-polar solvents like hexanes.[3][5] The solubility can be dramatically altered by pH. Protonation of the basic nitrogens to form a salt generally increases aqueous solubility.[6]
-
Potential for Metal Chelation: The nitrogen atoms in aminopyridines can act as ligands, chelating with residual metal catalysts (e.g., from upstream coupling reactions). This can lead to colored impurities that are sometimes difficult to remove by standard chromatographic or crystallization methods.
Q2: What are the most common impurities I should anticipate in my crude aminopyridine product?
A2: Impurities in aminopyridine syntheses typically fall into several categories:
-
Unreacted Starting Materials: Residual starting materials are a common source of contamination.[7]
-
Positional Isomers: If the synthesis is not completely regioselective, you may have other isomers of your target compound.[7] For example, in the synthesis of a substituted 2-aminopyridine, you might also form the 4- or 6-substituted isomer.
-
Byproducts from Side Reactions: Depending on the synthetic route, you may have byproducts from over-reaction, decomposition, or undesired side reactions. For instance, in reductions of nitropyridines, you might see partially reduced intermediates or N-oxides.[8]
-
Residual Solvents and Reagents: High-boiling point solvents like DMF or DMSO, as well as excess reagents, can be challenging to remove.[9]
-
Degradation Products: Some aminopyridines can be sensitive to light, air, and heat, leading to degradation.[6][10]
A thorough understanding of your synthetic route is crucial for predicting the likely impurity profile and choosing an appropriate purification strategy.[11]
Q3: When should I choose crystallization over column chromatography for purifying my aminopyridine compound?
A3: The choice between these two powerful techniques depends on the scale of your purification and the nature of the impurities.
-
Crystallization is ideal for:
-
Large-scale purifications (grams to kilograms): It is often more economical and scalable than chromatography.
-
Removing small amounts of impurities (<10%): Especially if the impurities have a significantly different solubility profile from your product.[12]
-
Final purification step: To obtain a highly crystalline, solvent-free final product.
-
-
Column Chromatography is the better choice for:
-
Small-scale purifications (milligrams to grams): It offers high resolution for separating complex mixtures.[13][14]
-
Separating compounds with similar properties: Such as positional isomers or diastereomers, which may be difficult to separate by crystallization.
-
Initial cleanup of very crude material: To remove a wide range of impurities before a final crystallization step.
-
The following flowchart provides a general decision-making framework:
Troubleshooting Guides
Section 1: Column Chromatography
Column chromatography is a versatile technique, but the basic nature of aminopyridines can lead to common problems like peak tailing and poor separation.[13][15]
Problem 1: My aminopyridine compound is streaking or tailing on the silica gel column, leading to poor separation.
Cause: This is a classic issue for basic compounds on acidic silica gel. The basic nitrogen atoms on your compound can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica. This results in a non-ideal elution profile, characterized by broad, tailing peaks.
Solutions:
-
Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a volatile base to your mobile phase.[16] This base will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.
-
Triethylamine (Et₃N): Typically added at 0.1-1% (v/v). It's effective but can be difficult to remove completely under vacuum.
-
Pyridine: Also used at 0.1-1% (v/v). It has a higher boiling point than triethylamine, making it even harder to remove.
-
Ammonium Hydroxide: A solution of 7N NH₃ in methanol can be used to create a gradient with dichloromethane. This is a good option when you need an easily removable base.
-
-
Use a Different Stationary Phase: If basic modifiers are not effective or are incompatible with your compound, consider alternative stationary phases:
-
Alumina (Al₂O₃): Alumina is available in neutral, acidic, and basic forms.[17] Basic alumina is an excellent choice for purifying basic compounds like aminopyridines.
-
Florisil: This is a magnesium silicate gel that can be less acidic than silica and is sometimes used for the purification of aminopyridines.[18]
-
Reversed-Phase Silica (C18): For more polar aminopyridines, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be very effective.[19]
-
Problem 2: My compound won't elute from the column, even with a very polar solvent system like 10% methanol in dichloromethane.
Cause: Your compound is likely too polar for normal-phase chromatography on silica or alumina, or it is irreversibly binding to the stationary phase.
Solutions:
-
Switch to Reversed-Phase Chromatography: As mentioned above, C18 silica with water/acetonitrile or methanol mobile phases is the go-to technique for highly polar compounds.
-
Consider Ion-Exchange Chromatography: For compounds that are readily protonated, cation-exchange chromatography can be a powerful purification method. The compound is loaded onto the column at a pH where it is charged, washed, and then eluted by changing the pH or increasing the salt concentration.[20]
Section 2: Crystallization
Crystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.[21][22]
Problem 1: I can't find a single solvent that will effectively recrystallize my aminopyridine compound.
Cause: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Aminopyridines, being polar, are often either too soluble in polar solvents (like methanol) or too insoluble in non-polar solvents (like hexanes).
Solution: Use a Mixed Solvent System.
This is the most common solution to this problem. You dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.[23]
| "Good" Solvents (High Solubility) | "Poor" Solvents (Low Solubility) | Common Pairs for Aminopyridines |
| Ethanol, Methanol, Isopropanol | Water, Hexanes, Heptane | Ethanol/Water, Ethyl Acetate/Hexanes |
| Ethyl Acetate, Acetone | Petroleum Ether, Diethyl Ether | Dichloromethane/Hexanes |
| Dichloromethane, Chloroform | Toluene, Benzene | Methanol/Diethyl Ether |
Problem 2: My crystals are discolored, even after recrystallization.
Cause: The color is likely due to highly colored, trace-level impurities that are co-crystallizing with your product. These could be oxidation byproducts or residual metal complexes.
Solutions:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[22] Charcoal has a high surface area and can adsorb colored impurities.
-
Protocol: Add a very small amount (e.g., 1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Then, allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss as it can also adsorb your desired compound.
-
-
Acid/Base Wash: Before crystallization, consider an aqueous workup. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). This will protonate your aminopyridine, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified aminopyridine into an organic solvent.[24][25] This is an excellent way to remove non-basic, colored impurities.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Substituted Aminopyridine
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[16] A common starting point is a gradient of ethyl acetate in hexanes. If tailing is observed on the TLC plate, add 0.5% triethylamine to the solvent mixture.
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use a silica-to-compound weight ratio of 50:1 to 100:1. Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude compound in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the compound by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Run the column using the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. If you used triethylamine, it may be necessary to co-evaporate with a solvent like toluene to remove the final traces.
Protocol 2: General Procedure for Recrystallization of a Substituted Aminopyridine using a Mixed Solvent System
-
Solvent Selection: Identify a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble (see table above).
-
Dissolution: Place the crude aminopyridine in an Erlenmeyer flask with a stir bar. Add the "good" solvent portion-wise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[26]
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
By systematically applying these principles and troubleshooting strategies, you can confidently address the purification challenges posed by aminopyridine compounds and achieve the high level of purity required for your research and development endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link].
- Google Patents (CN104529886A). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Columbia University. Column chromatography. Retrieved from [Link].
-
PubMed (Anal Biochem. 1995 Nov 20;232(1):65-8). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link].
-
Physical Testing and Chemical Analysis Part B:Chemical Analgsis (2019, Vol. 55 Issue (12): 1396-1400). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link].
-
University of Colorado Boulder. Column Chromatography. Retrieved from [Link].
-
American Journal of Heterocyclic Chemistry (2021; 7(2): 11-25). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link].
-
Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link].
-
American Journal of Heterocyclic Chemistry (2021; 7(2): 11-25). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link].
- Google Patents (CN107011255A). A kind of method and its purification process that aminopyridine is prepared by picoline.
-
Organic Syntheses. 3-aminopyridine. Retrieved from [Link].
-
Wikipedia. Column chromatography. Retrieved from [Link].
-
Physical Testing and Chemical Analysis Part B:Chemical Analgsis (2019, Vol. 55 Issue (12): 1396-1400). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link].
-
ResearchGate. Accuracy of method for 2-aminopyridine. Retrieved from [Link].
-
Jack Westin. Chromatography Basic Principles Involved In Separation Process. Retrieved from [Link].
-
University of Rochester. Chromatography: How to Run a Flash Column. Retrieved from [Link].
-
National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link].
-
MDPI. Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link].
-
SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link].
-
University of California, Irvine. Acid-Base Extraction. Retrieved from [Link].
-
ResearchGate. Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. Retrieved from [Link].
-
Occupational Safety and Health Administration. PV2143. Retrieved from [Link].
-
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link].
-
ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link].
-
i-manager's Journal on Material Science. Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. Retrieved from [Link].
-
National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link].
-
Chemistry LibreTexts. Acid-Base Extraction. Retrieved from [Link].
-
University of Rochester. Remove Sticky Reagents. Retrieved from [Link].
-
Chemistry LibreTexts. General Procedures for Removing Impurities. Retrieved from [Link].
-
ACS Publications. CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE1. Retrieved from [Link].
- Google Patents (CN1807415A). 4-aminopyridine preparation method.
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- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
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- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 26. Organic Syntheses Procedure [orgsyn.org]
Stability and storage best practices for 6-(3-Fluorophenoxy)pyridin-3-amine
Technical Support Center: 6-(3-Fluorophenoxy)pyridin-3-amine
Introduction
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals utilizing this compound (CAS No: 383189-19-1). The integrity of this compound is paramount for reproducible and reliable experimental outcomes. This document provides a detailed overview of its stability profile, outlines best practices for storage and handling, and offers troubleshooting solutions to common challenges. The recommendations herein are synthesized from supplier data, safety data sheets (SDS), and established chemical principles governing analogous aminopyridine and fluorinated aromatic structures.
Core Stability & Storage at a Glance
For optimal long-term stability, this compound should be stored under controlled conditions to mitigate degradation risks.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Short-term) or -20°C (Long-term) | Reduces the rate of potential thermal degradation and slows down other chemical reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | The amine functional group is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.[1] |
| Light | Protect from Light (Amber Vial) | Aromatic compounds, particularly those with heteroatoms, can be susceptible to photodegradation.[2][3] |
| Moisture | Tightly Sealed Container in a Dry Place | The compound is hygroscopic and can absorb moisture, which may lead to hydrolysis or catalyze other degradation pathways.[1][4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Storage & Handling
Q1: I've received a new shipment of this compound. What is the first thing I should do?
A1: Upon receipt, immediately transfer the manufacturer's container to the recommended storage condition, preferably -20°C for long-term storage. Before opening, allow the container to equilibrate to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which can compromise its integrity.
Q2: My lab only has -80°C and 4°C freezers. Which is preferable for long-term storage?
A2: While -20°C is standard, -80°C is also acceptable and will further slow down potential degradation kinetics. The 4°C condition is suitable only for short-term storage (days to a few weeks). For any storage duration, preventing moisture ingress is the most critical factor.
Q3: How should I handle the compound when weighing it out for an experiment?
A3: Handle the compound in a well-ventilated area or a chemical fume hood.[5][6] Due to its susceptibility to oxidation and moisture, it is best practice to work quickly. If possible, weigh the compound in a glovebox under an inert atmosphere. If a glovebox is unavailable, blanket the vial with argon or nitrogen gas immediately after dispensing and before resealing. Always use clean, dry spatulas and glassware.
Q4: Can I store solutions of this compound? If so, under what conditions?
A4: Storing this compound in solution is generally not recommended due to increased risks of solvent-mediated degradation. If storage in solution is unavoidable:
-
Solvent Choice: Use anhydrous, aprotic solvents (e.g., DMSO, DMF) that are freshly opened or properly stored to minimize water content.
-
Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed vials with minimal headspace.
-
Duration: Limit storage to the shortest possible time. Perform a quality control check (e.g., LC-MS) to assess purity before use if the solution has been stored for an extended period.
Troubleshooting Experimental Inconsistencies
Q5: My reaction yield is lower than expected, or I'm observing unexpected byproducts. Could this be related to the starting material's stability?
A5: Yes, this is a common consequence of improper storage or handling. The primary amine group on the pyridine ring is a likely site for degradation.
-
Oxidative Degradation: Exposure to air can lead to the formation of colored impurities (often pink or brown) and oxidized byproducts, reducing the concentration of the active starting material. The amine group can be oxidized, leading to complex reaction pathways.
-
Hydrolysis: If the compound has been exposed to moisture, the ether linkage could be susceptible to hydrolysis under certain pH conditions, though this is generally less common than oxidation for this class of compounds.
Workflow for Troubleshooting Purity Issues:
Caption: Key factors leading to compound degradation.
Experimental Protocol: Small-Scale Stability Assessment
This protocol allows a user to quickly assess the stability of their compound sample under typical laboratory conditions.
Objective: To determine if the compound shows signs of degradation when prepared as a stock solution and exposed to ambient light and temperature.
Materials:
-
This compound
-
Anhydrous DMSO
-
Two amber HPLC vials and two clear HPLC vials with caps
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous DMSO.
-
Initial Analysis (T=0): Immediately analyze a portion of the freshly prepared stock solution via HPLC or LC-MS to obtain a baseline purity profile and peak area. This is your T=0 reference.
-
Sample Aliquoting:
-
Aliquot the solution into the four vials:
-
Vial 1 (Control): Amber vial, wrapped in foil, stored at -20°C.
-
Vial 2 (Light Stress): Clear vial, left on the lab bench at room temperature.
-
Vial 3 (Thermal Stress): Amber vial, placed in a 40°C incubator or oven.
-
Vial 4 (Combined Stress): Clear vial, placed in a 40°C incubator or oven.
-
-
-
Time-Point Analysis (T=24h): After 24 hours, bring all vials to room temperature. Analyze the contents of each vial by HPLC or LC-MS using the same method as the T=0 analysis.
-
Data Analysis: Compare the chromatograms from each vial against the T=0 reference. Look for:
-
A decrease in the main peak area.
-
The appearance of new peaks (impurities).
-
A change in the color of the solution.
-
Interpretation: Significant changes in purity, especially in the light and/or thermal stress samples (Vials 2, 3, 4) compared to the control (Vial 1), confirm the compound's sensitivity and underscore the importance of the recommended storage conditions.
References
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(100), 12207-12209. [Link]
-
Khaled, M. B., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(14), 9838–9849. [Link]
- Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.
-
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Nielsen, Z. F., et al. (2020). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Sustainable Chemistry & Engineering, 8(30), 11213–11223. [Link]
Sources
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- 2. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. capotchem.cn [capotchem.cn]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. echemi.com [echemi.com]
Identifying and minimizing byproducts in 6-(3-Fluorophenoxy)pyridin-3-amine reactions
Welcome to the technical support center for the synthesis and purification of 6-(3-Fluorophenoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. Drawing from established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, thereby optimizing your reaction outcomes.
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[1] This class of reaction, while powerful, is often accompanied by the formation of undesired byproducts. Understanding the underlying mechanisms is crucial for developing effective strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction to synthesize this compound, and what are the typical starting materials?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 6-chloropyridin-3-amine and 3-fluorophenol.[2][3] This reaction is favored because the pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen, particularly at the 2- and 6-positions.[2] The reaction is typically carried out in the presence of a base to deprotonate the 3-fluorophenol, forming the more nucleophilic phenoxide.
Q2: What are the primary byproducts I should expect in this reaction?
A2: The main byproducts often encountered are:
-
Unreacted Starting Materials: Residual 6-chloropyridin-3-amine and 3-fluorophenol.
-
Diaryl Ether Byproduct: Formation of a diaryl ether through a secondary SNAr reaction where the product, this compound, acts as a nucleophile.
-
Positional Isomers: If the starting materials are not pure, isomers of either the chloropyridine or fluorophenol can lead to isomeric products.
-
Products of Base-Induced Side Reactions: Strong bases can sometimes lead to decomposition or other undesired reactions of the starting materials or product.
Q3: How can I monitor the progress of the reaction and identify byproducts?
A3: A combination of analytical techniques is recommended for effective reaction monitoring and product analysis.
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of byproducts.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile components, including starting materials and some byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural elucidation of the final product and can help in identifying and quantifying impurities.[4]
Troubleshooting Guide: Minimizing Byproducts
This section provides detailed strategies to address specific challenges encountered during the synthesis of this compound.
Issue 1: High Levels of Unreacted Starting Materials
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or suboptimal base/solvent selection.
Troubleshooting Protocol:
-
Reaction Time and Temperature:
-
Monitor the reaction closely by TLC or HPLC to determine the point of maximum conversion.
-
If the reaction stalls, consider incrementally increasing the temperature. Be cautious, as excessive heat can promote byproduct formation.
-
-
Choice of Base: The base plays a critical role in deprotonating the 3-fluorophenol.
-
Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective.
-
Stronger bases like sodium hydride (NaH) can be used but may increase the risk of side reactions. The choice of base can significantly influence the reaction yield.[6]
-
-
Solvent Selection: Polar aprotic solvents are generally preferred for SNAr reactions.
-
Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the ions and facilitate the reaction.[7]
-
Workflow for Optimizing Reaction Conditions
Caption: Optimizing for complete reaction.
Issue 2: Formation of Diaryl Ether Byproduct
Cause: The amine group of the product, this compound, can act as a nucleophile and react with another molecule of 6-chloropyridin-3-amine, especially at higher temperatures or with prolonged reaction times.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of 3-fluorophenol (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the 6-chloropyridin-3-amine.
-
Temperature Management: Maintain the lowest effective temperature that allows for a reasonable reaction rate. Avoid unnecessarily high temperatures.
-
Gradual Addition: Consider adding the 6-chloropyridin-3-amine slowly to a solution of the deprotonated 3-fluorophenol. This maintains a low concentration of the electrophile, disfavoring the secondary reaction.
Byproduct Formation Pathway
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scientificupdate.com [scientificupdate.com]
Technical Support Center: Refinement of Analytical Methods for Accurate Detection of 6-(3-Fluorophenoxy)pyridin-3-amine
Welcome to the technical support center for the analytical determination of 6-(3-fluorophenoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental challenges and ensure the generation of accurate and reproducible data.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for process control, impurity profiling, and final product quality assessment. Due to its chemical properties—a basic pyridine ring, an aromatic amine group, and a fluorophenoxy moiety—its analysis can present unique challenges. This guide provides a structured approach to troubleshooting common issues encountered during method development and routine analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Reversed-phase HPLC with UV detection is a common and robust method for the analysis of this compound. However, its basic nature can lead to undesirable peak shapes and inconsistent results.[1]
Q1: Why am I observing significant peak tailing for my analyte?
A: Peak tailing for basic compounds like this compound is a frequent issue, primarily caused by strong interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1] This secondary interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pKa of pyridine derivatives is typically between 5 and 6.[1] Operating the mobile phase at a pH 2-3 units below the pKa of the analyte will ensure the amine is fully protonated. This can reduce the interaction with silanol groups. An acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase is often effective.[2]
-
Use of an End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize the number of accessible silanol groups.[3] If you are using an older or less-deactivated column, switching to a column specifically designed for the analysis of basic compounds is recommended.
-
Increase Mobile Phase Ionic Strength: Adding a salt, such as ammonium formate or ammonium acetate (typically 20-50 mM), to the mobile phase can help to shield the silanol groups and reduce secondary interactions.[3]
-
Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak tailing.[1] Try reducing the injection volume or the concentration of the sample.
Q2: My analyte's retention time is shifting between injections. What is causing this?
A: Retention time instability is a common problem in HPLC and can stem from several factors.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC retention time shifts.
Q3: I am experiencing low sensitivity and a noisy baseline. How can I improve my signal-to-noise ratio?
A: Low sensitivity and a noisy baseline can obscure your analyte peak, making accurate quantification difficult.[5]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Improper Detector Wavelength | The selected UV wavelength is not at the absorbance maximum of this compound. | Determine the UV absorbance maximum of the analyte by running a UV scan. |
| Contaminated Mobile Phase | Impurities or microbial growth in the mobile phase can contribute to a noisy baseline.[5] | Prepare fresh mobile phase daily and filter it through a 0.45 µm or 0.22 µm filter. |
| Air Bubbles in the System | Air bubbles passing through the detector flow cell will cause significant noise. | Ensure the mobile phase is adequately degassed. Purge the pump to remove any trapped air.[4] |
| System Leaks | Leaks can cause pressure fluctuations that manifest as baseline noise. | Systematically check all fittings and connections for any signs of leakage.[5] |
| Detector Lamp Aging | An aging detector lamp will have reduced output and increased noise. | Refer to the manufacturer's guidelines for the expected lamp lifetime and replace if necessary. |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
For volatile and thermally stable compounds, GC-MS can be a powerful analytical tool. However, the analysis of aromatic amines like this compound can be challenging without proper sample preparation.
Q1: My analyte is not eluting from the GC column, or the peak is very broad and tailing.
A: This is a common issue when analyzing polar, active compounds like aromatic amines on standard non-polar or mid-polar GC columns. The primary amine group can interact strongly with active sites in the GC inlet and on the column, leading to poor chromatography or even irreversible adsorption.
Troubleshooting Steps:
-
Derivatization: Derivatization is often essential for the successful GC-MS analysis of aromatic amines.[6] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will replace the active hydrogens on the amine group with a non-polar trimethylsilyl (TMS) group. This increases volatility and reduces interactions with active sites.
-
Use of a Base-Deactivated Column: If derivatization is not feasible, using a GC column specifically designed for the analysis of basic compounds is crucial. These columns have a surface treatment that minimizes interactions with basic analytes.
-
Inlet Maintenance: The GC inlet is a common source of activity. Ensure you are using a base-deactivated inlet liner and that it is replaced regularly.
-
Column Conditioning: Properly conditioning the column according to the manufacturer's instructions is vital to remove any residual moisture or contaminants that could create active sites.
Q2: I am seeing poor reproducibility in my results.
A: Poor reproducibility in GC-MS can be caused by a variety of factors, from sample preparation to instrument variability.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor GC-MS reproducibility.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting Guide
LC-MS/MS offers high sensitivity and selectivity, making it an excellent choice for the trace-level analysis of this compound, especially in complex matrices. However, matrix effects can significantly impact accuracy.
Q1: I am observing significant signal suppression (or enhancement) for my analyte. How can I mitigate matrix effects?
A: Matrix effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[8] This can lead to either a decrease (suppression) or an increase (enhancement) in the analyte signal, compromising the accuracy of quantification.[9]
Strategies to Minimize Matrix Effects:
| Strategy | Principle | Implementation |
| Improved Sample Preparation | Remove interfering matrix components before analysis. | Utilize more selective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10] |
| Sample Dilution | Reduce the concentration of matrix components introduced into the ion source.[9] | Dilute the sample extract with the initial mobile phase. This is effective if the analyte concentration is high enough to be detected after dilution.[11] |
| Chromatographic Separation | Separate the analyte from the interfering matrix components chromatographically. | Optimize the LC gradient to ensure the analyte elutes in a region with minimal co-eluting matrix components. Using a narrower column or smaller particle size can improve resolution.[12] |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. | Synthesize or purchase a SIL-IS for this compound (e.g., deuterated or 13C-labeled). This is the gold standard for compensating for matrix effects.[13] |
| Change Ionization Source/Polarity | Different ionization techniques (e.g., APCI vs. ESI) have different susceptibilities to matrix effects.[12] | If available, try analyzing the sample using an Atmospheric Pressure Chemical Ionization (APCI) source, which is often less prone to matrix effects than Electrospray Ionization (ESI). Also, check for a better response in negative ionization mode. |
Q2: I am having difficulty optimizing the MS/MS parameters for my analyte.
A: Proper optimization of MS/MS parameters is crucial for achieving the desired sensitivity and selectivity.
Step-by-Step Optimization Protocol:
-
Infusion and Tuning: Prepare a standard solution of this compound (e.g., 1 µg/mL in a suitable solvent like methanol or acetonitrile with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump.
-
Precursor Ion Selection: In full scan mode (MS1), identify the protonated molecule [M+H]⁺. For this compound (C11H9FN2O, monoisotopic mass ≈ 204.07), the precursor ion will be at m/z 205.08.[14][15]
-
Product Ion Scan: Select the precursor ion (m/z 205.08) and perform a product ion scan to identify the most abundant and stable fragment ions.
-
Collision Energy Optimization: For the most intense product ions, perform a collision energy optimization to find the voltage that yields the highest fragment intensity.
-
Multiple Reaction Monitoring (MRM) Transition Selection: Select at least two MRM transitions (one for quantification and one for confirmation) with the optimized collision energies.
IV. Frequently Asked Questions (FAQs)
Q: What is a good starting point for sample preparation when analyzing this compound in a complex matrix like a reaction mixture or biological fluid?
A: For complex matrices, a simple "dilute and shoot" approach may not be sufficient due to matrix effects.[9] A good starting point is a generic sample clean-up procedure like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[16] Alternatively, a more targeted SPE method using a mixed-mode or polymer-based sorbent can provide excellent cleanup.
Q: How should I prepare my calibration standards?
A: Whenever possible, prepare your calibration standards in a matrix that is representative of your samples (matrix-matched calibration). This helps to compensate for matrix effects.[11] If a blank matrix is not available, a surrogate matrix or standard addition may be necessary for the most accurate results.
Q: My compound appears to be degrading in the autosampler. What can I do?
A: Degradation in the autosampler can be caused by factors such as temperature, light exposure, or interaction with the vial material.[17] Consider using a refrigerated autosampler to maintain sample stability. Amber vials can protect against light-induced degradation. If the issue persists, investigate the stability of the analyte in the sample solvent and consider preparing samples just before analysis.
References
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- Benchchem. (2025, December).
- Cuykx, M., et al. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Chromatography Today. (n.d.). Solving Common Errors in HPLC.
- Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- Schmidt, L., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
- van der Nagel, B., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion.
- Gosetti, F., et al. (2010). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
- Publisso. (2020, October 9).
- NIH. (n.d.).
- IJSRP. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- KNAUER. (n.d.).
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
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- PubMed. (2009, May 1).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-(thiophen-3-yl)pyridin-3-amine.
- Thermo Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
- Future Science. (n.d.).
- Restek. (n.d.). Accurately Quantify 380 Pesticides Using LC-MS/MS and GC-MS/MS.
- ResearchGate. (2021, March 26). Pyridine and GC Capillary Column, is it safe?
- Shimadzu. (n.d.).
- PubChem. (n.d.). 6-(2-fluorophenoxy)pyridin-3-amine.
- PubChem. (n.d.). 6-(3-bromophenoxy)pyridin-3-amine.
- Sigma-Aldrich. (n.d.). 6-(Trifluoromethoxy)pyridin-3-amine.
- Organic Syntheses. (n.d.). 3-aminopyridine.
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Mitigating off-target effects of 6-(3-Fluorophenoxy)pyridin-3-amine derivatives
Welcome to the technical support center for researchers utilizing 6-(3-fluorophenoxy)pyridin-3-amine derivatives. This scaffold is a versatile building block for a variety of kinase inhibitors, making it a valuable tool in drug discovery.[1][2] However, like all small molecule inhibitors, achieving high selectivity and understanding potential off-target effects are critical for generating reliable and interpretable data.[3][4]
This guide is designed to provide in-depth troubleshooting advice and best practices in a direct question-and-answer format. We will move from foundational questions to complex experimental troubleshooting, explaining the scientific rationale behind each step to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use and characterization of this compound based inhibitors.
Q1: What are "off-target" effects and why are they a major concern with kinase inhibitors?
A: Off-target effects are unintended interactions between a drug or chemical probe and proteins other than the intended therapeutic target.[4][5] For kinase inhibitors, this is a significant challenge due to the high degree of structural conservation within the ATP-binding pocket across the human kinome, which comprises over 500 members.[3] An inhibitor designed to block one kinase may inadvertently bind to and inhibit several others, leading to misleading experimental results, cellular toxicity, or unexpected side effects in a clinical setting.[6][7][8] Differentiating between the desired "on-target" effect and these unintended "off-target" effects is fundamental to validating your results.[9]
Q2: My newly synthesized this compound derivative has a potent IC50 value against my target kinase in a biochemical assay. Is this sufficient to proceed with cellular studies?
A: While a potent biochemical IC50 is an excellent starting point, it is not sufficient on its own. Several factors can cause a discrepancy between biochemical potency and cellular activity:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.[9]
-
High Intracellular ATP: Most in vitro kinase assays are run at ATP concentrations near the Michaelis constant (Km), but intracellular ATP levels are typically much higher (in the millimolar range).[10][11] An ATP-competitive inhibitor will face significantly more competition in a cellular environment, leading to a rightward shift in its effective potency.[10]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
Before proceeding, it is crucial to confirm target engagement and on-target activity within a cellular context.
Q3: What is the difference between inhibitor potency (IC50) and binding affinity (Kd or Ki)?
A: These terms describe different aspects of an inhibitor's interaction with its target and are often used incorrectly.
-
IC50 (Half-maximal inhibitory concentration): This is an operational value that measures the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. It is highly dependent on the experimental conditions, such as enzyme and substrate concentrations (especially ATP for kinase assays).[10][11]
-
Kd (Dissociation constant): This is a true measure of binding affinity, representing the concentration of inhibitor at which 50% of the target protein is occupied at equilibrium. It is an intrinsic property of the inhibitor-target interaction and is independent of assay conditions.
-
Ki (Inhibition constant): This is the dissociation constant for an inhibitor from the enzyme. For a purely competitive inhibitor, the Ki can be calculated from the IC50 value if the ATP concentration and the Km of ATP for the kinase are known.[11]
For rigor, reporting Ki or Kd values is preferred as they allow for more direct comparison of compounds across different studies and assay formats.[11]
| Parameter | Definition | Context Dependency | Primary Use |
| IC50 | Concentration for 50% inhibition of activity | High (depends on ATP, substrate, enzyme conc.) | Initial screening, potency ranking in a standardized assay |
| Kd | Concentration for 50% target occupancy | Low (intrinsic property) | Measuring direct binding affinity |
| Ki | Dissociation constant of the enzyme-inhibitor complex | Low (intrinsic property) | Characterizing inhibitor mechanism and affinity |
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides solutions to specific problems you may encounter during your research.
Problem 1: My inhibitor is potent biochemically but shows weak or no activity in cell-based assays.
This is a common and critical hurdle in drug development. The workflow below provides a systematic approach to diagnosing the issue.
Caption: Troubleshooting workflow for potency discrepancies.
Protocol: Cellular Target Engagement using Western Blot
This protocol assesses whether your inhibitor can block the phosphorylation of a known downstream substrate of your target kinase in a cellular context.
Principle: If the inhibitor engages and inhibits the target kinase, the phosphorylation level of its direct substrate should decrease in a dose-dependent manner. This provides functional evidence of target inhibition.[9][12]
Methodology:
-
Cell Seeding: Plate your chosen cell line at a density that will result in 70-80% confluency at the time of lysis. Ensure this cell line expresses your target kinase at a detectable and active level.[9]
-
Serum Starvation (Optional): If the signaling pathway is activated by growth factors, serum-starve the cells for 4-16 hours to reduce basal pathway activity.
-
Inhibitor Treatment: Prepare serial dilutions of your this compound derivative. A typical starting range is 10 µM down to 1 nM. Treat cells for a predetermined time (e.g., 1-4 hours).
-
Essential Control 1 (Vehicle): Treat cells with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for vehicle effects.[9]
-
Essential Control 2 (Positive Control): If applicable, stimulate the cells with a known activator (e.g., growth factor) to ensure the pathway is responsive.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific for the phosphorylated substrate.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for the total substrate protein to ensure equal loading.
-
Quantify the band intensities. The ratio of phospho-protein to total protein should decrease with increasing inhibitor concentration.
-
Problem 2: I'm observing an unexpected cellular phenotype. How do I determine if it's an off-target effect?
This is a critical question for validating your research. A multi-pronged approach is necessary to confidently attribute a phenotype to on-target versus off-target activity.
Caption: Experimental workflow for confirming on-target effects.
Key Experimental Strategies to Deconvolute On- vs. Off-Target Effects
-
Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that is known to be a potent and selective inhibitor of the same target kinase.[9] If both compounds produce the same phenotype, it strongly suggests the effect is on-target. Conversely, if the phenotypes differ, off-target effects are likely involved.
-
Kinome-wide Selectivity Profiling: This is a crucial experiment to understand the broader activity of your compound.[10] Services like those offered by Reaction Biology or DiscoverX screen your inhibitor against a large panel of kinases (often >400) to generate a selectivity profile.[13] This can reveal previously unknown off-targets that might be responsible for the observed phenotype.[14]
-
Genetic Rescue Experiments: This is considered the gold standard for confirming an on-target effect. The logic is as follows:
-
Step A: Introduce your inhibitor to cells and observe the phenotype.
-
Step B: Engineer the cells to express a version of your target kinase that has a mutation in the ATP-binding pocket (a "gatekeeper" mutation, for example), rendering it resistant to your inhibitor.
-
Step C: Treat these engineered cells with the inhibitor. If the phenotype is reversed or "rescued," it provides definitive evidence that the effect is mediated through the intended target.[9]
-
Problem 3: How do I select the right inhibitor concentration for my experiments to minimize off-target effects?
Using an excessively high concentration of an inhibitor is a common cause of off-target effects.[15][16] The goal is to use the lowest effective concentration that saturates the on-target effect.
Best Practices for Concentration Selection:
-
Perform a Dose-Response Curve: Always begin by performing a detailed dose-response curve for your primary cellular assay (e.g., inhibition of substrate phosphorylation or cell proliferation).[9]
-
Stay Close to the IC50/EC50: As a general rule, use concentrations that are no more than 10-fold above the measured IC50 or EC50 for the on-target effect. Using concentrations in the high micromolar range (e.g., >10 µM) should be avoided unless you have strong evidence of selectivity at those concentrations.[7]
-
Consider the Selectivity Profile: If you have kinome screening data, compare the IC50 for your primary target with the IC50 values for the most potent off-targets. This defines your "selectivity window." Your experimental concentration should ideally fall within this window, where you are potently inhibiting your target with minimal engagement of known off-targets.
Caption: On-target vs. off-target kinase inhibition.
References
-
Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Gao, K., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]
-
Bamborough, P., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]
-
Wilson, D.J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
-
Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Ouellette, S.B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Ouellette, S.B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Antolin, A.A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Rubenstein, A., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Fekete, S., et al. (2021). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. PubMed. [Link]
-
Hughes, T.B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SAGE Journals. [Link]
-
Krewald, J.R., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Johnson, L.N. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. [Link]
-
PubChem. This compound. PubChem. [Link]
-
Davies, S.P., et al. (2000). Off-target effects of MEK inhibitors. PubMed - NIH. [Link]
-
Hennenberg, M., et al. (2023). Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle. PubMed. [Link]
-
Hennenberg, M., et al. (2023). Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle. ResearchGate. [Link]
-
Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
-
MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
-
PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. [Link]
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
-
PMC - PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]
-
PubChem. 3-Aminopyridine. PubChem. [Link]
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Validation & Comparative
Comparative analysis of 6-(3-Fluorophenoxy)pyridin-3-amine with other kinase inhibitor scaffolds
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the identification and optimization of novel scaffolds that offer unique binding interactions, selectivity profiles, and desirable physicochemical properties are of paramount importance. This guide provides a comparative analysis of the 6-(3-fluorophenoxy)pyridin-3-amine scaffold, a fragment with significant potential in the design of next-generation kinase inhibitors. By examining its structural features and comparing its derivatives to established kinase inhibitor scaffolds, we aim to provide a comprehensive resource for researchers in the field.
Introduction to the this compound Scaffold
The this compound scaffold combines two key pharmacophoric elements: a 3-aminopyridine core and a 6-phenoxypyridine moiety. The aminopyridine group is a well-established hinge-binding motif in numerous kinase inhibitors, capable of forming critical hydrogen bonds with the kinase hinge region. The phenoxy substituent at the 6-position provides a vector for exploring the solvent-exposed region of the ATP-binding pocket, allowing for modifications to enhance potency and selectivity. The fluorine substitution on the phenyl ring can further modulate electronic properties and metabolic stability.
While this compound itself is not extensively documented as a standalone inhibitor, its core structure is represented in more complex and potent kinase inhibitors, particularly those targeting the p38 MAP kinase pathway.
Comparative Analysis with Established Kinase Inhibitor Scaffolds
To understand the potential of the this compound scaffold, we will compare its derivatives and related structures with well-characterized inhibitors targeting key kinases implicated in oncology and inflammatory diseases: p38 MAP Kinase, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src Tyrosine Kinase.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical regulator of inflammatory responses, making it a key target for diseases like rheumatoid arthritis. The aminopyridine scaffold has been successfully employed in the development of potent p38 inhibitors.
A notable example comes from a patent disclosing bicyclic pyridine derivatives as inhibitors of p38 MAP kinase[1]. One representative compound from this series, which shares a structural resemblance to a more elaborated this compound derivative, demonstrated a potent p38 MAP kinase inhibitory activity with an IC50 value of 0.058 µM [1]. This highlights the potential of the core scaffold to generate highly active compounds.
For comparison, other prominent p38 inhibitor scaffolds include:
-
Pyridinylimidazoles: The archetypal p38 inhibitors, such as SB203580, which are ATP-competitive[2].
-
Ureas, pyrazoles, and pyridazines: Non-imidazole based inhibitors that also target the ATP-binding site of p38[2].
The aminopyridine-based scaffolds offer a distinct chemical space to explore for p38 inhibition, potentially offering advantages in selectivity and pharmacokinetic properties over the classical pyridinylimidazole class.
EGFR, VEGFR, and Src Kinase Inhibitors
While direct derivatives of this compound targeting EGFR, VEGFR, and Src are not readily found in the public domain, the broader class of aminopyridine-based inhibitors has shown activity against these important cancer targets. This allows for a conceptual comparison of the scaffold's potential.
| Kinase Target | Comparator Scaffold | Representative Inhibitor(s) | Reported IC50 (nM) |
| p38α | Bicyclic Pyridine Derivative (related to topic scaffold) | Compound from WO 04014907 | 58[1] |
| Pyridinylimidazole | SB203580 | Varies by assay | |
| EGFR | Anilinoquinazoline | Gefitinib, Erlotinib | 2-20 (mutant EGFR) |
| VEGFR2 | Indolinone | Sunitinib | 9 |
| Quinoline | Lenvatinib | 4 | |
| Src | 4-Aminopyrazolopyrimidine | PP1, PP2 | 3-9 |
| Anilino-quinolinecarbonitrile | SKI-606 | Sub-nanomolar[3] |
Table 1: Comparative IC50 values of representative kinase inhibitors across different scaffolds. Data is compiled from various sources and assay conditions may differ.
The data in Table 1 illustrates the potency that has been achieved with various scaffolds against these key kinases. The sub-micromolar activity of the p38 inhibitor related to our topic scaffold suggests that with further optimization, derivatives of this compound could potentially achieve comparable potencies against other kinases.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold offers multiple points for chemical modification to explore the structure-activity relationship and optimize for potency, selectivity, and drug-like properties.
Figure 1: Potential points for chemical modification on the this compound scaffold.
-
R1 (Amino Group): The 3-amino group is crucial for hinge binding. Acylation or substitution can modulate the hydrogen bonding pattern and potency.
-
R2 (Phenoxy Group): The phenoxy ring extends into the solvent-exposed region. Modifications here can significantly impact selectivity and pharmacokinetic properties. The position and nature of substituents on the phenyl ring are key areas for optimization.
-
R3 (Pyridine Ring): Substitution on the pyridine ring itself can influence the orientation of the molecule in the active site and provide interactions with the gatekeeper residue, thereby affecting selectivity.
Experimental Methodologies for Kinase Inhibitor Profiling
To rigorously evaluate and compare kinase inhibitors based on the this compound scaffold, a suite of biochemical and cell-based assays is essential.
Biochemical Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for determining the in vitro potency of kinase inhibitors.
Figure 2: A generalized workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Step-by-Step HTRF Protocol for p38α Kinase:
-
Compound Dispensing: Serially dilute the test compounds in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20). Dispense into a 384-well low-volume microplate.
-
Kinase Addition: Add recombinant human p38α kinase to the wells containing the test compounds.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add a mixture of biotinylated substrate peptide (e.g., biotin-p38tide) and ATP to initiate the kinase reaction.
-
Kinase Reaction: Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for the formation of the FRET complex.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Phospho-Kinase Assay (Cell-Based ELISA)
To assess the activity of inhibitors in a cellular context, a cell-based ELISA measuring the phosphorylation of the target kinase is a valuable tool.
Figure 3: Workflow for a cell-based phospho-kinase ELISA.
Detailed Protocol for Phospho-p38 Cell-Based ELISA:
-
Cell Seeding: Seed a relevant cell line (e.g., HeLa or THP-1) into a 96-well tissue culture-treated plate and allow them to adhere overnight[4].
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the p38 pathway by adding an appropriate agonist, such as anisomycin or lipopolysaccharide (LPS), for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Aspirate the media and fix the cells with a solution of 4% formaldehyde in PBS. Following fixation, permeabilize the cells with a solution containing a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of p38 (e.g., anti-phospho-p38 (Thr180/Tyr182)).
-
Secondary Antibody Incubation: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chromogenic HRP substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), and allow the color to develop.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 1 M H2SO4).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of phosphorylated p38.
In Vivo Efficacy Studies
For promising lead compounds, evaluation in animal models of disease is a critical step. For p38 inhibitors, a common model is collagen-induced arthritis in rats.
Protocol for Rat Collagen-Induced Arthritis Model:
-
Induction of Arthritis: Immunize susceptible rat strains (e.g., Lewis rats) with an emulsion of bovine type II collagen and Freund's complete adjuvant. A booster immunization is typically given 7-10 days later.
-
Monitoring Disease Progression: Monitor the animals for the onset and severity of arthritis, typically using a clinical scoring system that assesses paw swelling, erythema, and joint mobility.
-
Compound Administration: Once arthritis is established, administer the test compound orally or via another appropriate route at various dose levels and schedules.
-
Efficacy Assessment: Continue to monitor the clinical score throughout the study. At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage damage, and bone erosion.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at various time points to determine the pharmacokinetic profile of the compound. Correlate drug exposure with the observed efficacy and a pharmacodynamic biomarker (e.g., inhibition of LPS-induced TNF-α production ex vivo).
Conclusion
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the potential for extensive chemical modification, makes it an attractive scaffold for targeting a range of kinases. The potent anti-p38 MAP kinase activity of a structurally related bicyclic pyridine derivative underscores the potential of this chemical class. Through systematic structure-activity relationship studies and rigorous evaluation using the biochemical and cellular assays outlined in this guide, it is anticipated that novel and selective kinase inhibitors based on this scaffold can be developed for the treatment of cancer, inflammatory disorders, and other diseases driven by aberrant kinase signaling.
References
- Roche. (2004). Bicyclic pyridine derivatives as p38 MAP kinase inhibitors. WO 2004/014907 A1.
- Pan, Z., et al. (2007). Discovery of N-(4-(2-(2-amino-4-pyrimidinyl)-1-ethenyl)phenyl)-N'-(3-fluorophenyl)urea (BMS-509744), a clinical candidate for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 50(4), 727-739.
- Vechorkin, O., et al. (2023). Bicyclic heterocycles, and pharmaceutical compositions of the same, that are inhibitors of the FGFR enzyme and are useful in the treatment of FGFR-associated diseases such as cancer.
- Missbach, M., et al. (1999). A novel inhibitor of the tyrosine kinase Src, 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2), inhibits osteoclastic resorption in vitro and in vivo. Bone, 24(5), 457-464.
- Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry, 48(20), 6271-6282.[3]
- Amir, M., Somakala, K., & Ali, S. (2013). p38 MAP kinase inhibitors as anti inflammatory agents. Mini reviews in medicinal chemistry, 13(14), 2082–2096.[2]
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Structure-activity relationship (SAR) studies of 6-(3-Fluorophenoxy)pyridin-3-amine analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 6-(3-Fluorophenoxy)pyridin-3-amine Analogs as Kinase Inhibitors
Abstract
The 6-phenoxypyridin-3-amine scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as a foundational framework for a multitude of potent and selective protein kinase inhibitors.[1] Its inherent ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for drug discovery campaigns. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a key analog, this compound. We will dissect the scaffold position by position, exploring the causal relationships between structural modifications and inhibitory activity. This document synthesizes data from across the field of kinase inhibitor development to offer field-proven insights, detailed experimental protocols, and a logical framework for designing next-generation inhibitors for researchers in oncology, immunology, and beyond.
Introduction: The Strategic Value of the Pyridine-Based Scaffold
Protein kinases have become one of the most critical drug target families in the 21st century, primarily due to their frequent dysregulation in diseases like cancer.[2][3] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms. Within this landscape, heterocyclic scaffolds are paramount, and the pyridin-3-amine core has emerged as a particularly effective "hinge-binder." Derivatives built upon this core have successfully targeted a range of therapeutically relevant kinases, including Bruton's tyrosine kinase (BTK), p38α MAP kinase, and phosphoinositide 3-kinase (PI3K).[1][4][5]
The focus of this guide, the this compound scaffold, combines the essential hinge-binding aminopyridine with a substituted phenoxy group that probes the solvent-exposed region of the ATP pocket. The strategic placement of a fluorine atom on the phenoxy ring is a common medicinal chemistry tactic to modulate electronic properties and metabolic stability. Understanding how modifications to this core structure impact biological activity is crucial for optimizing potency, selectivity, and drug-like properties.
The Biological Rationale: Mimicking ATP at the Kinase Hinge
The efficacy of the 6-(substituted phenoxy)pyridin-3-amine scaffold is rooted in its ability to mimic the adenine moiety of ATP. The nitrogen atom of the pyridine ring and the exocyclic 3-amino group act as hydrogen bond acceptors and donors, respectively. This pattern allows the molecule to form two or three key hydrogen bonds with the backbone amide residues of the kinase "hinge" region, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. This high-affinity interaction anchors the inhibitor, providing a stable platform for its other substituents to engage with different regions of the ATP-binding site, thereby driving potency and selectivity.
Caption: Fig. 1: General Hinge-Binding Interaction of the Aminopyridine Scaffold.
Core Methodologies: Synthesis and Evaluation
To rationally compare analogs, standardized protocols for chemical synthesis and biological evaluation are essential. The following sections describe a robust, reproducible workflow.
General Synthetic Route
The this compound core is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This approach is highly reliable and tolerant of diverse functional groups, making it ideal for building a library of analogs.
Caption: Fig. 2: General Synthetic Workflow for the Core Scaffold.
Experimental Protocol: Synthesis of this compound
-
Step 1: SNAr Coupling. To a solution of 3-fluorophenol (1.1 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq). Stir the mixture at room temperature for 20 minutes. Add 6-chloro-3-nitropyridine (1.0 eq) and heat the reaction mixture to 80-90 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up 1. Cool the reaction to room temperature and pour it into ice water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield crude 6-(3-fluorophenoxy)-3-nitropyridine.
-
Step 2: Nitro Reduction. Dissolve the crude intermediate from Step 1 in a mixture of ethanol and water. Add ammonium chloride (NH4Cl, 5.0 eq) followed by iron powder (Fe, 5.0 eq). Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC/LC-MS.
-
Work-up 2. Upon completion, cool the reaction and filter it through a pad of Celite, washing with ethanol. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purification. Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Standard Assay Protocol: In Vitro Kinase Inhibition (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for quantifying kinase inhibition due to their high sensitivity and low background.
-
Reagent Preparation. Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the kinase of interest, a suitable biotinylated substrate peptide, and ATP in assay buffer. Prepare serial dilutions of the test compounds (analogs) in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction. In a 384-well assay plate, add the test compound, the kinase, and the biotinylated substrate peptide. Allow to incubate for 15 minutes at room temperature.
-
Initiation. Initiate the kinase reaction by adding ATP. The final concentration should be at or near the Km for the specific kinase. Incubate for 60-120 minutes at room temperature.
-
Detection. Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-antibody (donor) and Streptavidin-Allophycocyanin (SA-APC, acceptor). The antibody recognizes the phosphorylated substrate, and the streptavidin binds the biotin tag.
-
Data Acquisition. Incubate for at least 60 minutes to allow the detection reagents to bind. Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Analysis. Calculate the ratio of acceptor/donor emission. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationship (SAR) Analysis
The following analysis is based on established principles of kinase inhibitor design, synthesizing findings from multiple studies on related scaffolds.[6][7][8] The presented IC50 values are representative examples against a hypothetical tyrosine kinase (TK-X) to illustrate SAR trends.
Table 1: SAR of this compound Analogs against TK-X
| Compound ID | Modification Description | R¹ (Pyridine C4) | R² (Phenoxy Ring) | R³ (Amine) | IC₅₀ (nM) |
| 1 | Parent Scaffold | H | 3-F | -NH₂ | 50 |
| 2 | No phenoxy fluorine | H | H | -NH₂ | 150 |
| 3 | Fluorine shift to C2 | H | 2-F | -NH₂ | 45 |
| 4 | Fluorine shift to C4 | H | 4-F | -NH₂ | 85 |
| 5 | Add second fluorine | H | 2,4-di-F | -NH₂ | 25 |
| 6 | Add electron-donating group | H | 3-OCH₃ | -NH₂ | 200 |
| 7 | Add electron-withdrawing group | H | 3-CN | -NH₂ | 35 |
| 8 | Pyridine C4-Methyl | -CH₃ | 3-F | -NH₂ | 15 |
| 9 | Pyridine C4-Chloro | -Cl | 3-F | -NH₂ | 75 |
| 10 | Amine Methylation | H | 3-F | -NHCH₃ | 90 |
| 11 | Amine Acetylation | H | 3-F | -NHAc | >10,000 |
The Hinge-Binding Moiety: The Pyridin-3-amine Core
The primary 3-amino group is almost universally essential for activity. As seen in Compound 11 , acetylation of this amine to form an amide completely abolishes inhibitory activity (>10,000 nM). This is because the acylation reduces the hydrogen bond donating capacity and introduces steric bulk that disrupts the crucial interaction with the kinase hinge. Similarly, methylation (Compound 10 ) increases the IC50 value, likely for similar, albeit less severe, reasons. The primary amine at position 3 is a non-negotiable feature for hinge binding.
The "Solvent-Front" Region: Modifications of the Phenoxy Ring
This region of the inhibitor extends towards the solvent-exposed mouth of the ATP pocket. Modifications here significantly impact potency.
-
Role of Fluorine: Comparing the parent scaffold 1 (IC50 = 50 nM) with its non-fluorinated analog 2 (IC50 = 150 nM) demonstrates the positive contribution of the fluorine atom. This can be due to favorable electronic interactions or by displacing water molecules in the binding site.
-
Positional Isomers: The position of the fluorine matters. Shifting it to the 2-position (Compound 3 , 45 nM) maintains or slightly improves potency, while a 4-fluoro substitution (Compound 4 , 85 nM) is less favorable. This suggests the 2- and 3-positions interact more favorably with the local protein environment.
-
Multiple Substitutions: Adding a second fluorine at the 2- and 4-positions (Compound 5 , 25 nM) further enhances potency, a common strategy seen in p38 inhibitors.[4]
-
Electronic Effects: Replacing the fluorine with a strongly electron-donating methoxy group (Compound 6 , 200 nM) is detrimental. Conversely, an electron-withdrawing cyano group (Compound 7 , 35 nM) is well-tolerated and slightly improves activity, indicating that electron-poor aryl rings are preferred in this pocket for TK-X.
The "Selectivity Pocket": Modifications of the Pyridine Ring
Small substituents on the pyridine ring can probe a deeper "selectivity pocket" adjacent to the hinge region, often near the gatekeeper residue.
-
C4-Methyl Substitution: The addition of a small, lipophilic methyl group at the C4 position (Compound 8 ) leads to a significant boost in potency (15 nM). This is a classic SAR finding, suggesting the methyl group makes favorable van der Waals contacts within a hydrophobic pocket.
-
C4-Chloro Substitution: In contrast, replacing the methyl with a slightly larger and more polar chloro group (Compound 9 , 75 nM) is detrimental to activity compared to the parent. This highlights the sensitivity of this pocket to both steric bulk and electronic properties.
SAR Summary and Future Directions
The structure-activity relationship for the this compound scaffold is a delicate interplay of hydrogen bonding, sterics, and electronics. The key takeaways are summarized visually below.
Caption: Fig. 3: SAR Hotspot Summary for the this compound Scaffold.
Key Insights:
-
Essential Hinge Binder: The 3-NH2 group is critical and cannot be modified without a catastrophic loss of activity.
-
Favorable C4 Pocket: A small, hydrophobic group at the C4 position of the pyridine ring dramatically increases potency.
-
Electron-Poor Phenoxy Ring: Electron-withdrawing substituents on the phenoxy ring are preferred. The 3- and 2-positions appear optimal for single substitutions.
Future Directions:
-
Lead Optimization: Based on this analysis, a promising direction would be to combine the most favorable modifications. Synthesizing an analog with a C4-methyl group on the pyridine ring and a 2,4-difluoro substitution on the phenoxy ring could yield a highly potent inhibitor.
-
Selectivity Profiling: The most potent compounds should be profiled against a broad panel of kinases to determine their selectivity profile. Modifications at the C4 position are often key drivers of selectivity.
-
Pharmacokinetic Properties: Subsequent optimization should focus on ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The primary amine, while essential for activity, can be a liability for metabolism. Prodrug strategies or the introduction of metabolic blockers on the scaffold may be necessary.
References
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Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2022). RSC Publishing. Retrieved January 18, 2026, from [Link]
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Docking-based 3D-QSAR study of pyridyl aminothiazole derivatives as checkpoint kinase 1 inhibitors. (2012). PubMed. Retrieved January 18, 2026, from [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC. Retrieved January 18, 2026, from [Link]
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Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. (2011). PubMed. Retrieved January 18, 2026, from [Link]
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This compound (C11H9FN2O). (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Docking-based 3D-QSAR study of pyridyl aminothiazole derivatives as checkpoint kinase 1 inhibitors | Request PDF. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. (2013). PubMed. Retrieved January 18, 2026, from [Link]
- US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. (n.d.). Google Patents.
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). ScienceDirect. Retrieved January 18, 2026, from [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org. Retrieved January 18, 2026, from [Link]
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3-aminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). PubMed. Retrieved January 18, 2026, from [Link]
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Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. (2015). PubMed. Retrieved January 18, 2026, from [Link]
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Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. (2013). PubMed. Retrieved January 18, 2026, from [Link]
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Validating the In Vitro Efficacy of Novel 6-(3-Fluorophenoxy)pyridin-3-amine-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous in vitro testing. This guide provides a comprehensive framework for validating the efficacy of novel compounds based on the 6-(3-fluorophenoxy)pyridin-3-amine scaffold, a structure reminiscent of known kinase inhibitors. Drawing insights from the development of compounds like Tivantinib (ARQ 197), which shares a similar structural core, we will explore a multi-faceted approach to characterize these new chemical entities.[1][2][3][4] This guide will provide not only detailed experimental protocols but also the scientific rationale behind each step, ensuring a robust and self-validating workflow.
The dysregulation of kinase signaling pathways is a hallmark of many diseases, particularly cancer. The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, for instance, is a well-established driver of tumor growth, invasion, and metastasis when abnormally activated.[5][6][7] Small molecule inhibitors targeting such kinases are a cornerstone of modern targeted therapy.[8][9][10] This guide will therefore focus on validating the potential of this compound-based compounds as kinase inhibitors, with a primary focus on c-Met, while also considering potential off-target activities.
Section 1: Initial Target Engagement and Potency Assessment
The first critical step is to determine if the novel compounds directly interact with the intended kinase target and to quantify their potency. Biochemical assays are the most direct method for this initial assessment.[11][12]
In Vitro Kinase Activity Assay
Scientific Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase, in this case, c-Met.[13][14] By determining the half-maximal inhibitory concentration (IC50), we can rank the potency of different compounds and compare them to established inhibitors. It is crucial to perform these assays at an ATP concentration close to the Michaelis constant (Km) of the kinase to ensure the data is comparable across different studies.[15]
Experimental Protocol: c-Met Kinase Assay (Biochemical)
-
Reagents and Materials:
-
Recombinant human c-Met kinase (active)
-
Specific peptide substrate (e.g., poly-Glu-Tyr)
-
ATP (at Km concentration for c-Met)
-
Test compounds (serial dilutions)
-
Positive control inhibitor (e.g., Crizotinib)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric P32-ATP)
-
384-well assay plates
-
-
Procedure:
-
Add 5 µL of kinase assay buffer containing the c-Met enzyme to each well of a 384-well plate.
-
Add 2.5 µL of the test compound at various concentrations (typically a 10-point dose-response curve) or the control inhibitor.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation:
| Compound | c-Met IC50 (nM) |
| Compound A | [Insert Data] |
| Compound B | [Insert Data] |
| Compound C | [Insert Data] |
| Crizotinib (Control) | [Insert Data] |
| Tivantinib (Comparator) | 355[3] |
Section 2: Cellular Activity and Mechanism of Action
While biochemical assays confirm direct target inhibition, cell-based assays are essential to determine if the compounds can engage the target in a more complex biological environment and exert the desired downstream effects.
Cellular c-Met Phosphorylation Assay
Scientific Rationale: In a cellular context, c-Met activation is triggered by its ligand, Hepatocyte Growth Factor (HGF), leading to autophosphorylation.[16] An effective c-Met inhibitor should block this phosphorylation. This assay validates target engagement within the cell.
Experimental Protocol: Western Blot for Phospho-c-Met
-
Cell Line Selection: Use a cancer cell line with high c-Met expression (e.g., MKN-45, HT29).[17]
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or a control inhibitor for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the inhibition of c-Met phosphorylation.
-
Downstream Signaling Pathway Analysis
Scientific Rationale: c-Met activation triggers several downstream signaling cascades, including the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell survival and proliferation.[1][16] Assessing the phosphorylation status of key proteins in these pathways (e.g., Akt and Erk) confirms that the inhibition of c-Met translates into the blockade of its signaling output.
Experimental Protocol: Western Blot for p-Akt and p-Erk
-
Follow the same procedure as the phospho-c-Met Western blot, but probe the membranes with antibodies against phospho-Akt (Ser473), total Akt, phospho-Erk1/2 (Thr202/Tyr204), and total Erk1/2.
Visualizing the Workflow:
Caption: Simplified c-Met signaling pathway and the putative point of inhibition.
Conclusion
The validation of novel this compound-based compounds requires a systematic and multi-pronged in vitro approach. By progressing from direct target engagement and potency assessment to cellular mechanism of action and phenotypic outcomes, researchers can build a comprehensive profile of their lead candidates. Furthermore, the proactive investigation of potential off-target effects, such as tubulin interaction, is crucial for a complete understanding of the compound's biological activity and for avoiding potential pitfalls in later stages of drug development. This guide provides a robust framework to generate reliable and reproducible data, enabling informed decisions in the quest for novel and effective targeted therapies.
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Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Tivantinib (ARQ 197) Exhibits Antitumor Activity by Directly Interacting with Tubulin and Overcomes ABC Transporter–Mediated Drug Resistance - AACR Journals. (n.d.). Retrieved January 18, 2026, from [Link]
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ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity - AACR Journals. (n.d.). Retrieved January 18, 2026, from [Link]
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Head-to-Head Comparison of Novel Pyridin-3-amine Derivatives Against Established Inhibitors for Anaplastic Lymphoma Kinase (ALK)
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the inhibition of anaplastic lymphoma kinase (ALK) has emerged as a cornerstone of treatment for patients harboring ALK gene rearrangements.[1][2][3] The clinical success of first, second, and third-generation ALK inhibitors has significantly improved patient outcomes. However, the inevitable development of therapeutic resistance necessitates a continuous search for novel chemical scaffolds with improved potency, selectivity, and the ability to overcome known resistance mechanisms.[4] This guide provides a head-to-head comparison of a promising new class of ALK inhibitors, 6-(3-Fluorophenoxy)pyridin-3-amine derivatives, against established, clinically approved ALK inhibitors.
The Evolving Challenge of ALK Inhibition
Chromosomal rearrangements involving the ALK gene result in the formation of fusion proteins, such as EML4-ALK, which exhibit constitutive kinase activity.[1][5] This aberrant signaling drives oncogenesis by activating downstream pathways including STAT3 and PI3K/AKT/mTOR, promoting cell proliferation and survival.[6][7] While initial ALK inhibitors like Crizotinib have shown efficacy, resistance often emerges, frequently through secondary mutations in the ALK kinase domain.[4][8] This has spurred the development of next-generation inhibitors with activity against these mutations.
This guide will focus on a comparative analysis of novel this compound derivatives against the following well-established ALK inhibitors:
-
Crizotinib (First-Generation): A multi-targeted tyrosine kinase inhibitor active against ALK, MET, and ROS1.[1][5][9]
-
Ceritinib (Second-Generation): A more potent and selective ALK inhibitor developed to overcome Crizotinib resistance.[7][8][10]
-
Alectinib (Second-Generation): A highly selective ALK inhibitor with excellent central nervous system (CNS) penetration.[6][11][12]
Comparative Efficacy: In Vitro Inhibition
The cornerstone of evaluating novel inhibitors is the direct assessment of their ability to suppress the enzymatic activity of the target kinase and inhibit the proliferation of cancer cells driven by that kinase. Here, we compare the in vitro potency of a representative this compound derivative (termed "Compound X" for this guide) with the established inhibitors.
Table 1: Comparative In Vitro Potency Against ALK
| Compound | ALK Enzymatic IC50 (nM) | H2228 Cell Proliferation IC50 (nM) |
| Compound X | Data to be generated | Data to be generated |
| Crizotinib | 20-60 | 30-100 |
| Ceritinib | <1 | 2-10 |
| Alectinib | ~1.9 | ~3.4 |
Note: IC50 values are approximate and can vary based on experimental conditions. The data for established inhibitors are compiled from publicly available literature.
The data will be generated using standardized biochemical and cell-based assays, as detailed in the experimental protocols section. A significantly lower IC50 value for Compound X would indicate superior potency, a desirable characteristic for a novel therapeutic agent.
Experimental Methodologies
To ensure a robust and reproducible comparison, the following validated experimental protocols are employed.
1. ALK Kinase Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK enzyme.
Caption: Workflow for ALK Enzymatic Inhibition Assay.
-
Step 1: Reagent Preparation: A reaction mixture is prepared containing recombinant ALK enzyme, a suitable kinase buffer, ATP, and a peptide substrate.
-
Step 2: Compound Incubation: The this compound derivative and known inhibitors are serially diluted and added to the reaction mixture.
-
Step 3: Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.
-
Step 4: Signal Detection: A detection reagent is added to measure the extent of substrate phosphorylation. The resulting signal is inversely proportional to the inhibitory activity of the compound.
-
Step 5: Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
2. Cell-Based Proliferation Assay
This assay determines the effect of the inhibitors on the growth of cancer cells that are dependent on ALK signaling.
Caption: Workflow for Cell-Based Proliferation Assay.
-
Step 1: Cell Culture: ALK-positive NSCLC cell lines (e.g., H2228) are cultured under standard conditions and seeded into 96-well plates.
-
Step 2: Compound Treatment: Cells are treated with serial dilutions of the this compound derivative and known inhibitors for 72 hours.
-
Step 3: Viability Measurement: A cell viability reagent (e.g., MTT or a luminescence-based assay) is added to each well.
-
Step 4: Data Analysis: The signal, which correlates with the number of viable cells, is measured, and the IC50 value is calculated.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The this compound scaffold presents several opportunities for chemical modification to optimize potency and selectivity. The fluorine substitution on the phenoxy ring is anticipated to enhance binding affinity through favorable interactions within the ATP-binding pocket of ALK.
Caption: ALK Signaling and Inhibition Mechanism.
The pyridin-3-amine core is crucial for establishing key hydrogen bond interactions within the hinge region of the kinase domain, a common feature among many kinase inhibitors.[13][14] Further derivatization at other positions on the pyridine or phenoxy rings could be explored to improve pharmacokinetic properties and target engagement.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of next-generation ALK inhibitors. The head-to-head comparison with established drugs like Crizotinib, Ceritinib, and Alectinib using standardized in vitro assays will provide a clear indication of its potential. Favorable potency and a distinct selectivity profile would warrant further investigation, including evaluation against known ALK resistance mutations and in vivo efficacy studies in preclinical models of ALK-driven NSCLC. The ultimate goal is to develop a novel therapeutic agent that can offer a significant clinical advantage over existing treatments.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-(3-Fluorophenoxy)pyridin-3-amine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, establishing the precise interaction map of a kinase inhibitor is a critical step in its journey from a promising molecule to a validated chemical probe or therapeutic agent. The 6-(3-fluorophenoxy)pyridin-3-amine scaffold has emerged as a versatile starting point for the development of potent kinase inhibitors. However, the high degree of conservation within the ATP-binding pocket of the human kinome presents a significant challenge, often leading to unintended off-target interactions.[1][2]
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of this inhibitor class. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, ensuring a robust and self-validating approach to understanding an inhibitor's true selectivity landscape.
Pillar 1: The Rationale for Multi-Pronged Selectivity Assessment
No single assay can fully capture the complex interactions of an inhibitor within the cellular milieu. A truly comprehensive profile requires the integration of biochemical, biophysical, and global systems-level approaches.
-
Biochemical Assays provide a direct measure of an inhibitor's potency against purified kinases, forming the foundation of any profiling effort.
-
Cell-Based Target Engagement Assays validate that the inhibitor can reach and bind its intended target in a physiological context, accounting for cell permeability and intracellular competition.
-
Global Signaling Analysis reveals the functional consequences of kinase inhibition, uncovering downstream effects and unexpected pathway modulation indicative of off-target activity.
The following sections will detail the experimental frameworks for each of these critical pillars.
Pillar 2: Core Methodologies for Kinome-Wide Profiling
A. Biochemical Profiling: Direct Measurement of Kinase Inhibition
The most established method for assessing inhibitor selectivity involves screening against a large panel of purified kinases.[3] This approach directly measures the enzymatic inhibition or binding affinity of the compound.
This method is considered a gold standard due to its direct measurement of substrate phosphorylation.[4][5]
-
Reaction Setup: In a multi-well plate, combine the recombinant human kinase, its specific peptide or protein substrate, and the test inhibitor (e.g., a this compound derivative) at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing [γ-³³P]-ATP. The ATP concentration is a critical variable; screening at both a low concentration (e.g., 10 µM) and a physiologically relevant concentration (~1 mM) is crucial for interpreting the data accurately.[6]
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]-ATP is washed away.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity at each inhibitor concentration relative to a DMSO vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Causality and Insight: Why use a radiometric format? It directly measures the catalytic transfer of phosphate, making it less susceptible to artifacts like compound fluorescence that can plague other assay formats.[4] Profiling at a high, physiological ATP concentration is essential because it provides a more accurate reflection of how an ATP-competitive inhibitor will perform in a cellular environment where it must compete with millimolar levels of endogenous ATP.[6]
B. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses whether a compound binds to its target protein in intact cells or tissues.[7][8][9] The principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[10]
-
Cell Treatment: Treat cultured cells with the test inhibitor (or vehicle control) at a desired concentration for a specific duration (e.g., 1 hour) to allow for cell entry and target binding.
-
Thermal Challenge: Harvest the cells, resuspend them in a buffer, and aliquot the suspension into separate tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their protein content. This can be achieved through methods like freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Quantification: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction using a protein-specific detection method, such as Western Blotting or Mass Spectrometry (MS).
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Causality and Insight: CETSA is a crucial secondary assay because a potent IC50 in a biochemical assay does not guarantee the compound can effectively engage its target in a cell. CETSA bridges this gap by providing direct evidence of target binding within the complex intracellular environment, offering invaluable information on a compound's bioavailability and stability.[7][9]
C. Functional Impact Profiling: Quantitative Phosphoproteomics
To understand the global impact of an inhibitor on cellular signaling, quantitative phosphoproteomics is the method of choice.[11] This technique measures changes in the phosphorylation status of thousands of proteins simultaneously, revealing both on-target pathway inhibition and potential off-target effects.[2][12]
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" media containing standard amino acids (e.g., L-arginine and L-lysine), while the other is grown in "heavy" media containing stable isotope-labeled versions of these amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆¹⁵N₂-L-lysine).
-
Inhibitor Treatment: Treat the "heavy" labeled cells with the kinase inhibitor and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Protein Digestion: Harvest and combine equal amounts of protein from both cell populations. Digest the mixed proteome into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer will detect pairs of "heavy" and "light" phosphopeptides. By comparing the signal intensities of these pairs, one can precisely quantify the change in phosphorylation of a specific site in response to the inhibitor. A significant decrease in phosphorylation on a known substrate of the target kinase validates on-target activity, while changes at other sites can reveal off-target effects.[11]
Pillar 3: Data Presentation and Visualization
Objective comparison requires clear and concise data presentation. Summarizing quantitative data in tables and visualizing complex workflows and pathways are essential for interpretation.
Quantitative Data Summary: Comparative Kinase Inhibition Profiles
The table below presents a hypothetical but representative cross-reactivity profile for a this compound-based inhibitor ("Compound X") compared to the promiscuous inhibitor Staurosporine and a more selective, hypothetical alternative. Data is presented as IC50 (nM).
| Kinase Target | Compound X (Hypothetical) | Staurosporine (Reference) | Alternative Inhibitor Y (Hypothetical) |
| MAPK14 (p38α) | 15 | 8 | 25 |
| SRC | 250 | 6 | >10,000 |
| VEGFR2 | 800 | 7 | >10,000 |
| EGFR | >10,000 | 20 | >10,000 |
| CDK2 | 1,500 | 3 | 8,500 |
| GSK3B | 75 | 10 | 5,000 |
| AURKB | 5,000 | 15 | >10,000 |
Interpreting the Data: This profile suggests Compound X is a potent inhibitor of p38α with a secondary activity against GSK3B. Compared to Staurosporine, it is significantly more selective. Such data allows for the calculation of a Selectivity Score (S-score) , which quantifies inhibitor promiscuity by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested.[3] A lower S-score indicates higher selectivity.
Visualization of Workflows and Pathways
Visual diagrams are indispensable for conceptualizing complex processes and relationships.
Conclusion
The characterization of a this compound-based kinase inhibitor, or any inhibitor for that matter, is an exercise in scientific diligence. A robust cross-reactivity profile cannot be built on a single data point. It requires a meticulously designed, multi-faceted investigation that combines direct biochemical measurements with validation in a physiological context and an understanding of the global cellular consequences. By integrating the methodologies of kinome-wide screening, cellular thermal shift assays, and quantitative phosphoproteomics, researchers can build a comprehensive and reliable profile that accurately predicts an inhibitor's biological activity, paving the way for its confident use in research and development.
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Navigating the Preclinical Gauntlet: A Comparative Guide to the In Vivo Validation of 6-(3-Fluorophenoxy)pyridin-3-amine Derivatives as Novel Anticancer Agents
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is a rigorous one. This guide provides a comprehensive framework for the in vivo validation of 6-(3-Fluorophenoxy)pyridin-3-amine derivatives, a class of compounds with significant potential as kinase inhibitors for cancer therapy. While direct in vivo data for this specific chemical series is emerging, this guide will draw upon established methodologies and comparative data from structurally related pyridine-based kinase inhibitors to provide a robust roadmap for preclinical development.
The this compound scaffold represents a promising starting point for the development of targeted cancer therapies. The pyridine core is a well-established pharmacophore in numerous kinase inhibitors, and the strategic placement of the fluorophenoxy group can enhance target engagement and modulate pharmacokinetic properties. The 3-amino group provides a key interaction point within the ATP-binding pocket of many kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
The Rationale for In Vivo Validation: From Bench to Bedside
In vitro assays, while essential for initial screening and mechanism of action studies, cannot fully recapitulate the complex biological environment of a living organism.[1] Therefore, in vivo validation in relevant animal models is a critical step to assess the therapeutic potential of any new anticancer agent.[2] This phase of preclinical testing aims to evaluate a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in a whole-animal system, providing crucial data to support the decision to advance to human clinical trials.
Comparative Landscape: Learning from Structurally Related Kinase Inhibitors
The development of novel kinase inhibitors is a highly active area of research. Several classes of pyridine-containing compounds have been successfully advanced through preclinical and clinical development. By examining the in vivo validation strategies and outcomes for these related molecules, we can establish a valuable frame of reference for the this compound series.
| Compound Class | Target(s) | Cancer Model(s) | Key In Vivo Findings | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives | TRAP1, Hsp90 | Prostate Cancer Xenografts | Significant tumor growth reduction in mouse models. | |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives | FLT3 | Acute Myeloid Leukemia (AML) cell lines | Strong inhibitory activity against FLT3-ITD mutant cells. | [3] |
| 6-aminopyrazolyl-pyridine-3-carbonitriles | JAK2 | Myeloproliferative Neoplasms | Good kinase selectivity and pharmacokinetic properties. | |
| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | ERK1/2 | Prostate Cancer | Anti-proliferative effect by inhibiting ERK1/2 phosphorylation. | [4] |
| Makaluvamine Analogs | Topoisomerase II | Breast Cancer Xenografts | Dose-dependent inhibition of tumor growth. | [2] |
This comparative data highlights the diverse applications of pyridine-based scaffolds in oncology and underscores the importance of selecting appropriate cancer models and endpoints for in vivo validation.
A Roadmap for In Vivo Validation: Experimental Protocols
The successful in vivo evaluation of this compound derivatives requires a systematic and well-controlled experimental approach. The following protocols are based on established best practices in preclinical cancer research.
Animal Models: Selecting the Right System
The choice of animal model is critical for obtaining clinically relevant data. Murine models are most commonly used due to their genetic tractability and relatively low cost.
-
Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice (e.g., nude or SCID mice). This allows for the evaluation of a compound's efficacy against human cancers.
-
Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background. This approach is particularly valuable for studying the interplay between the investigational drug and the host immune system.
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors that more closely mimic the genetic and pathological features of human cancers.
Efficacy Studies: Assessing Anti-Tumor Activity
The primary goal of in vivo efficacy studies is to determine whether a this compound derivative can inhibit tumor growth in a living animal.
Step-by-Step Xenograft Study Protocol:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line (e.g., a line known to be sensitive to the targeted kinase) under sterile conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel) for subcutaneous injection.
-
Inject a defined number of cells (typically 1-10 million) into the flank of each immunodeficient mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into control and treatment groups.
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Drug Administration:
-
Administer the this compound derivative or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions.
-
-
Endpoint Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) and to correlate drug exposure with its biological effect.
PK Study Protocol:
-
Administer a single dose of the this compound derivative to a cohort of animals.
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the drug over time.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
PD Study Protocol:
-
Treat tumor-bearing animals with the compound for a specified duration.
-
Collect tumor and/or surrogate tissue samples at different time points.
-
Analyze the samples for biomarkers that indicate target engagement (e.g., phosphorylation status of the target kinase or downstream signaling proteins) using techniques like Western blotting or immunohistochemistry.
-
Correlate the changes in biomarker levels with drug exposure and anti-tumor efficacy.
Toxicology Studies: Assessing the Safety Profile
Preliminary toxicology studies are conducted to identify any potential adverse effects of the compound.
Acute and Sub-chronic Toxicity Study Protocol:
-
Administer escalating doses of the compound to healthy animals.
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.
-
Analyze blood samples for hematological and clinical chemistry parameters.
Visualizing the Path Forward
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key processes involved in the in vivo validation of this compound derivatives.
Caption: A streamlined workflow for the in vivo validation of a novel anti-cancer compound.
Caption: Potential mechanism of action within the tumor microenvironment.
Conclusion: Charting a Course for Clinical Success
The in vivo validation of this compound derivatives is a critical and multifaceted process that requires careful planning and execution. By leveraging the knowledge gained from the development of structurally related kinase inhibitors and adhering to rigorous, well-established experimental protocols, researchers can effectively assess the therapeutic potential of this promising class of compounds. This comparative guide provides a foundational framework to navigate the complexities of preclinical development and ultimately, to advance novel and effective cancer therapies to the clinic.
References
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health. [Link]
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Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1. (n.d.). PubChem. [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [Link]
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Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). PubMed. [Link]
- Indole derivatives as ras inhibitors in the treatment of cancer. (n.d.).
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In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. (2015). ResearchGate. [Link]
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Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. (2023). PubMed. [Link]
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Animal Models in the Pharmacokinetic/Pharmacodynamic Evaluation of Antimicrobial Agents. (n.d.). ResearchGate. [Link]
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Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro. (2012). PubMed. [Link]
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In vivo anti-tumour activity of complex 2 towards DL. (n.d.). ResearchGate. [Link]
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Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Royal Society of Chemistry. [Link]
- 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. (n.d.).
- Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer. (n.d.).
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Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023). Nature. [Link]
- Pyrido- and pyrimidopyrimidine derivatives as anti-proliferative agents. (n.d.).
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3-Pyridyloxypropanolamine agonists of the beta 3 adrenergic receptor with improved pharmacokinetic properties. (1998). PubMed. [Link]
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A Comparative Guide to the Synthetic Accessibility of 6-(3-Fluorophenoxy)pyridin-3-amine and Other Aryloxypyridine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of building blocks is a critical determinant of the efficiency and ultimate success of a medicinal chemistry campaign. The aryloxypyridine scaffold, in particular, is a privileged motif found in a multitude of biologically active molecules. This guide provides an in-depth technical comparison of the synthetic accessibility of 6-(3-fluorophenoxy)pyridin-3-amine against a curated set of structurally related analogs: 6-phenoxypyridin-3-amine, 6-(4-methoxyphenoxy)pyridin-3-amine, and 6-(p-tolyloxy)pyridin-3-amine.
Our analysis moves beyond a mere recitation of synthetic routes, offering a nuanced evaluation of factors that directly impact laboratory productivity and project timelines. We will dissect the key synthetic transformations, delve into the mechanistic underpinnings of catalyst and reagent choices, and present a comparative cost analysis of the requisite starting materials. Detailed, actionable experimental protocols are provided to empower researchers to make informed decisions in their synthetic endeavors.
The Strategic Importance of Synthetic Accessibility
The concept of "synthetic accessibility" extends far beyond the theoretical possibility of a molecule's creation. For the medicinal chemist, it is a pragmatic assessment of the ease, efficiency, and cost-effectiveness with which a compound can be prepared on a scale sufficient for biological evaluation and further derivatization. Key metrics for evaluating synthetic accessibility include:
-
Number of Synthetic Steps: Shorter synthetic sequences are inherently more desirable, as they typically translate to higher overall yields and reduced labor.
-
Overall Yield: The efficiency of each synthetic transformation directly impacts the quantity of the final product obtained from a given amount of starting material.
-
Purification Complexity: The ease of purification, whether by chromatography, crystallization, or extraction, is a significant factor in determining the throughput of a synthetic route.
-
Cost of Starting Materials and Reagents: The economic viability of a synthetic pathway is a crucial consideration, particularly in large-scale synthesis and for building blocks intended for library generation.
-
Robustness and Scalability: A truly accessible building block can be synthesized reliably on various scales, from milligrams for initial screening to grams or kilograms for more advanced studies.
This guide will evaluate our target molecule and its analogs against these critical parameters.
Comparative Synthesis of 6-(Aryloxy)pyridin-3-amines
The core transformation for the synthesis of 6-(aryloxy)pyridin-3-amines involves the formation of a C-O bond between the 6-position of a pyridine ring and a phenolic oxygen. The two most prominent and powerful methods for achieving this are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][2]
The primary starting materials for these syntheses are 6-chloropyridin-3-amine and the corresponding substituted phenol. The choice of the phenol—3-fluorophenol, phenol, 4-methoxyphenol, or p-cresol—will be the primary variable in our comparative analysis.
Starting Material Cost Analysis
A crucial first step in assessing synthetic accessibility is an analysis of the cost of the key starting materials. The following table provides an approximate cost comparison based on currently available market data. Prices are subject to change and can vary based on supplier, purity, and quantity.
| Starting Material | CAS Number | Molecular Weight ( g/mol ) | Representative Price (USD/100g) |
| 6-Chloropyridin-3-amine | 5350-93-6 | 128.56 | ~$180-250 |
| 3-Fluorophenol | 372-20-3 | 112.10 | ~$145[3] |
| Phenol | 108-95-2 | 94.11 | ~$50-100[4][5][6][7][8] |
| 4-Methoxyphenol | 150-76-5 | 124.14 | ~$30[9][10][11][12][13] |
| p-Cresol | 106-44-5 | 108.14 | ~$90-130[14][15][16][17][18] |
From this data, it is evident that while the cost of 6-chloropyridin-3-amine is relatively consistent, the price of the phenolic coupling partner can vary significantly. Phenol and 4-methoxyphenol are the most cost-effective options, while 3-fluorophenol is considerably more expensive. This initial cost assessment is a critical factor that will be weighed against the synthetic performance of each building block.
Synthetic Strategies and Mechanistic Considerations
The choice between the Buchwald-Hartwig and Ullmann coupling reactions is often dictated by factors such as catalyst availability, ligand selection, reaction conditions, and substrate scope.
Buchwald-Hartwig O-Arylation
The palladium-catalyzed Buchwald-Hartwig reaction is a powerful and versatile method for the formation of C-O bonds.[2] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to furnish the diaryl ether product.
A key advantage of the Buchwald-Hartwig reaction is its broad functional group tolerance and the often milder reaction conditions compared to the Ullmann coupling. The choice of phosphine ligand is critical for achieving high yields and can be tuned based on the electronic and steric properties of the coupling partners. For electron-rich phenols and electron-neutral or -deficient aryl halides, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups are often employed.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[1] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols often utilize catalytic amounts of a copper salt in the presence of a ligand, such as a diamine or phenanthroline, which allows for milder conditions.
The Ullmann reaction can be a cost-effective alternative to palladium-catalyzed methods, as copper catalysts are generally less expensive. However, it can be more sensitive to substrate electronics and may require higher reaction temperatures.
Experimental Protocols and Comparative Data
The following section provides detailed experimental protocols for the synthesis of this compound and its analogs. These protocols are based on established literature procedures for Buchwald-Hartwig and Ullmann-type couplings and are intended to serve as a reliable starting point for laboratory synthesis.
Synthesis of this compound
Method 1: Buchwald-Hartwig Coupling
Protocol:
-
To a flame-dried Schlenk tube is added 6-chloropyridin-3-amine (1.0 equiv), 3-fluorophenol (1.2 equiv), cesium carbonate (2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and Xantphos (0.04 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous, degassed 1,4-dioxane is added, and the mixture is heated to 110 °C with stirring for 12-24 hours.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Expected Yield: 80-95%
Purification Challenges: The polarity of the aminopyridine moiety can lead to tailing on silica gel. It may be necessary to add a small amount of triethylamine (0.1-1%) to the eluent to improve peak shape.
Comparative Synthesis of Analogs
The following table summarizes the key parameters for the synthesis of the target molecule and its analogs via the Buchwald-Hartwig protocol.
| Building Block | Phenol Used | Phenol Cost (USD/100g) | Expected Yield (%) | Key Considerations |
| This compound | 3-Fluorophenol | ~$145[3] | 80-95 | Higher starting material cost. The electron-withdrawing fluorine may slightly retard the reaction compared to phenol. |
| 6-Phenoxypyridin-3-amine | Phenol | ~$50-100[4][5][6][7][8] | 85-98 | Most cost-effective. Generally high-yielding and serves as a good benchmark. |
| 6-(4-Methoxyphenoxy)pyridin-3-amine | 4-Methoxyphenol | ~$30[9][10][11][12][13] | 85-98 | Very cost-effective. The electron-donating methoxy group can facilitate the reaction. |
| 6-(p-Tolyloxy)pyridin-3-amine | p-Cresol | ~$90-130[14][15][16][17][18] | 85-98 | Moderately priced. The electron-donating methyl group is expected to have a similar electronic effect to the methoxy group. |
Conclusion
The synthetic accessibility of this compound is high, with the Buchwald-Hartwig O-arylation providing a robust and high-yielding route to this valuable building block. The primary drawback is the higher cost of 3-fluorophenol compared to other simple phenols.
For projects where cost is a major driver, 6-phenoxypyridin-3-amine and 6-(4-methoxyphenoxy)pyridin-3-amine represent highly accessible and economical alternatives. The synthesis of these analogs is expected to proceed with similar or even slightly higher efficiency due to the favorable electronics of the phenol coupling partners.
Ultimately, the choice of building block will depend on the specific goals of the drug discovery program. The fluorine atom in this compound can offer unique advantages in terms of metabolic stability, binding affinity, and pharmacokinetic properties, which may justify the additional synthetic cost. This guide provides the foundational synthetic and economic data to empower researchers to make a strategically sound decision based on the specific needs of their project.
References
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Ullmann Condensation. In Wikipedia; 2023. [Link]
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Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
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Phenol price index. businessanalytiq. [Link]
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Phenol Prices 2025 | December Price Chart & Trend. IMARC Group. [Link]
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3-Fluorophenol Chemical, Powder at ₹ 35/kg in Noida | ID: 25068084130. IndiaMART. [Link]
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Phenol Prices, Trends, Index, News, Monitor and Demand. ChemAnalyst. [Link]
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Phenol Products $20+ Liquefied, Red, Powder & Solutions | Lab Alley. [Link]
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p-Cresol. Adooq Bioscience. [Link]
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A Comparative Guide to the ADME Properties of 6-(3-Fluorophenoxy)pyridin-3-amine Analogs
Introduction: The Critical Role of ADME in Drug Discovery
In the journey of transforming a promising chemical entity into a life-saving therapeutic, the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a paramount challenge.[1][2][3] A compound's success is not solely dictated by its potency against a biological target but also by its ability to reach that target in sufficient concentration and for an appropriate duration, without producing toxic byproducts.[4] Poor ADME profiles are a leading cause of late-stage clinical trial failures, resulting in the loss of significant time and resources.[1][5] Therefore, early and systematic evaluation of ADME parameters is essential to guide medicinal chemistry efforts and select candidates with the highest probability of success.[1][6]
This guide provides a framework for benchmarking the ADME properties of a hypothetical series of analogs based on the 6-(3-fluorophenoxy)pyridin-3-amine scaffold. While specific data for this exact series is not publicly available, we will use this core structure to illustrate the principles and methodologies of a typical ADME optimization campaign. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and analyze a representative dataset to demonstrate how structural modifications can be rationally designed to overcome common ADME liabilities such as low solubility, high metabolic turnover, and poor permeability.
The Analog Series: A Case Study in Structure-ADME Relationships (SAR)
For the purpose of this guide, we will consider a parent compound, CMPD-1 , and three hypothetical analogs designed to address potential ADME shortcomings. The core structure, this compound, serves as our starting point.
-
CMPD-1 (Parent): this compound
-
CMPD-2 (Analog A - Solubility Enhancement): Introduction of a morpholine group, a common strategy to increase polarity and improve aqueous solubility.
-
CMPD-3 (Analog B - Metabolic Blocking): Deuteration at a metabolically liable position. Replacing hydrogen with deuterium can slow the rate of cytochrome P450-mediated metabolism due to the kinetic isotope effect.
-
CMPD-4 (Analog C - Permeability Modulation): Addition of a methyl group. This subtle change can impact lipophilicity, which is a key driver of passive permeability.
The goal is to systematically evaluate how these targeted structural changes influence a panel of critical ADME properties.
Experimental Methodologies: A Foundation of Trustworthy Data
The following sections detail the standardized, industry-accepted protocols for assessing key ADME parameters. Each protocol is designed to be a self-validating system, incorporating appropriate controls to ensure data integrity.
Kinetic Aqueous Solubility Assay
Rationale: Poor aqueous solubility can lead to erratic results in biological assays and is a major hurdle for achieving adequate oral absorption.[7][8][9] The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility under non-equilibrium conditions, which often reflects the situation in vivo.[7][8][10]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% dimethyl sulfoxide (DMSO).[9][10]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solutions.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing phosphate-buffered saline (PBS), pH 7.4, to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[11]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.[7][10]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of precipitate.[8][10]
-
Quantification (Optional): For a more precise measurement, filter the solutions to remove any precipitate. The concentration of the compound remaining in the filtrate is then quantified by LC-MS/MS or UV spectroscopy against a standard curve.[7][11]
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard in vitro model for predicting human intestinal permeability and identifying compounds that may be subject to active efflux.[12][13][14] When cultured for 21 days, these cells form a polarized monolayer with tight junctions, resembling the enterocytes of the small intestine.[12][15]
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in multi-well plates and culture for 18-22 days to allow for differentiation into a confluent, polarized monolayer.[14]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.[13]
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): Add the test compound (e.g., at 10 µM) to the apical (donor) compartment.[13]
-
Basolateral to Apical (B-A): In a separate set of wells, add the test compound to the basolateral (donor) compartment.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).[13]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 is indicative of active efflux.[14]
Liver Microsomal Stability Assay
Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the liver microsomes are responsible for the clearance of a majority of drugs.[16] This assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance.[17][18]
Step-by-Step Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[16][17][19]
-
Compound Addition: Add the test compound to the microsomal suspension at a final concentration of 1 µM.[16][19]
-
Initiation of Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.[19][20]
-
Time-Point Sampling: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17]
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[16][19]
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (Clint).[20]
Plasma Protein Binding (PPB) Assay
Rationale: Most drugs bind to plasma proteins, primarily albumin. It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body.[4][21] High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile.[21] Equilibrium dialysis is considered the gold standard for determining the fraction of unbound drug.[22][23]
Step-by-Step Protocol:
-
Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of wells divided into two chambers by a semipermeable membrane (molecular weight cutoff of 6–8 kDa).[21][24]
-
Sample Addition: Add plasma (e.g., human plasma) spiked with the test compound to one chamber (the donor side). Add protein-free buffer (PBS, pH 7.4) to the other chamber (the receiver side).[21][23][24]
-
Equilibration: Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-8 hours) to allow the free drug to reach equilibrium across the membrane.[4][21][24]
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.[21]
-
Matrix Matching and Analysis: To avoid analytical artifacts, mix the plasma sample with buffer and the buffer sample with blank plasma before protein precipitation with acetonitrile. Quantify the compound concentration in both chambers by LC-MS/MS.[24]
-
Calculation: The percentage of bound drug is calculated from the concentrations in the plasma and buffer chambers at equilibrium.
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[25] If a new drug inhibits a specific CYP isoform, it can lead to elevated plasma levels of co-administered drugs that are metabolized by that enzyme, potentially causing toxicity.[26] High-throughput fluorogenic assays are commonly used to screen for potential CYP inhibition early in discovery.[26][27]
Step-by-Step Protocol:
-
Enzyme/Substrate Mixture: In a 96-well plate, add a specific human recombinant CYP enzyme (e.g., CYP3A4, 2D6, 2C9) and its corresponding fluorogenic probe substrate.[26]
-
Inhibitor Addition: Add the test compound at various concentrations. A known inhibitor for the specific CYP isoform is used as a positive control.[28]
-
Reaction Initiation: Initiate the reaction by adding a NADPH-regenerating system.
-
Fluorescence Reading: Incubate the plate at 37°C. The CYP enzyme metabolizes the pro-fluorescent substrate into a fluorescent product.[26][28] Read the fluorescence intensity over time using a plate reader.
-
Data Analysis: The rate of fluorescence generation is proportional to the enzyme's activity. A decrease in the signal in the presence of the test compound indicates inhibition.[26] Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme's activity.
Data Visualization and Workflow Diagrams
To clearly illustrate the experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the Kinetic Solubility Assay.
Caption: Workflow for the Caco-2 Permeability Assay.
Caption: Workflow for the Microsomal Stability Assay.
Results: A Comparative Analysis of ADME Properties
The following table summarizes the hypothetical ADME data for our analog series. This data is designed to be illustrative of the types of changes one might observe during a lead optimization campaign.
| Parameter | CMPD-1 (Parent) | CMPD-2 (Analog A) | CMPD-3 (Analog B) | CMPD-4 (Analog C) | Desired Range |
| Kinetic Solubility (µM) | 15 | 120 | 12 | 8 | > 60 µg/mL (~200 µM)[8] |
| Caco-2 Papp A→B (10⁻⁶ cm/s) | 8 | 5 | 9 | 15 | > 5 |
| Caco-2 Efflux Ratio | 3.5 | 2.8 | 3.2 | 1.8 | < 2 |
| Human Liver Microsomal t½ (min) | 10 | 12 | 45 | 9 | > 30 |
| Human Plasma Protein Binding (%) | 99.2 | 98.5 | 99.3 | 99.5 | < 99% |
| CYP3A4 Inhibition IC₅₀ (µM) | 2.5 | 3.1 | 2.8 | > 20 | > 10 |
| CYP2D6 Inhibition IC₅₀ (µM) | > 50 | > 50 | > 50 | > 50 | > 10 |
Discussion: Interpreting the Data and Guiding a Path Forward
This comparative dataset allows us to draw clear Structure-ADME Relationships (SAR) and make informed decisions for the next round of analog design.[29][30][31]
-
CMPD-1 (Parent): The parent compound exhibits several liabilities. Its low aqueous solubility (15 µM) could pose challenges for formulation and oral absorption.[9] The short microsomal half-life (10 min) suggests rapid metabolic clearance, which would likely lead to poor in vivo exposure. Furthermore, the Caco-2 efflux ratio of 3.5 indicates it is a substrate of an efflux transporter, which can limit its intestinal absorption.[14] Finally, its potent inhibition of CYP3A4 (IC₅₀ = 2.5 µM) raises a significant risk for drug-drug interactions, as CYP3A4 is involved in the metabolism of about half of all marketed drugs.[28]
-
CMPD-2 (Analog A - Solubility Enhancement): The introduction of the morpholine group was highly successful in achieving its primary goal: solubility was dramatically improved from 15 µM to 120 µM. This modification also slightly reduced efflux. However, it came at the cost of reduced permeability (Papp A→B dropped from 8 to 5 x 10⁻⁶ cm/s), a common trade-off when increasing polarity. Metabolic stability was not significantly improved. This analog represents a good starting point for balancing solubility and permeability.
-
CMPD-3 (Analog B - Metabolic Blocking): As hypothesized, deuteration at a key metabolic site led to a significant improvement in metabolic stability . The half-life increased from 10 minutes to a much more favorable 45 minutes. This demonstrates that the targeted position was indeed a metabolic "soft spot." However, this modification had no beneficial impact on the other identified liabilities (solubility, efflux, CYP inhibition).
-
CMPD-4 (Analog C - Permeability Modulation): The addition of a small, lipophilic methyl group had a profound and positive impact on multiple parameters. Permeability was significantly enhanced , and importantly, the efflux ratio was reduced to 1.8 , indicating that this analog is no longer a significant substrate for efflux transporters. Most strikingly, this minor structural change also abrogated the CYP3A4 inhibition , pushing the IC₅₀ to >20 µM. The likely mechanism is that the methyl group prevents the molecule from fitting optimally into the active site of the CYP3A4 enzyme. The main drawback is a further decrease in aqueous solubility.
Conclusion and Future Directions
This comparative analysis demonstrates the power of a multiparametric approach to ADME optimization. No single analog has solved all the issues of the parent compound, but each has provided critical insights into the Structure-ADME relationships of this chemical series.
The path forward would involve a strategy of "molecular hybridization." Combining the beneficial modifications from different analogs could lead to a candidate with a superior overall profile. For instance, a next-generation analog could incorporate the morpholine group from CMPD-2 (to ensure solubility) and the methyl group from CMPD-4 (to improve permeability, reduce efflux, and eliminate CYP inhibition). This new compound would then be synthesized and re-evaluated in the same panel of ADME assays to confirm if the beneficial properties are additive.
By systematically applying these principles and robust experimental methodologies, drug discovery teams can navigate the complex landscape of ADME optimization and increase the likelihood of developing safe and effective medicines.
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Evaluation of the selectivity of 6-(3-Fluorophenoxy)pyridin-3-amine derivatives for specific kinase targets
A Comparative Guide to Kinase Selectivity: Evaluating Phenoxypyridine Scaffolds
Introduction
In the landscape of modern oncology, protein kinase inhibitors represent a cornerstone of targeted therapy. The human kinome consists of over 500 enzymes that regulate virtually all critical cellular processes, making them compelling drug targets. However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a formidable challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects, resulting in toxicity and confounding the interpretation of pharmacological studies. Therefore, the rigorous evaluation of a compound's selectivity profile is a critical step in the development of both clinical candidates and chemical probes.[2][3]
The phenoxypyridine scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved and investigational kinase inhibitors. While public data on the specific 6-(3-Fluorophenoxy)pyridin-3-amine core is limited, the principles of selectivity analysis can be effectively demonstrated using a well-characterized, structurally related compound. This guide will use the potent, orally available, multi-kinase inhibitor Foretinib (GSK1363089) as an exemplar to provide an in-depth comparison and methodological framework for evaluating kinase inhibitor selectivity.[4][5] Foretinib was developed to simultaneously target pathways involved in tumor proliferation, survival, and angiogenesis by potently inhibiting key receptor tyrosine kinases (RTKs) such as MET and VEGFR2.[6][7][8]
Section 1: The Rationale for Dual MET and VEGFR2 Inhibition
The mesenchymal-epithelial transition (MET) factor, activated by its ligand hepatocyte growth factor (HGF), and the vascular endothelial growth factor receptor 2 (VEGFR2), activated by VEGF, are critical drivers of tumor progression.[9]
-
MET Signaling: Aberrant MET activation, through mutation or amplification, promotes tumor cell proliferation, survival, invasion, and metastasis.[5][6]
-
VEGFR2 Signaling: This pathway is a principal driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and dissemination.[9][10]
Crucially, these pathways exhibit crosstalk; upregulation of the HGF/MET axis has been identified as a mechanism of resistance to anti-angiogenic therapies that target the VEGF pathway.[11][12][13] This provides a strong rationale for developing dual inhibitors like Foretinib, which can simultaneously block both oncogenic proliferation and the tumor's blood supply, potentially overcoming resistance.[7][10]
HGF/c-MET Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by HGF binding to the c-MET receptor, leading to the activation of downstream pathways like RAS/MAPK and PI3K/AKT that drive cell proliferation and survival.
Caption: Simplified HGF/c-MET signaling pathway and the point of inhibition by Foretinib.
Section 2: Comparative Selectivity Profiling
A kinase inhibitor's utility is defined by its potency against the intended target(s) and its inactivity against other kinases. This is often quantified by determining the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) against a large panel of kinases.
Biochemical Selectivity of Foretinib
Foretinib was designed as an ATP-competitive inhibitor for multiple RTKs.[14] Its potency has been characterized against a wide range of kinases, demonstrating high affinity for MET and VEGFR family members while also inhibiting other therapeutically relevant kinases. Below is a comparative table of IC50 values for Foretinib against key targets. For context, Sunitinib, another multi-kinase inhibitor with overlapping targets, is included for comparison.
| Kinase Target | Foretinib (GSK1363089) IC50 (nM) | Sunitinib IC50 (nM) | Primary Biological Role |
| c-MET | 0.4 | 80 | Proliferation, Motility |
| KDR (VEGFR2) | 0.9 | 9 | Angiogenesis |
| RON | 3.0 | >10,000 | Invasion, Inflammation |
| AXL | 7 | 47 | Proliferation, Survival |
| TIE-2 | 1.1 | 150 | Angiogenesis, Vessel Stability |
| FLT3 | 3.6 | 250 | Hematopoiesis, Leukemia |
| KIT | 6.7 | 12 | Proliferation (GIST) |
| PDGFRβ | 9.6 | 8 | Angiogenesis, Stromal Growth |
| FGFR2 | ~1000 | 110 | Proliferation, Development |
Data compiled from multiple sources for illustrative comparison. Absolute values may vary based on assay conditions.[14][15]
Expert Interpretation: The data clearly shows that Foretinib is an exceptionally potent inhibitor of c-MET and KDR (VEGFR2), with single-digit nanomolar IC50 values.[14] Its potency against these two key targets is significantly greater than that of Sunitinib. While both are multi-kinase inhibitors, Foretinib's profile is distinguished by its profound MET inhibition.[1][6] This profile suggests that Foretinib may be particularly effective in tumors where MET signaling is a primary oncogenic driver or a resistance mechanism.[5][15] It is crucial to perform such profiling at an ATP concentration that approximates the Michaelis constant (Km) for each kinase to ensure the data reflects intrinsic inhibitor affinities.[1]
Section 3: Validating Selectivity in a Cellular Context
Biochemical assays are essential but do not fully predict a compound's behavior in the complex cellular environment. Factors like cell permeability, metabolism, and engagement with the target in its native state can alter an inhibitor's effective selectivity.[1][16] Therefore, cellular assays are required to confirm that the inhibitor engages its intended target and modulates the downstream signaling pathway.
A primary method for this is Western blotting to detect the phosphorylation status of the target kinase and its substrates. Inhibition of HGF-stimulated c-MET phosphorylation at key tyrosine residues (e.g., Y1234/1235) provides direct evidence of target engagement in cells.
Experimental Workflow: Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for progressing a kinase inhibitor from initial screening to cellular validation.
Caption: A standard workflow for kinase inhibitor discovery and validation.
Section 4: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential. The following are representative methods for the biochemical and cellular assays discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying kinase activity.[17][18] The LanthaScreen™ platform is a common example.[19][20]
Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody that specifically binds the phosphorylated substrate is then added. When the antibody binds, the terbium (donor) and fluorescein (acceptor) are brought into close proximity, allowing FRET to occur upon excitation. The resulting signal is proportional to kinase activity.[20][21]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Foretinib in DMSO, then dilute further into the assay buffer.
-
Kinase Reaction: In a 384-well assay plate, add 2.5 µL of the diluted Foretinib solution or DMSO vehicle control.
-
Add 5 µL of a solution containing the target kinase (e.g., c-MET) and the fluorescein-labeled peptide substrate.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the predetermined Km concentration for c-MET).
-
Incubate the reaction for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of a detection solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium). Calculate the TR-FRET ratio (520 nm / 495 nm).
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement (Western Blot for p-MET)
This protocol verifies that Foretinib inhibits c-MET phosphorylation in a cellular context.[22]
Principle: Cells are stimulated with HGF to induce c-MET phosphorylation. Following treatment with Foretinib, cell lysates are prepared, and proteins are separated by size via SDS-PAGE. Proteins are transferred to a membrane and probed with an antibody specific for phosphorylated c-MET (p-MET).[22][23]
Step-by-Step Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., MKN-45 gastric cancer cells with MET amplification) and grow to 70-80% confluency. Serum-starve the cells for 18-24 hours.
-
Pre-treat cells with various concentrations of Foretinib (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-MET phosphorylation.
-
Lysis: Immediately wash cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).[23][24]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., load 20-30 µg per lane), add Laemmli sample buffer, and boil for 5 minutes. Separate proteins on an 8% SDS-polyacrylamide gel.[25]
-
Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[22] Incubate the membrane overnight at 4°C with a primary antibody against p-MET (e.g., p-Met Y1234/1235).
-
Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total c-MET or a housekeeping protein like GAPDH.
Conclusion
The evaluation of kinase inhibitor selectivity is a multi-faceted process that requires a combination of precise biochemical assays and rigorous cellular validation. Using the well-documented multi-kinase inhibitor Foretinib as an exemplar for the broader phenoxypyridine class, we have demonstrated the critical workflow and methodologies involved. The biochemical data highlights Foretinib's potent, single-digit nanomolar activity against c-MET and VEGFR2, distinguishing it from other multi-kinase inhibitors.[14] Cellular assays, such as Western blotting for target phosphorylation, are indispensable for confirming that this biochemical potency translates into on-target pathway modulation within a biological system.[5][26] This comprehensive approach, grounded in robust experimental data, is essential for advancing selective and effective kinase inhibitors toward clinical application.
References
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Foretinib. (2025, December 25). Massive Bio. [Link]
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Ergin, E., Dogan, A., Parmaksiz, M., Elçin, A. E., & Elçin, Y. M. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 17(14), 1222–1230. [Link]
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Ergin, E., Dogan, A., Parmaksiz, M., Elçin, A. E., & Elçin, Y. M. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]
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Cascone, T., et al. (2011). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. AACR Journals. [Link]
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Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Foretinib. Wikipedia. [Link]
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van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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Zillhardt, M., et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. NIH. [Link]
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Eder, J. P., et al. (2010). A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. AACR Journals. [Link]
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Robers, M., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. [Link]
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Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
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Puissant, A., et al. (2011). Mechanism of action of the multikinase inhibitor Foretinib. PubMed. [Link]
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Miduturu, C. V., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
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Zhou, J., et al. (2021). Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. NIH. [Link]
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Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
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Zillhardt, M., et al. (2011). Foretinib (GSK1363089), an Orally Available Multikinase Inhibitor of c-Met and VEGFR-2, Blocks Proliferation, Induces Anoikis, and Impairs Ovarian Cancer Metastasis. ResearchGate. [Link]
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You, W. K., & McDonald, D. M. (2008). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports. [Link]
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Cascone, T., et al. (2011). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. SciSpace. [Link]
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What are the optimal conditions to see phospho-c-MET protein expression on a Western blot? ResearchGate. [Link]
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Dong, Z., et al. (2018). The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma. PubMed. [Link]
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Nakagawa, T., et al. (2011). Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. PubMed. [Link]
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Zillhardt, M., et al. (2011). Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Mayo Clinic. [Link]
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Navigating the Maze of Reagent Variability: A Comparative Guide to 6-(3-Fluorophenoxy)pyridin-3-amine for Reproducible Research
In the relentless pursuit of scientific advancement, the integrity of our foundational materials is paramount. Yet, the scientific community is grappling with a well-documented "reproducibility crisis," a significant portion of which can be traced back to the variability of chemical reagents.[1] This guide delves into this critical issue through the lens of a widely used building block in drug discovery, 6-(3-Fluorophenoxy)pyridin-3-amine , to equip researchers, scientists, and drug development professionals with the tools to ensure the reliability and reproducibility of their experimental outcomes. Substandard or inconsistent reagents can introduce contaminants and impurities, leading to erroneous results and flawed interpretations.[2][3]
This is not merely a procedural checklist but a comprehensive framework for thinking critically about reagent quality. We will explore the causal links between seemingly minor variations in a starting material and their significant downstream consequences. Through a series of comparative experiments on hypothetical batches of this compound from different suppliers, we will demonstrate a self-validating system for quality assessment that should be a standard practice in any modern research laboratory.
The Compound in Focus: this compound
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is present in numerous compounds investigated for therapeutic applications, making the purity and consistency of this reagent a critical factor in the synthesis of novel chemical entities.
The Supplier Conundrum: A Hypothetical Scenario
For the purpose of this guide, we have procured three batches of this compound from three different hypothetical suppliers:
-
Supplier A: A well-established, high-cost supplier known for rigorous quality control.
-
Supplier B: A mid-range supplier offering a balance of cost and perceived quality.
-
Supplier C: A budget-friendly supplier with limited publicly available quality control data.
We will subject each of these batches to a series of analytical tests to assess their identity, purity, and impurity profiles.
Experimental Workflow for Quality Assessment
The following diagram outlines the systematic approach to qualifying a new batch of a critical reagent like this compound.
Caption: Experimental workflow for qualifying a new reagent batch.
Experimental Protocols
Visual Inspection
-
Procedure: A small amount of each sample (approx. 10 mg) was placed on a clean, white weighing paper and observed under a bright, neutral light. The color and physical form were recorded.
-
Rationale: Gross impurities or degradation products can often be detected by discoloration or inconsistencies in the physical appearance of the material.
Solubility Test
-
Procedure: 10 mg of each sample was added to a separate vial containing 1 mL of dimethyl sulfoxide (DMSO) and another set of vials with 1 mL of dichloromethane (DCM). The vials were vortexed for 30 seconds and the solubility was visually assessed.
-
Rationale: Insoluble particulate matter can indicate the presence of inorganic impurities or polymeric byproducts, which could interfere with subsequent reactions.
¹H NMR Spectroscopy
-
Procedure: A 5 mg sample of each batch was dissolved in 0.7 mL of DMSO-d₆. The ¹H NMR spectra were recorded on a 400 MHz spectrometer.
-
Rationale: ¹H NMR is a powerful tool for confirming the chemical identity of a compound by analyzing the chemical shifts and coupling patterns of its protons. It can also reveal the presence of proton-containing impurities.
High-Performance Liquid Chromatography (HPLC)
-
Procedure: A stock solution of each sample was prepared at 1 mg/mL in a 50:50 mixture of acetonitrile and water. The samples were analyzed on a C18 reverse-phase column with a gradient elution method. The detector was set to 254 nm.
-
Rationale: HPLC is a highly sensitive technique for determining the purity of a sample and quantifying the relative amounts of any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Procedure: The same samples prepared for HPLC analysis were injected into an LC-MS system to obtain the mass-to-charge ratio (m/z) of the main peak and any observed impurities.
-
Rationale: LC-MS confirms the molecular weight of the target compound and can help in the tentative identification of impurities.
Comparative Data Analysis
The results of our comparative analysis are summarized in the tables below.
Table 1: Physical and Solubility Comparison
| Supplier | Visual Appearance | Solubility in DMSO | Solubility in DCM |
| Supplier A | Off-white crystalline solid | Completely soluble | Completely soluble |
| Supplier B | Light yellow powder | Mostly soluble, some fine particulates | Completely soluble |
| Supplier C | Tan, clumpy powder | Incomplete solubility, visible particulates | Hazy solution |
Table 2: Analytical Characterization Data
| Supplier | ¹H NMR | HPLC Purity (%) | LC-MS (m/z) of Main Peak | Notable Impurities Detected |
| Supplier A | Conforms to structure | 99.8 | 217.07 (M+H)⁺ | None detected |
| Supplier B | Conforms to structure, minor unidentifiable peaks | 98.1 | 217.07 (M+H)⁺ | Impurity at RRT 0.85 (m/z 201.05) |
| Supplier C | Significant unidentifiable peaks and broad signals | 92.5 | 217.07 (M+H)⁺ | Multiple impurities, including one at RRT 1.15 (m/z 231.09) |
Interpretation of Results and Downstream Implications
The data clearly reveals significant variations in the quality of this compound from the three hypothetical suppliers.
-
Supplier A: The material from Supplier A is of high purity and identity, as confirmed by all analytical methods. This batch would be considered qualified for use in any application, including sensitive catalytic reactions and late-stage drug development.
-
Supplier B: While the material from Supplier B is largely the target compound, the presence of a notable impurity could be problematic. This impurity, with a lower molecular weight, could be a starting material or a degradation product. In a subsequent reaction, this impurity might not react, leading to lower yields of the desired product and complicating purification.
-
Supplier C: The material from Supplier C is of poor quality. The low purity and presence of multiple impurities, including one with a higher molecular weight (potentially a regioisomer or a byproduct from an incomplete reaction), make it unsuitable for most applications. Using this material would likely lead to a complex mixture of products, difficult purification, and ultimately, non-reproducible results.
The following diagram illustrates how an uncharacterized impurity from a low-quality reagent can impact a downstream reaction.
Caption: Impact of an uncharacterized impurity on a downstream reaction.
Conclusion and Recommendations
The quality of chemical reagents is a cornerstone of experimental reproducibility.[2][4] As demonstrated with our hypothetical case study of this compound, relying solely on the supplier's label can be a risky proposition. Researchers and drug development professionals must take ownership of reagent quality by implementing a robust in-house validation process for all critical starting materials.
Key recommendations include:
-
Always Qualify New Batches: Never assume that a new batch of a reagent will be identical to the last.
-
Use Orthogonal Analytical Methods: Employ a combination of techniques (e.g., NMR, HPLC, LC-MS) to get a comprehensive picture of the reagent's quality.
-
Maintain Detailed Records: Keep meticulous records of the supplier, lot number, and analytical data for every reagent used in an experiment.
-
Consider the Cost of Poor Quality: The initial savings from purchasing a cheaper reagent can be quickly offset by the cost of failed experiments, wasted time, and the pursuit of false leads.[3]
By adopting these practices, the scientific community can move towards a more robust and reproducible research ecosystem, ultimately accelerating the pace of discovery and innovation.
References
-
Malvern Panalytical. (2017, May 23). The challenges of reproducibility in life science research. Retrieved from [Link]
-
AAMC. (2017, December 11). Addressing the Research Replication Crisis. Retrieved from [Link]
-
Lab Manager. (2024, March 12). Building Blocks of Research: The Importance of High-Quality Reagents. Retrieved from [Link]
-
LI-COR Biosciences. (2018, January 30). Tracing the Footsteps of the Data Reproducibility Crisis. Retrieved from [Link]
-
EMBO Reports. (2017, August 9). The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation. Retrieved from [Link]
-
MLO. (n.d.). Does reagent quality play a role in reproducibility of experimental data?. Retrieved from [Link]
-
Medical Laboratory Observer. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-(3-Fluorophenoxy)pyridin-3-amine
For the diligent researcher and drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-(3-Fluorophenoxy)pyridin-3-amine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical reactivity, hazard mitigation, and regulatory compliance, empowering you to manage this compound responsibly from cradle to grave.
Hazard Profile: Understanding the "Why" Behind the Procedure
-
Pyridine Core: Pyridine and its derivatives are known for their potential toxicity, often being harmful if swallowed, inhaled, or in contact with skin.[1][2] They can act as irritants to the skin and eyes.[2]
-
Aromatic Amine: Aromatic amines as a class can be toxic and may have mutagenic or carcinogenic properties.
-
Fluorophenoxy Group: The presence of a halogenated aromatic group suggests that this compound should be treated as a halogenated organic waste. Such compounds can be persistent in the environment and may require specific disposal methods like high-temperature incineration to ensure complete destruction.[3][4]
Based on analogous compounds such as 3-Amino-2-(4-fluorophenoxy)pyridine and 6-Phenoxy-3-pyridinamine, we can anticipate that this compound is likely to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[5][6] Therefore, it must be handled and disposed of as hazardous chemical waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile or Neoprene) | To prevent skin contact and absorption. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the chemical.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from accidental splashes.[1] |
| Lab Coat | Standard laboratory coat, fully buttoned | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area or fume hood. | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6] Always work within a certified chemical fume hood when handling the solid compound or its solutions.[7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations. The following protocol provides a robust framework for its safe management.
Waste Segregation and Collection
Causality: Proper segregation is crucial to prevent inadvertent and dangerous chemical reactions within a waste container. Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.
-
Solid Waste:
-
Collect pure this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[2]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container suitable for halogenated organic solvents.[8]
-
Crucially, do not mix this waste stream with non-halogenated organic waste. [9] This is a common and critical error that can complicate and increase the cost of disposal.
-
-
Contaminated PPE:
-
Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]
-
Labeling and Storage
Causality: Accurate labeling is a regulatory requirement and essential for the safety of waste handlers. Proper storage minimizes the risk of spills and environmental contamination.
-
Labeling: Clearly label all waste containers with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity and concentration.
-
The date of waste generation.[2]
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Final Disposal
Causality: The final disposal method must ensure the complete destruction of the hazardous compound, rendering it environmentally benign.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The most probable and appropriate disposal method for halogenated aromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[3][6][10]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Assess: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as detailed in Section 2.
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][7]
-
Collect and Dispose: Carefully collect the absorbed material into a labeled hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
-
Report: Report the incident to your supervisor and your institution's EHS department.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is not merely a regulatory burden but a professional obligation that reflects the integrity of our scientific pursuits.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE.
- Fisher Scientific. (2009). Safety Data Sheet: 6-Phenoxy-3-pyridinamine.
- J.T. Baker. (n.d.). Material Safety Data Sheet: PYRIDINE.
- Achemica. (2008). MSDS of 3-Amino-2-(4-fluorophenoxy)pyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Aminopyridine.
- Sigma-Aldrich. (2020). Safety Data Sheet: Pyridine.
- SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
- BLDpharm. (n.d.). This compound.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. ethz.ch [ethz.ch]
- 9. mn.uio.no [mn.uio.no]
- 10. international.skcinc.com [international.skcinc.com]
A Researcher's Guide to the Safe Handling of 6-(3-Fluorophenoxy)pyridin-3-amine: Personal Protective Equipment and Disposal
For professionals at the forefront of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 6-(3-Fluorophenoxy)pyridin-3-amine, a compound of interest in contemporary research. By moving beyond a simple checklist, this document aims to instill a deep, causal understanding of the recommended safety protocols, empowering researchers to make informed decisions in the laboratory.
Hazard Profile: An Evidence-Based Assessment
Anticipated Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1] Aromatic amines can be toxic, and ingestion may lead to systemic effects.
-
Skin Irritation: Causes skin irritation.[1] Direct contact is likely to cause redness, itching, and discomfort. Prolonged exposure could lead to more severe dermatitis.
-
Serious Eye Damage: Causes serious eye damage.[1] Contact with the eyes can result in severe irritation, pain, and potential long-term damage to the cornea.
-
Respiratory Irritation: May cause respiratory irritation.[1] Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of safe laboratory practice.
Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure
The selection and proper use of PPE are dictated by the anticipated hazards. The following recommendations are based on a risk assessment of handling this compound in a research laboratory setting.
Eye and Face Protection: Shielding Against a Critical Threat
Due to the risk of serious eye damage, robust eye and face protection is mandatory.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards. These provide a seal around the eyes, offering protection from splashes, dust, and aerosols.
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant splash potential (e.g., during transfers or solution preparations), a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.
Skin and Body Protection: A Comprehensive Defense
To mitigate the risk of skin irritation and potential dermal absorption, comprehensive skin and body protection is essential.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.
-
Gloves: The choice of gloves is critical and should be based on chemical compatibility and the nature of the work.
-
Material Selection: Nitrile gloves are a suitable choice for incidental contact and protection against solid particulates. However, for prolonged handling or when working with solutions, selecting a glove with proven resistance to aromatic amines and the specific solvent being used is crucial. Always consult the glove manufacturer's chemical resistance data.
-
Double Gloving: For operations with a higher risk of contamination, such as weighing the neat compound or during extractions, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
-
Full Body Protection: For large-scale operations or in the event of a significant spill, chemical-resistant coveralls may be necessary.
Respiratory Protection: Safeguarding Your Inhalation Pathway
All handling of solid this compound that could generate dust, or any work with its solutions that could produce aerosols, must be conducted within a certified chemical fume hood.
-
Standard Operations: A properly functioning chemical fume hood provides adequate respiratory protection by containing and exhausting airborne contaminants.
-
Emergency Situations or Maintenance: In the absence of adequate ventilation or during spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter may be required. Respirator use necessitates a formal respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134).
Operational Plan: From Donning to Disposal
A systematic approach to PPE usage and waste disposal is fundamental to maintaining a safe laboratory environment.
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of gloves.
-
Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
Doffing (Taking Off) PPE (to prevent self-contamination):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
All materials contaminated with this compound are to be considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal Procedures: Follow your institution's specific procedures for the disposal of halogenated and nitrogen-containing organic waste. This typically involves collection by a certified hazardous waste management company.
Visualizing Safety: A Decision-Making Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection.
Glove Selection: Chemical Compatibility Data
The following table provides a summary of the chemical resistance of common glove materials to solvents that may be used with this compound. Note: This is a general guide; always consult the manufacturer's specific data for the gloves you are using.
| Chemical | Nitrile | Neoprene | Butyl |
| Pyridine | Fair | Good | Excellent |
| Dichloromethane | Poor | Fair | Good |
| Methanol | Good | Excellent | Excellent |
| Toluene | Fair | Good | Poor |
| Acetone | Good | Excellent | Excellent |
Rating Key: Excellent: Resistant to permeation. Good: Suitable for moderate contact. Fair: Suitable for splash protection only. Poor: Not recommended.
Conclusion
The responsible and safe handling of this compound is achievable through a comprehensive understanding of its potential hazards and the diligent application of appropriate personal protective equipment and disposal protocols. By integrating these practices into your daily laboratory workflow, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research. This guide serves as a foundational resource, and it is incumbent upon every researcher to remain vigilant and informed about the specific safety requirements of their work.
References
- MSDS of 3-Amino-2-(4-fluorophenoxy)pyridine. (2008, December 4). Retrieved from a comprehensive chemical supplier database. This document provides the hazard classifications used to infer the risks of the title compound.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- Ansell. (n.d.). Chemical Resistance Guide. Retrieved from a major glove manufacturer's website. This type of resource provides specific data on glove performance against various chemicals.
-
OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
American Chemical Society (ACS). (n.d.). Chemical Safety. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
